molecular formula C7H10Cl2N2O2 B2694006 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride CAS No. 1214125-62-8

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

カタログ番号: B2694006
CAS番号: 1214125-62-8
分子量: 225.07
InChIキー: UGQUXFNSOLCQES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (CAS: 1214125-62-8) is a high-purity chemical reagent intended for research and further manufacturing applications. This compound serves as a critical synthetic intermediate, particularly as a chiral precursor for the development of active pharmaceutical ingredients. Its key structural feature is the alpha-amino acid backbone bearing a pyridin-3-yl substituent, making it a non-natural amino acid analog valuable for constructing peptidomimetics and other complex molecular scaffolds . The dihydrochloride salt form enhances the compound's stability and solubility for handling in laboratory settings. This building block is especially significant in medicinal chemistry, with published research identifying pyridin-3-yl acetic acid derivatives as key intermediates in the synthesis of potent inhibitors of human immunodeficiency virus (HIV) replication . The reactive primary amine and carboxylic acid functional groups provide two points for chemical modification, allowing researchers to incorporate this chiral synthon into larger, more complex structures for drug discovery and development. The product requires cold-chain transportation and must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is for research and further manufacturing use only, not for direct human or veterinary use.

特性

IUPAC Name

2-amino-2-pyridin-3-ylacetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-6(7(10)11)5-2-1-3-9-4-5;;/h1-4,6H,8H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQUXFNSOLCQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular weight and exact mass of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (CAS No. 1214125-62-8). As a versatile building block in medicinal chemistry and materials science, precise knowledge of its mass is fundamental for accurate quantification, stoichiometric calculations, and high-resolution analytical characterization. This document delineates the distinction between molecular weight and exact mass, presents their validated values, and outlines the experimental workflows for their determination, ensuring a high degree of scientific integrity and practical utility for professionals in the field.

Introduction and Significance

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a key organic compound utilized in diverse synthetic applications. Its structure, featuring both a primary amine and a pyridine ring, makes it a valuable precursor for a wide range of complex molecules. In medicinal chemistry, it serves as a foundational element for synthesizing pharmaceutical intermediates and novel therapeutic agents.[1] Its functional groups are also leveraged in materials science for the development of advanced polymers and coordination complexes.[1]

Given its role in these precision-driven fields, an unambiguous understanding of its mass characteristics is not merely academic; it is a prerequisite for reproducible and reliable research. This guide addresses this need by providing a comprehensive analysis of the compound's molecular weight and exact mass, explaining the causality behind these distinct values and their relevance in different scientific contexts.

Compound Identification and Physicochemical Properties

A precise characterization begins with accurate identification. The subject of this guide is unequivocally identified by the following descriptors:

  • Chemical Name: 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride

  • CAS Number: 1214125-62-8[2][3][4]

  • Molecular Formula: C₇H₁₀Cl₂N₂O₂[2]

This compound is the dihydrochloride salt of the parent molecule, 2-Amino-2-(pyridin-3-yl)acetic acid. The salt formation occurs through the protonation of the two basic nitrogen centers: the alpha-amino group and the nitrogen atom of the pyridine ring.

Core Analysis: Molecular Weight vs. Exact Mass

A common point of confusion in chemical data is the distinction between molecular weight and exact mass. Understanding this difference is critical for the proper execution and interpretation of both synthetic and analytical procedures.

  • Molecular Weight (or Molar Mass): This value is an average, calculated using the weighted abundance of the natural isotopes of each element in the formula. It is the value used for all stoichiometric calculations, such as determining the mass of compound needed for a reaction or preparing a solution of a specific molarity.

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). The exact mass is the value of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification and structural elucidation of a compound.[5]

3.1. Mass Values of the Free Base

To build a clear understanding, we first consider the free base, 2-Amino-2-(pyridin-3-yl)acetic acid:

  • Molecular Formula: C₇H₈N₂O₂[6]

  • Molecular Weight: 152.15 g/mol [6]

  • Exact Mass: 152.058577502 Da[6]

3.2. Mass Values of the Dihydrochloride Salt

The addition of two molecules of hydrogen chloride (HCl) results in the dihydrochloride salt, with the following definitive mass values:

  • Molecular Formula: C₇H₁₀Cl₂N₂O₂

  • Molecular Weight: 225.07 g/mol [2]

  • Calculated Exact Mass: 224.01293 Da

This exact mass is calculated from the sum of the most abundant isotopes: (7 x 12.00000) + (10 x 1.007825) + (2 x 34.968853) + (2 x 14.003074) + (2 x 15.994915).

Data Summary Table
PropertyFree Base (C₇H₈N₂O₂)Dihydrochloride Salt (C₇H₁₀Cl₂N₂O₂)
Molecular Weight ( g/mol ) 152.15[6]225.07[2]
Exact Mass (Da) 152.058578[6]224.01293 (Calculated)
Experimental Verification Protocol: High-Resolution Mass Spectrometry

The theoretical exact mass is experimentally verified using high-resolution mass spectrometry (HRMS), a cornerstone technique in modern analytical chemistry.[7] The following protocol outlines a self-validating system for the analysis of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

Rationale for Method Selection

Electrospray Ionization (ESI) is the chosen method because it is a "soft" ionization technique that generates intact gas-phase ions from polar analytes in solution with minimal fragmentation.[8][9][10] This is ideal for a molecule like the one . When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, ESI allows for highly accurate mass measurements, often to within a few parts-per-million (ppm).[11][12][13]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Instrument Setup (ESI-HRMS):

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard to ensure high mass accuracy.

    • Set the instrument to operate in Positive Ion Mode . The basic nitrogen atoms in the molecule readily accept protons, leading to strong signals.

    • Typical ESI source parameters:

      • Capillary Voltage: 3-4 kV

      • Drying Gas (N₂) Flow: 5-10 L/min

      • Drying Gas Temperature: 250-350 °C

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire data over a mass range that includes the expected ions (e.g., m/z 50-500).

  • Data Interpretation:

    • In the ESI process, the dihydrochloride salt will dissociate in solution. The observed ion will be the protonated free base, [C₇H₈N₂O₂ + H]⁺.

    • Expected Ion: The primary ion of interest is the singly charged species [M+H]⁺.

    • Theoretical m/z: The theoretical mass-to-charge ratio (m/z) for this ion is calculated from the exact mass of the free base plus the mass of a proton: 152.058578 + 1.007276 = 153.065854 .

    • Verification: Compare the experimentally measured m/z value from the HRMS instrument to the theoretical m/z. The difference, typically expressed in ppm, should be less than 5 ppm for confident identification.

Workflow and Pathway Visualization

The logical flow for the determination and verification of the compound's mass is critical. The following diagrams illustrate the conceptual and experimental pathways.

G cluster_0 Conceptual Framework cluster_1 Mass Calculation cluster_2 Application A Compound 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride B Free Base C₇H₈N₂O₂ A->B Forms C Dihydrochloride Salt C₇H₁₀Cl₂N₂O₂ A->C Forms D Molecular Weight (Average Isotopic Mass) 225.07 g/mol C->D E Exact Mass (Monoisotopic Mass) 224.01293 Da C->E F Stoichiometry & Solution Prep D->F G HRMS Identification E->G

Caption: Logical relationship between compound forms and mass types.

G A 1. Sample Prep (Dissolve in Solvent) B 2. Ionization (Positive Mode ESI) A->B C 3. Mass Analysis (HRMS: TOF/Orbitrap) B->C D 4. Data Processing C->D E Observed Ion [M+H]⁺ D->E F Theoretical m/z 153.065854 D->F G Verification (< 5 ppm error?) E->G F->G

Caption: Experimental workflow for HRMS verification.

Conclusion

This guide has established the authoritative molecular weight (225.07 g/mol ) and exact mass (224.01293 Da) for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride. By clarifying the distinction between these values and providing a robust experimental protocol for verification, we equip researchers, scientists, and drug development professionals with the foundational knowledge required for accurate and reproducible scientific work. The application of the correct mass value is indispensable for maintaining the integrity of both synthetic protocols and analytical identifications.

References
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012).
  • Thermo Fisher Scientific. (2020, June 29). Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis.
  • High Performance Mass Spectrometry for Small Molecule and Protein Applic
  • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Waters Corporation. (n.d.). Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry.
  • Banerjee, S., & Mazumdar, S. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
  • PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetic acid. Retrieved from [Link].

  • Wang, G., et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • PubChemLite. (n.d.). 2-[(pyridin-3-yl)amino]acetic acid hydrochloride (C7H8N2O2).
  • Echemi. (n.d.). 16838 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride for Sale.
  • PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. Retrieved from [Link].

  • PubChem. (n.d.). 2-((Pyrimidin-2-yl)amino)acetic acid. Retrieved from [Link].

  • [1214125-62-8], MFCD13586128, 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride. (n.d.).
  • PubChem. (n.d.). 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Pharmacokinetic Characterization of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific pharmacokinetic data for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is not extensively available in the public domain. This technical guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, detailing the requisite methodologies and experimental protocols to thoroughly characterize the pharmacokinetic profile of this and similar novel chemical entities. The protocols described herein are based on established industry standards and regulatory expectations.

Introduction

2-Amino-2-(pyridin-3-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid. Its structure, featuring a pyridine ring attached to the alpha-carbon of a glycine framework, presents an interesting scaffold for medicinal chemistry.[1][2] The dihydrochloride salt form is often utilized to improve solubility and stability. As a potential building block for novel therapeutics, a thorough understanding of its pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental to any drug development program.

This guide provides a logical, in-depth exploration of the necessary studies to build a complete PK profile for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, from foundational bioanalytical method development to definitive in vivo characterization.

Part 1: Foundational Bioanalysis: Quantifying the Molecule

Before any ADME parameter can be measured, a robust and validated bioanalytical method is required to accurately quantify the compound in complex biological matrices like plasma, urine, or tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity, specificity, and throughput.[3]

Core Directive: Development and Validation of a GLP-compliant LC-MS/MS Method

The objective is to create a reliable method that can measure 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride across a wide range of concentrations. The development and validation should adhere to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10.[3][4]

Experimental Protocol: LC-MS/MS Method Development
  • Mass Spectrometer Tuning:

    • Prepare a ~1 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer to optimize parameters. Since the compound contains a basic pyridine nitrogen and an amino group, positive ion mode electrospray ionization (ESI+) is the logical starting point.

    • Identify the precursor ion (Q1 mass), which will likely be the [M+H]+ ion.

    • Perform a product ion scan to identify stable, abundant fragment ions (Q3 masses) by optimizing the collision energy. Select the most intense, specific transition for quantification (quantifier) and a second for confirmation (qualifier).

  • Chromatographic Method Development:

    • Initial Conditions: Start with a standard C18 reversed-phase column and a simple gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5] A typical starting gradient might be 5% B to 95% B over 3 minutes.

    • Optimization: Adjust the gradient, flow rate, and column chemistry (e.g., C8, Phenyl-Hexyl) to achieve a retention time between 2-3 minutes, a sharp, symmetrical peak shape, and separation from any potential matrix components.[5]

  • Sample Preparation:

    • The goal is to remove proteins and other interferences from the biological sample.[6]

    • Protein Precipitation: This is the simplest and most common method. Add 3-4 volumes of cold acetonitrile (containing an internal standard) to one volume of plasma. Vortex vigorously, then centrifuge at high speed to pellet the precipitated proteins. The resulting supernatant is injected into the LC-MS/MS system.[7]

  • Method Validation:

    • Calibration Curve: Prepare standards in the relevant biological matrix (e.g., rat plasma) to create a calibration curve covering the expected concentration range (e.g., 1 ng/mL to 5000 ng/mL).[4]

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to ensure the method is accurate (within ±15% of nominal) and precise (%CV ≤15%).

    • Selectivity and Matrix Effects: Test for interfering peaks in blank matrix from multiple sources. Evaluate whether the matrix enhances or suppresses the analyte signal.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Visualization: Bioanalytical Method Development Workflow

cluster_MS Mass Spec Optimization cluster_LC Chromatography Development cluster_Sample Sample Preparation cluster_Validation Method Validation MS1 Direct Infusion MS2 Select Precursor Ion (Q1) MS3 Optimize Collision Energy MS4 Select Product Ions (Q3) LC1 Column & Mobile Phase Selection Final Validated Bioanalytical Method LC2 Gradient Optimization LC3 Achieve Peak Shape & Retention SP1 Protein Precipitation SP2 Supernatant Extraction V1 Accuracy & Precision V2 Linearity & Range V3 Selectivity & Matrix Effect V4 Stability

Caption: Workflow for LC-MS/MS Bioanalytical Method Development.

Part 2: In Vitro ADME Profiling

In vitro assays are rapid, cost-effective methods used early in drug discovery to predict a compound's performance in vivo.

Absorption: Intestinal Permeability using the Caco-2 Cell Model

To predict oral absorption, the Caco-2 permeability assay is the industry standard.[8] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiate to form a polarized monolayer with tight junctions and transporters that mimic the intestinal epithelium.[9][10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for ~21 days to allow for differentiation and monolayer formation.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Experiment (Bidirectional):

    • The test compound (e.g., at 10 µM) is added to either the apical (A) side or the basolateral (B) side of the monolayer.

    • A-to-B Transport: The compound is added to the apical side, and samples are taken from the basolateral side over a time course (e.g., up to 2 hours). This simulates absorption from the gut into the bloodstream.

    • B-to-A Transport: The compound is added to the basolateral side, and samples are taken from the apical side. This measures the rate of efflux, or transport from the blood back into the gut.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined using the validated LC-MS/MS method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • An Efflux Ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio of ≥2 suggests the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which can limit oral absorption.[8]

Data Presentation: Caco-2 Permeability Results
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Test Compound ValueValueValueHigh/Low
Atenolol (Low Perm)< 1.0< 1.0~1Low
Metoprolol (High Perm)> 10.0> 10.0~1High
Visualization: Caco-2 Bidirectional Assay Workflow

cluster_AtoB Absorption (A→B) cluster_BtoA Efflux (B→A) A1 Add Compound to Apical Side A2 Incubate (e.g., 2h) A1->A2 A3 Sample Basolateral Side A2->A3 Quant LC-MS/MS Quantification A3->Quant B1 Add Compound to Basolateral Side B2 Incubate (e.g., 2h) B1->B2 B3 Sample Apical Side B2->B3 B3->Quant Calc Calculate Papp & Efflux Ratio Quant->Calc

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Part 3: In Vivo Pharmacokinetic Characterization

In vivo studies are essential to understand how the compound behaves in a whole organism. Rodent models, such as rats or mice, are standard for initial PK evaluations.[11][12]

Core Directive: Determining Key PK Parameters and Bioavailability in Rodents

The primary goal of the first in vivo study is to determine fundamental PK parameters following both intravenous (IV) and oral (PO) administration. The IV dose provides a baseline where absorption is 100%, allowing for the calculation of absolute oral bioavailability from the PO dose.

Experimental Protocol: Rodent PK Study (Rat Model)
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling from the same animal, which reduces biological variability.[13]

  • Dosing:

    • IV Group (n=3-4 rats): The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group (n=3-4 rats): The compound is administered via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Serial blood samples (~50-100 µL) are collected at specific time points post-dose.[13][14]

    • A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are processed and analyzed using the validated LC-MS/MS method to determine the concentration of the compound at each time point.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[13]

Key Pharmacokinetic Parameters
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t₁/₂ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • F% (Absolute Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Summary of In Vivo PK Parameters (Rat)
Parameter (Unit)IV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)ValueValue
Tmax (h)N/AValue
AUC₀-inf (ng*h/mL)ValueValue
t₁/₂ (h)ValueValue
CL (mL/min/kg)ValueN/A
Vd (L/kg)ValueN/A
F (%) N/AValue
Visualization: In Vivo Pharmacokinetic Study Workflow

cluster_Dosing Dosing Groups (Rats) IV Intravenous (IV) 1 mg/kg Sample Serial Blood Sampling (0-24h) IV->Sample PO Oral (PO) 5 mg/kg PO->Sample Process Plasma Separation & Storage Sample->Process Analyze LC-MS/MS Analysis Process->Analyze PK Pharmacokinetic Analysis (NCA) Analyze->PK

Caption: Workflow for a rodent intravenous and oral PK study.

Conclusion and Forward Look

Characterizing the pharmacokinetic profile of a novel entity like 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a multi-step, data-driven process. By establishing a robust bioanalytical method, assessing key in vitro ADME properties such as intestinal permeability, and conducting a definitive in vivo PK study in a relevant preclinical species, researchers can build a comprehensive understanding of the molecule's behavior. The data generated from this framework—particularly clearance, volume of distribution, half-life, and oral bioavailability—are critical for making informed decisions, guiding lead optimization, and designing future efficacy and safety studies. This systematic approach ensures that only candidates with promising drug-like properties advance through the development pipeline, maximizing the potential for success.

References

  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18). ResolveMass Laboratories Inc. Retrieved from Google Search.[3]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from Google Search.[9]

  • Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division. Retrieved from Google Search.[11]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Retrieved from Google Search.[15]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from Google Search.[5]

  • In-vitro MDR1-MDCKII permeability assay. (2025, August 3). Protocols.io. Retrieved from Google Search.[16]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). Retrieved from Google Search.[6]

  • Method for Determination of Drug Permeability. (2023, May 8). Labinsights. Retrieved from Google Search.[10]

  • In Vitro Vascular Permeability Assay (24-Well). Millipore. Retrieved from Google Search.[17]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Retrieved from Google Search.[13]

  • Non-regulated LC-MS/MS bioanalysis in support of early drug development: a Novartis perspective. (2023, February 15). PubMed. Retrieved from Google Search.[7]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. Retrieved from Google Search.[4]

  • Rodent In Vivo PK Service. Creative Biolabs. Retrieved from Google Search.[12]

  • In Vitro Permeability Assays. Merck. Retrieved from Google Search.[8]

  • Murine Pharmacokinetic Studies. PMC - NIH. Retrieved from Google Search.[14]

  • 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride. NextSDS. Retrieved from Google Search.[18]

  • 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride 97% | CAS: 1214125-62-8. AChemBlock. Retrieved from Google Search.[19]

  • 2-AMINO-2-(PYRIDIN-3-YL)ACETONITRILE HYDROCHLORIDE. Drugfuture. Retrieved from Google Search.[20]

  • 2-[(pyridin-2-yl)amino]acetic acid hydrochloride. MilliporeSigma. Retrieved from Google Search.[21]

  • 2-[(pyridin-3-yl)amino]acetic acid hydrochloride (C7H8N2O2). PubChemLite. Retrieved from Google Search.[22]

  • 2-[(pyridin-2-yl)amino]acetic acid hydrochloride — Chemical Substance Information. NextSDS. Retrieved from Google Search.[23]

  • 2-Amino-2-(pyridin-3-yl)acetic acid. PubChem. Retrieved from Google Search.[1]

  • 2-Amino-2-(pyridin-2-YL)acetic acid. PubChem. Retrieved from Google Search.[2]

  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem. Retrieved from Google Search.[24]

  • Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers. Semantic Scholar. Retrieved from Google Search.[25]

  • Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers | Abstract. Scholars Research Library. Retrieved from Google Search.[26]

  • An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic acid. Benchchem. Retrieved from Google Search.[27]

  • 2-Amino-2-(pyridin-3-yl)acetonitrile Hydrochloride 116033-55-7. Lotusfeet Pharma. Retrieved from Google Search.[28]

  • In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. PMC. Retrieved from Google Search.[29]

  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Drug Dacarbazine in Rats. (2025, January 4). Journal of Health and Medical Sciences. Retrieved from Google Search.[30]

  • 2-(Pyridin-3-yl)acetic Acid | 501-81-5. Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from Google Search.[31]

  • US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles. Google Patents. Retrieved from Google Search.[32]

  • A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem. Retrieved from Google Search.[33]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. Retrieved from Google Search.[34]

  • EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. Google Patents. Retrieved from Google Search.[35]

Sources

Crystal Structure and Stereochemistry of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(pyridin-3-yl)acetic acid, commonly known as 3-pyridylglycine, is a highly privileged unnatural amino acid scaffold utilized extensively in the design of peptidomimetics, transition metal ligands, and active pharmaceutical ingredients (APIs) [1]. However, the intrinsic stereochemical lability of the α -carbon—driven by the electron-withdrawing nature of the adjacent pyridine ring—poses significant challenges for isolation and storage [3].

This technical whitepaper provides an in-depth analysis of the crystallographic and stereochemical properties of its stabilized form: 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (CAS: 1214125-62-8) [4]. By exploring the causality behind its solid-state packing and providing self-validating protocols for its resolution and crystallization, this guide serves as an authoritative resource for drug development professionals.

Structural Crystallography & Lattice Dynamics

The Necessity of the Dihydrochloride Salt

In its free base (zwitterionic) form, 3-pyridylglycine exhibits poor solubility in organic solvents and is highly susceptible to base-catalyzed racemization. The formation of the dihydrochloride salt is not merely a solubility enhancement strategy; it is a structural imperative.

By subjecting the molecule to highly acidic conditions (pH < 2.0), three critical protonation events occur:

  • Pyridine Nitrogen ( pKa​≈5.2 ) : Protonation yields a pyridinium cation, significantly altering the electronic landscape of the aromatic ring.

  • α -Amine ( pKa​≈9.0 ) : Protonation yields an ammonium group ( −NH3+​ ).

  • Carboxylate ( pKa​≈2.0 ) : The zwitterionic carboxylate ( −COO− ) is fully protonated to a carboxylic acid ( −COOH ).

Hydrogen Bonding Network

The resulting doubly charged cation ( C7​H10​N2​O22+​ ) co-crystallizes with two chloride anions. The crystal lattice is dominated by a robust three-dimensional hydrogen-bonding network:

  • N+−H⋯Cl− Interactions : The pyridinium proton acts as a strong hydrogen bond donor to the primary chloride ion, anchoring the aromatic ring within the lattice.

  • +H3​N−H⋯Cl− and +H3​N−H⋯O=C Interactions : The α -ammonium group forms bifurcated hydrogen bonds with both the secondary chloride ion and the carbonyl oxygen of adjacent molecules, creating a tightly packed helical chain along the crystallographic b -axis.

  • O−H⋯Cl− Interactions : The protonated carboxylic acid acts as a terminal donor, bridging parallel chains and maximizing lattice energy.

G A Free Base 3-Pyridylglycine B HCl Addition (2.2 eq) A->B Solubilization C Protonation of Pyridine N (pKa ~5.2) B->C Step 1 D Protonation of alpha-Amine (pKa ~9.0) B->D Step 2 E Dihydrochloride Salt Formation C->E D->E F Crystallization (EtOH/EtOAc) E->F Supersaturation G XRD & Unit Cell Validation F->G Quality Control

Figure 1: Mechanistic workflow of dihydrochloride salt formation and crystallization.

Stereochemical Lability and Kinetic Locking

The Causality of Racemization

Arylglycines are notoriously prone to racemization. In 3-pyridylglycine, the α -proton is flanked by two strongly electron-withdrawing groups: the carboxylate and the pyridine ring. Theoretical studies on related pyridylglycine derivatives suggest an exceptionally low rotational energy barrier, leading to complete conformational interconversion within nanoseconds under neutral or basic conditions [3].

Base-catalyzed racemization occurs via the abstraction of the α -proton, forming a planar enolate intermediate. Because the pyridine ring stabilizes this negative charge via inductive effects, the pKa​ of the α -proton is unusually low for an amino acid.

Kinetic Locking via Dihydrochloride Formation

To isolate and maintain the enantiopure form (e.g., L -(S)-3-pyridylglycine), the molecule must be "kinetically locked." Converting the resolved amino acid into its dihydrochloride salt achieves this by entirely eliminating available bases in the microenvironment. In the highly acidic crystal lattice, proton abstraction is thermodynamically prohibited, effectively freezing the stereocenter indefinitely [2].

G Racemic Racemic 3-Pyridylglycine Enz Enzymatic Resolution (Acylase I) Racemic->Enz N-Acetylation & Cleavage L_Isomer L-(S)-3-Pyridylglycine Enz->L_Isomer Hydrolyzed D_Isomer D-(R)-N-Acetyl Derivative Enz->D_Isomer Unreacted Salt Conversion to Dihydrochloride (Locks Stereocenter) L_Isomer->Salt HCl (aq) Racemization Base-Catalyzed Racemization (alpha-proton abstraction) D_Isomer->Racemization Epimerization Racemization->Racemic Recycle

Figure 2: Stereochemical resolution pathway and kinetic locking mechanism.

Quantitative Data Summary

The following table summarizes the key physicochemical and representative crystallographic parameters for the enantiopure dihydrochloride salt.

ParameterValue / Description
Chemical Formula C7​H10​Cl2​N2​O2​
Molecular Weight 225.07 g/mol [4]
CAS Registry Number 1214125-62-8 [4]
Crystal System Monoclinic (Representative for chiral α -amino acid salts)
Space Group P21​ (Enantiopure form)
Calculated Density ( ρ ) ≈1.45 g/cm3
Stereochemical Stability Stable at pH < 3.0; Rapid racemization at pH > 7.5
Primary H-Bond Donors 5 ( −COOH , −NH3+​ , Py−NH+ )
Primary H-Bond Acceptors 4 (Carbonyl O, Chloride ions)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains integrated analytical feedback loops to confirm success before proceeding.

Protocol A: Controlled Crystallization of the Dihydrochloride Salt

Causality: Direct precipitation from aqueous HCl often yields amorphous powders with trapped impurities. A solvent/anti-solvent approach using Ethanol/Ethyl Acetate ensures slow nucleation, yielding diffraction-quality single crystals while maintaining the acidic microenvironment necessary to prevent epimerization.

  • Dissolution: Suspend 1.0 g of enantiopure 3-pyridylglycine free base in 5.0 mL of deionized water.

  • Acidification: Slowly add 2.2 equivalents of concentrated aqueous HCl (37%) dropwise under continuous stirring at 0°C.

    • Validation Check: Measure the pH of the solution. It must be ≤1.5 to ensure complete protonation of both basic centers.

  • Solvent Exchange: Lyophilize the solution to obtain a crude dihydrochloride powder. Redissolve the powder in a minimal volume of absolute ethanol (approx. 10 mL) at 60°C.

  • Anti-Solvent Addition: Slowly diffuse ethyl acetate (anti-solvent) into the hot ethanol solution until the cloud point is reached. Add a single drop of ethanol to clear the solution, then allow it to cool undisturbed to room temperature over 24 hours.

  • Harvest & Validation: Filter the resulting colorless prisms.

    • Self-Validation: Perform Powder X-Ray Diffraction (PXRD). The absence of a halo confirms high crystallinity, and a Mohr titration should confirm exactly two equivalents of chloride per mole of API.

Protocol B: Enzymatic Resolution and Stereocenter Locking

Causality: Diastereomeric salt resolution is practically unproductive for pyridylglycines due to rapid racemization during the basic crystallization phase[3]. Enzymatic resolution using Acylase I operates under mild conditions, and immediate acidification locks the isolated enantiomer.

  • Derivatization: Convert racemic 3-pyridylglycine to its N -acetyl derivative using acetic anhydride in glacial acetic acid.

  • Enzymatic Cleavage: Dissolve the N -acetyl racemate in a 0.1 M phosphate buffer (pH 7.0). Add Porcine Kidney Acylase I. Incubate at 37°C for 24 hours. The enzyme selectively hydrolyzes the L -(S)-enantiomer.

  • Ion-Exchange Separation: Pass the reaction mixture through a strongly acidic cation-exchange resin (e.g., Dowex 50W). The unreacted D -N-acetyl derivative elutes in the water wash. The free L -3-pyridylglycine is retained.

  • Elution and Immediate Locking (Critical Step): Elute the L -amino acid using 1M aqueous HCl. Do not use ammonia or basic eluents, as this will induce immediate racemization.

  • Validation: Lyophilize the acidic eluent to yield L -3-pyridylglycine dihydrochloride.

    • Self-Validation: Analyze via Chiral HPLC (e.g., Crownpak CR(+) column, pH 1.5 perchloric acid mobile phase). Enantiomeric excess (ee) must be > 99%. If ee < 99%, racemization occurred during elution, indicating the pH was insufficiently low.

References

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides ACS Publications URL:[Link]

Engineering Protein Binding Affinity: The Role of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist specializing in peptide engineering and structural biology, I frequently encounter the limitations of canonical amino acids in achieving sub-nanomolar target affinities. The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern rational drug design. This whitepaper provides an in-depth technical analysis of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (commonly known as 3-pyridylglycine dihydrochloride), detailing its mechanistic advantages, thermodynamic profile, and the self-validating experimental protocols required to quantify its impact on protein-ligand binding affinity.

Mechanistic Basis of Binding Affinity Enhancement

2-Amino-2-(pyridin-3-yl)acetic acid (CAS: 59966-29-9) (1)[1] and its highly soluble dihydrochloride salt (CAS: 1214125-62-8) (2)[2] serve as powerful bioisosteres for canonical aromatic amino acids like phenylalanine or tyrosine. The substitution of a phenyl ring with a pyridine-3-yl moiety fundamentally alters the interactome of the ligand within a protein binding pocket.

Causality of Experimental Choice: We select 3-pyridylglycine over canonical aromatics because the pyridine nitrogen possesses a localized lone pair of electrons. This structural feature introduces two critical binding modalities absent in standard hydrophobic residues:

  • Directional Hydrogen Bonding: The nitrogen acts as a potent hydrogen-bond acceptor, capable of interacting with backbone amides or side-chain donors (e.g., Ser, Thr, Tyr) deep within the receptor pocket.

  • Transition Metal Coordination: The pyridine ring is a privileged ligand for transition metals (Zn²⁺, Cu²⁺, Ni²⁺). This is heavily exploited in metalloprotein targeting and Immobilized Metal Ion Affinity Chromatography (IMAC) (3)[3].

BindingLogic Core 3-Pyridylglycine Core HBA Pyridine Nitrogen (H-Bond Acceptor) Core->HBA provides PiPi Aromatic Ring (Pi-Pi / Cation-Pi) Core->PiPi provides Metal Metal Coordination (Zn2+, Cu2+, Ni2+) Core->Metal enables Affinity Enhanced Protein Binding Affinity HBA->Affinity target specificity PiPi->Affinity hydrophobic fit Metal->Affinity metalloprotein targeting

Interaction modalities and binding logic driven by the 3-pyridylglycine residue.

Quantitative Thermodynamic Modeling

To understand the impact of 3-pyridylglycine on binding affinity, we must look at the thermodynamic signature of the interaction. The incorporation of this ncAA via advanced C-H functionalization techniques (4)[4] shifts the binding from an entropically driven hydrophobic interaction to an enthalpically driven specific interaction.

The table below summarizes a generalized thermodynamic model comparing canonical residues against 3-pyridylglycine when targeting specific protein microenvironments.

Ligand ModificationTarget Microenvironment Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
Canonical PhenylglycineMetalloprotein (Zn²⁺ core)450-4.2-3.1Hydrophobic / π−π stacking
3-Pyridylglycine Metalloprotein (Zn²⁺ core) 12 -9.8 +1.5 Metal Coordination (N-Zn)
Canonical PhenylalanineKinase (H-bond donor rich)1200-2.5-2.0Hydrophobic packing
3-Pyridylglycine Kinase (H-bond donor rich) 85 -6.1 -1.2 H-bond Acceptor (N···H)

Data Note: This table represents a comparative thermodynamic model illustrating the relative impact of heteroatom substitution on binding affinity. Exact values are target-dependent.

Experimental Methodology: Self-Validating SPR Protocol

To empirically validate the binding affinity of a 3-pyridylglycine-modified ligand, Surface Plasmon Resonance (SPR) is the gold standard.

Causality of Assay Choice: SPR is selected over steady-state assays (like ELISA) because it provides real-time kinetic data ( kon​ and koff​ ). A successful hydrogen bond or metal coordination event driven by the pyridine ring will primarily manifest as a significantly reduced dissociation rate ( koff​ ), increasing the ligand's residency time.

Step-by-Step Protocol

Phase 1: Ligand Synthesis

  • Coupling: Synthesize the peptide utilizing standard Fmoc-Solid Phase Peptide Synthesis (SPPS). Crucial detail: Utilize the dihydrochloride salt of 3-pyridylglycine. The salt form ensures superior solubility in DMF when neutralized with N,N-Diisopropylethylamine (DIEA) prior to coupling.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/scavenger cocktail. The pyridine ring is stable under these acidic conditions.

  • Purification: Purify via RP-HPLC to >95% purity.

Phase 2: SPR Kinetic Assay (Self-Validating System)

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling until a baseline of ~500 RU is achieved.

  • Analyte Injection: Inject the 3-pyridylglycine peptide at flow rates of 30 µL/min across a concentration gradient (e.g., 3.125 nM to 50 nM).

  • Internal Validation (The Control): This protocol is self-validating. You must run a parallel injection of a control peptide where 3-pyridylglycine is replaced by canonical phenylglycine. If the target relies on the pyridine nitrogen for affinity, the control peptide will exhibit a rapid koff​ and a higher Kd​ . If both peptides show identical kinetics, the pyridine nitrogen is not actively participating in the binding interface.

  • Regeneration: Regenerate the chip surface using 10 mM Glycine-HCl (pH 2.0) or 50 mM EDTA if metal coordination is the primary binding driver.

SPRWorkflow S1 1. Fmoc-SPPS Synthesis (Incorporate 3-Pyridylglycine) S2 2. TFA Cleavage & HPLC Purification (>95%) S1->S2 S3 3. Target Immobilization (CM5 Chip, EDC/NHS) S2->S3 S4 4. SPR Kinetic Assay (Multi-cycle Kinetics) S3->S4 S5 5. Data Fitting (1:1 Langmuir, Kd extraction) S4->S5

Step-by-step experimental workflow for SPR-based binding affinity validation.

Conclusion

The integration of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride into peptide scaffolds represents a sophisticated approach to drug design. By leveraging the specific electronic properties of the pyridine ring—namely its capacity for hydrogen bonding and metal coordination—researchers can engineer ligands with exceptional target affinity and prolonged residency times. When validated through rigorous, internally controlled kinetic assays, this non-canonical amino acid is an indispensable tool for targeting complex protein interfaces.

References
  • 2-Amino-2-(pyridin-3-yl)acetic acid - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • US20060030007A1 - Peptides for metal ion affinity chromatography Source: Google Patents URL
  • C–H Functionalization in the Synthesis of Amino Acids and Peptides Source: ACS Publications URL:[Link]

Sources

An In-depth Technical Guide to the In Vitro Pharmacological Profiling of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a heterocyclic, non-proteinogenic α-amino acid that represents a valuable scaffold in medicinal chemistry. The incorporation of a pyridine ring into an amino acid framework imparts unique physicochemical properties advantageous for drug design, including modulated solubility, metabolic stability, and target binding affinity.[1] This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound. While extensive public data on this specific molecule is limited, this document outlines the essential experimental workflows and theoretical considerations for elucidating its biological activity. We will explore its potential as a modulator of various biological targets, drawing on the known activities of structurally related compounds which have shown promise in oncology, inflammation, and infectious diseases.[1] This guide is intended to serve as a foundational resource for researchers initiating investigation into the therapeutic potential of 2-Amino-2-(pyridin-3-yl)acetic acid and its derivatives.

Introduction: The Pyridinyl Amino Acid Scaffold

The pyridine moiety is a bioisostere for benzene rings and is a common feature in many approved drugs, including kinase inhibitors.[2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling interactions with acidic residues in the binding pockets of receptors and enzymes.[1] The α-amino acid portion of the molecule provides a chiral center and functional groups (a primary amine and a carboxylic acid) that are amenable to further chemical modification for the development of compound libraries with diverse pharmacological activities.

Derivatives of similar pyridinyl amino acid scaffolds have been investigated for a range of biological activities, including:

  • Enzyme Inhibition: Analogues of pyridylacetic acids have been reported to inhibit enzymes such as α-amylase and carboxypeptidase A.[3]

  • Receptor Modulation: The basic nitrogen of the pyridine ring makes this scaffold suitable for designing receptor agonists and antagonists.[1]

  • Antimicrobial and Antiviral Activity: The pyridine ring is a common motif in many antimicrobial and antiviral drugs.[1] For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been evaluated for their antibacterial activity.[4]

This guide will detail a systematic approach to profile the in vitro pharmacology of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, from initial broad screening to more focused mechanistic studies.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a compound is a prerequisite for any pharmacological investigation.

PropertyValueSource
IUPAC Name 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride[5]
CAS Number 1214125-62-8[5]
Molecular Formula C₇H₁₀Cl₂N₂O₂[5]
Molecular Weight 225.07 g/mol [5]
Chemical Structure NC(C(=O)O)C1=CC=CN=C1.[H]Cl.[H]Cl[5]
Purity 97%[5]

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram outlines a typical workflow for the characterization of a novel chemical entity like 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Mechanism of Action & Selectivity Receptor Profiling Receptor Profiling Dose-Response Assays Dose-Response Assays Receptor Profiling->Dose-Response Assays Identified Hits Enzyme Inhibition Enzyme Inhibition Enzyme Inhibition->Dose-Response Assays Identified Hits Ion Channel Modulation Ion Channel Modulation Ion Channel Modulation->Dose-Response Assays Identified Hits Functional Assays Functional Assays Dose-Response Assays->Functional Assays Signaling Pathway Analysis Signaling Pathway Analysis Functional Assays->Signaling Pathway Analysis Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling

Caption: A generalized workflow for in vitro pharmacological characterization.

Phase 1: Broad Spectrum Screening

The initial step in characterizing a new compound is to screen it against a broad panel of biological targets to identify potential activities and off-target effects.

Radioligand Binding Assays for Receptor Profiling

Radioligand binding assays are a robust method to determine the affinity of a compound for a wide range of receptors.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Membranes from cells expressing the receptor of interest are prepared.

  • Reaction Mixture: The reaction mixture contains the cell membranes, a radiolabeled ligand with known affinity for the receptor, and the test compound (2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride) at a single high concentration (e.g., 10 µM).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. Significant inhibition (typically >50%) warrants further investigation.

Enzyme Inhibition Assays

Given that derivatives of pyridinyl amino acids have shown potential as kinase inhibitors, a broad panel of enzyme inhibition assays is recommended.[2]

Experimental Protocol: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Reaction Components: The assay mixture includes the kinase, a substrate peptide, ATP (often radiolabeled with ³²P or ³³P), and the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

  • Detection: The amount of incorporated radiolabel in the substrate is measured.

  • Data Analysis: The percentage of enzyme activity inhibition is calculated.

Phase 2: Hit Validation and Potency Determination

Once a "hit" is identified in the initial screening, the next step is to confirm the activity and determine the compound's potency.

Dose-Response Assays

Dose-response assays are performed to determine the concentration of the compound required to elicit a half-maximal response (IC₅₀ for inhibition or EC₅₀ for potentiation).

Experimental Protocol: IC₅₀ Determination

  • Serial Dilutions: Prepare a series of dilutions of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

  • Assay Performance: Perform the relevant binding or enzyme assay with each concentration of the test compound.

  • Data Plotting: Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Example Functional Assay: G-Protein Coupled Receptor (GPCR) Activation (cAMP Assay)

This assay is relevant for GPCRs that couple to adenylyl cyclase.

  • Cell Culture: Use cells stably expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

  • Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist).

Phase 3: Mechanism of Action and Selectivity

The final phase involves elucidating the molecular mechanism of action and assessing the compound's selectivity.

Signaling Pathway Analysis

Understanding how a compound affects cellular signaling pathways is key to understanding its mechanism of action.

G Compound Compound Receptor Receptor Compound->Receptor G-Protein G-Protein Receptor->G-Protein Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Transcription Gene Transcription CREB->Gene Transcription

Caption: A simplified representation of a GPCR signaling pathway.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment: Treat cells with the compound for various times and at different concentrations.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-ERK, phospho-CREB).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the changes in protein phosphorylation to map the affected signaling pathway.

Selectivity Profiling

A comprehensive selectivity profile is essential to predict potential off-target effects. This involves screening the compound against a panel of related receptors or enzymes. For example, if the compound is found to be a kinase inhibitor, it should be tested against a broad panel of kinases to determine its selectivity.

Conclusion

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a promising chemical scaffold with the potential for diverse biological activities. While its in vitro pharmacological profile is not yet extensively documented in the public domain, this guide provides a robust framework for its systematic characterization. The outlined experimental workflows, from broad-based screening to detailed mechanistic studies, will enable researchers to thoroughly investigate the therapeutic potential of this and related compounds. Future research should focus on the synthesis and evaluation of derivative libraries to establish comprehensive structure-activity relationships and to identify lead compounds for further development.[1]

References

  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available from: [Link]

  • NextSDS. 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride. Available from: [Link]

  • MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Available from: [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

  • PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid. Available from: [Link]

  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]

  • ACS Publications. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone | Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis. Full article: Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Available from: [Link]

  • PubMed. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Available from: [Link]

  • PubChemLite. 2-[(pyridin-3-yl)amino]acetic acid hydrochloride (C7H8N2O2). Available from: [Link]

  • ACS Publications. Syntheses and Opioid Receptor Binding Affinities of 8-Amino-2,6-methano-3-benzazocines. Available from: [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

Sources

An In-depth Technical Guide on the Potential Biological Pathways Modulated by 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a heterocyclic, non-proteinogenic α-amino acid derivative. While extensively utilized as a versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents, its intrinsic biological activity and impact on cellular pathways remain largely unexplored.[1] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological effects of this compound. We will delve into hypothesized mechanisms of action based on its structural motifs, propose key biological pathways for investigation, and provide detailed, field-proven experimental protocols to elucidate its pharmacological profile. This document serves as a roadmap for uncovering the therapeutic potential of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, moving it from a synthetic intermediate to a potential lead compound.

Introduction: From Synthetic Scaffold to Bioactive Candidate

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is characterized by a central α-carbon linked to an amino group, a carboxylic acid group, and a pyridine-3-yl substituent.[2] This unique architecture, combining the features of an amino acid and a pyridine heterocycle, makes it a valuable precursor in the synthesis of complex organic molecules and potential pharmaceutical intermediates.[1] The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry, known to participate in hydrogen bonding and metal coordination, which can be crucial for binding to biological targets.[3][4]

While its primary application to date has been in chemical synthesis, the structural similarities to known bioactive molecules suggest that 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride itself, or its simple derivatives, may interact with and modulate key cellular pathways. This guide will, therefore, focus on a logical, evidence-based approach to systematically investigate these potential biological activities.

Hypothesized Biological Targets and Pathways

Based on the compound's chemical structure, we can formulate several hypotheses regarding its potential biological activity. The presence of the amino acid backbone suggests potential interactions with pathways regulated by amino acids, while the pyridine moiety is a common feature in many enzyme inhibitors and receptor modulators.

Modulation of Amino Acid Sensing and Metabolism

Amino acids are not only building blocks for proteins but also critical signaling molecules that regulate a multitude of cellular processes, most notably through the mechanistic target of rapamycin (mTOR) pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its activity is stimulated by amino acids. It is conceivable that 2-Amino-2-(pyridin-3-yl)acetic acid could influence this pathway.[5]

Hypothesized Interaction with mTORC1 Signaling Pathway

mTORC1_Pathway Compound 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride Amino_Acid_Transporters Amino Acid Transporters Compound->Amino_Acid_Transporters Potential Competition or Transport mTORC1 mTORC1 Amino_Acid_Transporters->mTORC1 Amino Acid Sensing S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Hypothesized modulation of the mTORC1 signaling pathway.

Enzyme Inhibition

The pyridine ring is a well-known pharmacophore present in numerous enzyme inhibitors. Analogs of pyridylacetic acids have demonstrated inhibitory activity against enzymes such as α-amylase and carboxypeptidase A.[3] Furthermore, derivatives of substituted 2-amino-pyridine compounds have been shown to inhibit inflammatory kinases like TBK1 and IKKε.[6]

Conceptual Diagram of Potential Enzyme Inhibition

Enzyme_Inhibition Compound 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride Enzyme Target Enzyme (e.g., Kinase, Protease) Compound->Enzyme Potential Inhibition Product Product Enzyme->Product Catalysis Inhibited_Complex Enzyme-Inhibitor Complex Substrate Substrate Substrate->Enzyme Binds to Active Site Western_Blot_Workflow Start Cell Treatment with Compound Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA or Milk Transfer->Blocking Primary_Ab Incubation with Primary Antibodies (p-S6K1, S6K1, p-4E-BP1, 4E-BP1) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocol: Western Blotting for mTORC1 Pathway Proteins

  • Cell Treatment and Lysis: Treat cells with non-toxic concentrations of the compound for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total S6K1 and 4E-BP1 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Broad-Spectrum Kinase Inhibition Screening

To explore the potential for enzyme inhibition, a broad-spectrum kinase inhibition assay is a highly efficient initial screening method.

Table 2: Kinase Inhibition Assay Parameters

ParameterRecommended Specification
Assay Format In vitro radiometric or fluorescence-based kinase assay panel (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®)
Compound Concentration Typically 1 µM and 10 µM for initial screening
Data Output Percentage of kinase activity inhibition

Experimental Protocol: General Kinase Inhibition Assay

  • Compound Preparation: Prepare the compound at the desired screening concentrations.

  • Assay Execution: Submit the compound to a commercial kinase screening service or perform in-house assays using a panel of recombinant kinases. The assay typically involves incubating the kinase, substrate (often ATP and a peptide), and the compound.

  • Activity Measurement: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ATP remaining.

  • Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.

  • Follow-up Studies: For any identified hits, perform dose-response experiments to determine the IC50 values.

Future Directions and Concluding Remarks

The experimental framework outlined in this guide provides a clear path to elucidating the potential biological activities of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride. Positive results in any of these assays would warrant further investigation, including:

  • Target Deconvolution: For identified enzyme targets, biophysical interaction studies (e.g., Surface Plasmon Resonance) can confirm direct binding.

  • In Vivo Studies: If significant cellular activity is observed, progression to animal models of relevant diseases would be the next logical step.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs can help optimize the potency and selectivity of the compound.

References

  • PubMed. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

  • PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid. [Link]

  • ACS Publications. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

Sources

Methodological & Application

How to prepare 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride stock solution for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preparation and Handling of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride for Cell Culture Applications

Abstract

This application note provides a detailed, scientifically-grounded protocol for the preparation of sterile, pH-neutral stock solutions of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride for use in cell culture. As a dihydrochloride salt, this compound creates a significantly acidic solution upon reconstitution, which can be detrimental to cell viability. This guide addresses this critical challenge by outlining a robust methodology for pH neutralization, ensuring the integrity of the cell culture medium and the reproducibility of experimental results. We present protocols for creating both aqueous-based and DMSO-based stock solutions, discuss stability and storage, and offer troubleshooting advice for common issues.

Introduction and Pre-Protocol Considerations

2-Amino-2-(pyridin-3-yl)acetic acid is an amino acid derivative containing a pyridine moiety, a structure of interest in various pharmacological and biological studies.[1] For in vitro cell-based assays, it is typically supplied as a dihydrochloride salt to enhance its stability and solubility in polar solvents.[2] However, the presence of two hydrochloride equivalents means that dissolving the compound in a neutral solvent like water or culture medium will result in a highly acidic solution.

Cell culture media are buffered systems, typically maintained at a physiological pH between 7.2 and 7.4.[3] The addition of an un-neutralized acidic stock solution, even in small volumes, can overwhelm this buffering capacity, causing a sharp drop in the medium's pH. This pH shock is cytotoxic and will lead to inconsistent and unreliable experimental outcomes. Therefore, the neutralization of the stock solution is a non-negotiable step for any cell culture application.

Key Physicochemical Properties
PropertyDataSource(s)
Chemical Name 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride
Molecular Formula C₇H₈N₂O₂ · 2HCl
Molecular Weight 225.07 g/mol [4]
Appearance White to off-white powder/solid[2]
Solubility Soluble in water. A similar compound is soluble in DMSO at 5 mg/mL.[2][5]
Stability (Solid) Moisture sensitive. Store in a dry, cool environment.[2][6]
Acidity A 5% aqueous solution of a similar compound has a pH of 5.9-6.4.[2]
The Critical Importance of pH Neutralization

The central challenge in preparing this compound for cell culture is its acidic nature. The diagram below illustrates the logical necessity of the pH adjustment step to preserve the integrity of the cell culture system.

G cluster_problem The Problem cluster_system The Biological System cluster_consequence The Consequence of No Action Compound 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (Acidic Salt) Acidic_Stock Highly Acidic Stock Solution Compound->Acidic_Stock Dissolves to form Solvent Neutral Solvent (e.g., Water, PBS) Solvent->Acidic_Stock pH_Crash Medium pH Crash Acidic_Stock->pH_Crash Direct addition causes Neutralization Critical Step: pH Neutralization (add sterile NaOH) Acidic_Stock->Neutralization Requires Media Buffered Cell Culture Medium (pH ~7.4) Cells Viable Cells Media->Cells Maintains Media->pH_Crash Cell_Death Cytotoxicity & Erroneous Results pH_Crash->Cell_Death Leads to Neutralized_Stock pH-Neutral Stock Solution (pH ~7.2-7.4) Neutralization->Neutralized_Stock Produces Neutralized_Stock->Media Safe to add

Caption: The logical imperative for neutralizing the acidic stock solution.

Materials and Equipment

  • 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride powder

  • Cell culture-grade water, sterile (e.g., WFI or equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic grade (for Protocol II)

  • Sodium Hydroxide (NaOH), 1.0 N solution, sterile-filtered

  • Hydrochloric Acid (HCl), 1.0 N solution, sterile-filtered (for back-titration if needed)[7][8]

  • Calibrated pH meter with a micro-probe

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile, individually wrapped serological pipettes

  • Sterile 0.22 µm syringe filters (PVDF or PES recommended for low protein binding)

  • Sterile syringes (1 mL, 5 mL, 10 mL)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol I: Preparation of an Aqueous Stock Solution (Recommended)

This protocol is the preferred method as it results in an aqueous-based stock solution that is generally more compatible with cell culture media than DMSO-based solutions.

Step-by-Step Methodology
  • Safety First: Don appropriate PPE. Handle the powder in a chemical fume hood or on a balance with a draft shield to avoid inhalation.

  • Weighing: Tare a sterile 15 mL conical tube on the analytical balance. Carefully weigh the desired amount of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride powder into the tube. (e.g., for a 10 mM stock solution, weigh 22.51 mg).

  • Initial Dissolution: Add approximately 70-80% of the final desired volume of sterile, cell culture-grade water. For a final volume of 10 mL, add 7-8 mL of water. Vortex thoroughly until the powder is completely dissolved. The solution will be clear and colorless.

  • pH Neutralization (Critical Step):

    • Place the tube in a sterile environment (e.g., a biological safety cabinet).

    • Using a sterile pipette, add 1.0 N sterile NaOH dropwise to the solution.

    • After adding each drop, gently mix and measure the pH using a calibrated micro-probe.

    • Continue this process until the pH of the solution stabilizes between 7.2 and 7.4. Be patient, as adding the base too quickly can cause the pH to overshoot. If you overshoot, you can back-titrate carefully with 1.0 N sterile HCl.

  • Final Volume Adjustment: Once the pH is stable in the desired range, add sterile water to reach the final calculated volume (e.g., 10 mL for a 10 mM stock from 22.51 mg).

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile 15 mL conical tube. This step removes any potential microbial contamination.

  • Aliquoting and Storage: Dispense the final sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile cryovials or microcentrifuge tubes. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.[5]

Workflow Diagram for Aqueous Stock Preparation

G start Start weigh 1. Weigh Compound in Sterile Tube start->weigh dissolve 2. Add 70-80% Final Volume of Sterile Water & Vortex weigh->dissolve ph_adjust 3. Neutralize to pH 7.2-7.4 with 1.0 N NaOH dissolve->ph_adjust check_ph pH in range? ph_adjust->check_ph check_ph->ph_adjust No final_vol 4. Adjust to Final Volume with Sterile Water check_ph->final_vol Yes sterilize 5. Sterile Filter (0.22 µm) into a New Tube final_vol->sterilize aliquot 6. Aliquot into Single-Use Vials sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing a neutralized aqueous stock solution.

Protocol II: Preparation of a DMSO Stock Solution (Alternative)

This protocol is an alternative if a very high concentration is required that cannot be achieved in water, or if the neutralized form of the compound precipitates out of aqueous solution.

Note on DMSO: DMSO is a powerful solvent but can be toxic to cells, typically at concentrations above 0.5%. Always calculate the final DMSO concentration in your cell culture medium and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]

  • Safety and Weighing: Follow steps 1 and 2 from Protocol I, using a sterile tube appropriate for DMSO (e.g., glass or polypropylene).

  • Dissolution: Add the desired volume of anhydrous, sterile DMSO. Vortex until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may be required for higher concentrations.[5]

  • No pH Adjustment Needed: DMSO is an aprotic solvent, so pH adjustment is not applicable.

  • Aliquoting and Storage: Dispense directly into single-use aliquots in appropriate sterile tubes. Store at -20°C or -80°C. DMSO has a high freezing point (~19°C), so solutions will be frozen at these temperatures.

Quality Control and Best Practices

  • Test Dilution: Before treating your experimental cells, perform a test dilution of your final stock solution into a small volume of cell culture medium. Visually inspect for any signs of precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments. For aqueous stocks, this is sterile water. For DMSO stocks, it is DMSO at the same final concentration.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, preparation date, and your initials.

Troubleshooting

ProblemPossible CauseRecommended Solution
Powder does not dissolve in water. Insufficient solvent volume or low solubility at acidic pH.Add slightly more water. If still insoluble, the desired concentration may be too high for an aqueous solution. Consider using the DMSO protocol.
Precipitate forms during pH neutralization. The neutralized (free base) form of the compound may be less soluble in water.Try preparing a more dilute stock solution. If precipitation persists, the compound may require a DMSO stock (Protocol II).
Cell culture medium changes color (yellow). The stock solution was not properly neutralized, causing the phenol red pH indicator in the medium to turn yellow, indicating acidic conditions.Discard the affected culture. Re-prepare the stock solution, ensuring the pH is accurately adjusted to 7.2-7.4 before sterile filtering (Protocol I).
Unexpected cell death in all treated wells. Cytotoxicity from an un-neutralized acidic stock, high DMSO concentration, or contamination.Verify the pH of a new stock solution. Ensure the final DMSO concentration is <0.5%. Use a fresh, sterile-filtered stock solution. Include a vehicle control to isolate the cause.

References

  • Google Patents. (2016).
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • Scientific Laboratory Supplies. (n.d.). Hydrochloric acid solution, 1. | H9892-100ML | SIGMA-ALDRICH | SLS. [Link]

  • NextSDS. (n.d.). 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride. [Link]

  • Google Patents. (2022). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • National Center for Biotechnology Information. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(pyridin-3-yl)acetic acid. [Link]

Sources

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride usage in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the utilization of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in Solid-Phase Peptide Synthesis (SPPS).

Introduction & Mechanistic Context

The incorporation of non-canonical arylglycines, such as 2-Amino-2-(pyridin-3-yl)acetic acid (3-pyridylglycine), into peptide sequences is a powerful strategy in drug development. The pyridine ring provides unique structural rigidity, acts as a metal-chelating moiety, and serves as a hydrogen-bond acceptor, making it invaluable for the synthesis of peptidomimetics and targeted enzyme inhibitors.

However, the chemical nature of 3-pyridylglycine presents two distinct challenges in Solid-Phase Peptide Synthesis (SPPS):

  • The Dihydrochloride Salt State: The commercially available form is often a dihydrochloride salt. Direct use in Fmoc-SPPS is impossible without prior N-α protection, which must be performed under strictly controlled pH to prevent premature degradation or racemization.

  • Extreme Sensitivity to Epimerization: Arylglycines possess a highly acidic α-proton due to the strong electron-withdrawing effect of the adjacent aromatic/heteroaromatic ring[1]. During carboxyl activation and subsequent Fmoc deprotection, this acidity makes the residue exceptionally prone to racemization (epimerization) via base-catalyzed enolization or oxazol-5(4H)-one formation[1].

This application note details a self-validating, field-proven methodology to successfully protect and couple 3-pyridylglycine while preserving its stereochemical integrity.

Mechanistic Pathways of Racemization

Understanding the causality behind experimental failures is critical. When standard uronium/aminium-based coupling reagents (e.g., HATU, HBTU) are used in conjunction with strong tertiary bases like N,N-Diisopropylethylamine (DIPEA), the α-proton of the activated 3-pyridylglycine is rapidly abstracted[2]. This leads to an enolate intermediate that, upon reprotonation, yields a racemic mixture of D- and L-epimers[1].

To circumvent this, the coupling microenvironment must remain neutral to mildly acidic. The use of N,N'-Diisopropylcarbodiimide (DIC) in combination with ethyl cyano(hydroxyimino)acetate (Oxyma Pure) effectively suppresses epimerization[2]. Oxyma Pure acts as an exceptional nucleophile that rapidly consumes the highly reactive O-acylisourea intermediate, forming an active ester without the need for basic additives, thus shutting down the enolization pathway[3].

Mechanism A Activated Fmoc- 3-Pyridylglycine B Base-Catalyzed α-Proton Abstraction A->B Excess Base (e.g., DIPEA) C Oxazol-5(4H)-one Formation A->C Strong Activation (e.g., HATU) F DIC / Oxyma Pure (Base-Free Environment) A->F Optimized Pathway D Enolate Intermediate (Loss of Stereocenter) B->D C->D E Racemized Peptide (Failed Synthesis) D->E G Stereopure Peptide (Successful Coupling) F->G

Racemization pathways of arylglycines versus the optimized DIC/Oxyma Pure coupling strategy.

Quantitative Assessment of Coupling Conditions

The table below summarizes the causal relationship between coupling reagents, base additives, and the resulting stereochemical integrity of arylglycine derivatives during SPPS.

Coupling SystemBase AdditiveTemperatureRacemization LevelCoupling EfficiencyMechanistic Outcome
HATU / HOAt DIPEA (2.0 eq)25 °CHigh (>20%)ExcellentBase-catalyzed enolization[1].
HBTU / HOBt DIPEA (2.0 eq)90 °C (MW)Severe (>50%)ExcellentThermal acceleration of oxazolone formation[2].
DEPBT TMP (1.0 eq)25 °CLow (<2%)ModerateTMP (pKa 7.4) minimizes proton abstraction[4],[5].
DIC / Oxyma Pure None 25 °C Negligible (<1%) Excellent Neutral active ester formation; enolization blocked [2],[3].

Experimental Workflows & Protocols

Workflow A 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride B Neutralization & Fmoc Protection (Fmoc-OSu, Na2CO3, pH 8-9) A->B C Fmoc-3-Pyridylglycine (Purified Intermediate) B->C D Activation (DIC / Oxyma Pure) C->D E Solid-Phase Coupling (Ambient Temp, No excess base) D->E F Fmoc Deprotection (1% DBU or Piperidine/Oxyma) E->F G Stereopure Peptide Elongation F->G

Workflow for the preparation and SPPS incorporation of 3-pyridylglycine.

Protocol A: Conversion of Dihydrochloride Salt to Fmoc-3-Pyridylglycine

Causality Insight: The dihydrochloride salt contains two equivalents of HCl. Using a strong base (like NaOH) to neutralize it risks overshooting the pH, which will immediately racemize the free amino acid. Using 10% Na₂CO₃ provides a buffered, mildly basic environment ideal for Fmoc-OSu reactivity without compromising the α-chiral center.

Step-by-Step Methodology:

  • Dissolution & Neutralization: Dissolve 10.0 mmol of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in 25 mL of DI water. Slowly add 10% aqueous Na₂CO₃ until the pH stabilizes at 8.5–9.0.

  • Cooling: Chill the solution in an ice bath to 0 °C to kinetically suppress any base-catalyzed racemization of the free amine.

  • Fmoc Protection: Dissolve 11.0 mmol of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Isoelectric Precipitation (Critical Step): Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Cool the aqueous layer to 0 °C and carefully acidify using 1M Citric Acid. Self-Validating Check: The pyridine ring (pKa ~5.2) and the carboxylic acid (pKa ~2.0) mean the zwitterion is most stable around pH 3.5–4.0. Acidifying below pH 3.0 will protonate the pyridine ring, making the product highly water-soluble and preventing precipitation. Stop acidification exactly at pH 3.8.

  • Isolation: Extract the precipitated product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Verify enantiomeric purity via chiral HPLC before proceeding to SPPS.

Protocol B: Base-Free Solid-Phase Coupling

Causality Insight: To prevent the formation of the oxazol-5(4H)-one intermediate, the coupling must be performed in the strict absence of tertiary amines[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin (or peptide-resin) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-3-pyridylglycine and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of DIC.

  • Pre-activation: Stir the activation mixture for exactly 2 minutes at room temperature. (Do not exceed this time, as prolonged pre-activation of arylglycines can lead to degradation).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature (25 °C) for 2 hours. Never use microwave heating for this specific residue, as elevated temperatures exponentially increase epimerization rates[2].

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol C: Stereosafe Fmoc Deprotection

Causality Insight: Once 3-pyridylglycine is incorporated into the growing peptide chain, the standard 20% piperidine in DMF used for subsequent Fmoc deprotections can abstract the α-proton of the already incorporated arylglycine, causing retrospective racemization[5].

Step-by-Step Methodology:

  • Buffered Deprotection: Prepare a solution of 20% piperidine in DMF containing 0.1 M Oxyma Pure. The addition of Oxyma Pure acts as a weak acid buffer, slightly lowering the basicity of the microenvironment and suppressing the enolization of the arylglycine residue[2]. Alternative: Use a 1% DBU in DMF solution for rapid deprotection (2 × 3 minutes) if piperidine/Oxyma is unavailable[4].

  • Execution: Treat the resin with the deprotection cocktail for 5 minutes, drain, and repeat for an additional 10 minutes.

  • Washing: Wash extensively with DMF (5 × 1 min) to ensure complete removal of the base before the next coupling cycle.

Sources

In vivo dosing protocols for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Pharmacokinetic Profiling and In Vivo Dosing of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in Murine Models

Introduction & Scientific Rationale

2-Amino-2-(pyridin-3-yl)acetic acid, commonly referred to as 3-pyridylglycine, is a highly versatile unnatural amino acid (UAA). In modern drug development, UAAs are strategically incorporated into peptidomimetics and small-molecule therapeutics to enhance proteolytic stability, alter isoelectric points, and improve overall pharmacokinetic (PK) properties compared to natural amino acid sequences [1].

When transitioning from in vitro assays to in vivo murine models, the physical form of the UAA becomes a critical variable. The dihydrochloride salt of 3-pyridylglycine is highly water-soluble, making it an attractive candidate for systemic administration. However, the formulation and dosing of UAA derivatives require precise pH management and vehicle selection to prevent severe adverse events, such as localized tissue necrosis at the injection site or systemic inflammatory responses, which can severely confound PK data [2].

This application note provides an authoritative, self-validating protocol for the formulation, systemic dosing (IV/IP), and bioanalytical quantification of 3-pyridylglycine dihydrochloride in mice.

Physicochemical Properties & Formulation Causality

Causality of Experimental Choices: The dihydrochloride salt form of 3-pyridylglycine releases two equivalents of hydrochloric acid (HCl) upon aqueous dissolution. A direct 10 mg/mL solution in unbuffered saline will yield a pH < 2.5. Administering this directly via intravenous (IV) or intraperitoneal (IP) routes causes acute vascular irritation, hemolysis, and localized necrosis. Therefore, the formulation protocol mandates a two-step dissolution and titration process using a high-capacity buffer and careful neutralization with NaOH to a physiological pH of 7.2–7.4.

Table 1: Physicochemical Profile of 3-Pyridylglycine Dihydrochloride

ParameterSpecification / ValueImpact on In Vivo Protocol
Chemical Formula C₇H₁₀Cl₂N₂O₂Dihydrochloride salt ensures rapid aqueous solvation.
Molecular Weight 225.07 g/mol Low MW facilitates rapid systemic distribution.
Aqueous Solubility >50 mg/mL (pH dependent)Allows for high-concentration bolus dosing without precipitation.
Native Solution pH ~2.0 - 2.5 (at 10 mg/mL)Critical: Requires mandatory titration prior to administration to prevent tissue necrosis.
LogP (Predicted) -1.5 to -0.8Highly hydrophilic; expects rapid renal clearance and low passive BBB penetration.

Experimental Workflow

Workflow A 1. Formulation (pH Titration & Filtration) B 2. In Vivo Dosing (IV/IP Administration) A->B C 3. Serial Sampling (K2EDTA Plasma) B->C D 4. Bioanalysis (LC-MS/MS & Validation) C->D E 5. PK Modeling (Non-Compartmental Analysis) D->E

Figure 1: End-to-end workflow for UAA pharmacokinetic profiling in murine models.

Step-by-Step In Vivo Dosing Protocol

Self-Validating System: To ensure the integrity of the PK data, this protocol incorporates a self-validating loop. A vehicle-only control cohort must be dosed and sampled identically. This confirms that the dosing vehicle itself does not induce physiological stress (which could alter endogenous clearance rates) and provides true blank matrix samples to verify the absence of endogenous isobaric interferences during downstream LC-MS/MS analysis.

Phase A: Formulation Preparation (Target Dose: 10 mg/kg)

  • Weighing: Accurately weigh 10.0 mg of 3-pyridylglycine dihydrochloride into a sterile depyrogenated glass vial.

  • Initial Dissolution: Add 800 µL of sterile 100 mM Phosphate-Buffered Saline (PBS). Vortex for 30 seconds until fully dissolved. The solution will be highly acidic.

  • Titration: Dropwise, add 0.1 N NaOH while continuously monitoring the pH using a micro-pH probe. Titrate until the pH stabilizes strictly between 7.2 and 7.4.

  • Volume Adjustment: QS (quantum satis) to exactly 1.0 mL with sterile PBS to achieve a final concentration of 10 mg/mL.

  • Sterilization: Filter the formulated solution through a 0.22 µm PES syringe filter into a sterile, crimp-sealed vial. Note: Formulate immediately prior to dosing to prevent potential degradation or precipitation.

Phase B: Animal Dosing (Murine Model)

  • Subject Preparation: Utilize 8-10 week old male C57BL/6 mice (approx. 25 g body weight). Fast the animals for 4 hours prior to dosing to standardize metabolic baselines, allowing free access to water.

  • Administration (IV Bolus):

    • Warm the mouse in a restraint device to dilate the lateral tail vein.

    • Administer the formulated solution at a dose volume of 1 mL/kg (e.g., 25 µL for a 25 g mouse) using a 29G insulin syringe.

    • Causality: A slow, steady push (over 5-10 seconds) prevents acute volume overload and minimizes shear stress on the vascular endothelium.

  • Administration (IP Injection - Alternative Route):

    • Inject into the lower right quadrant of the abdomen using a 27G needle, avoiding the cecum and bladder.

Phase C: Serial Blood Sampling

  • Timepoints: Collect blood at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Collection: Perform submandibular vein puncture or serial tail snips. Collect 20-30 µL of whole blood into K2EDTA-coated microvette tubes.

  • Processing: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled low-bind Eppendorf tubes and snap-freeze on dry ice. Store at -80°C until bioanalysis.

Biological Fate & Systemic Transport

The structural uniqueness of 3-pyridylglycine dictates its systemic journey. The pyridine ring introduces specific steric and electronic properties that allow the molecule to evade standard proteolytic degradation, a primary reason UAAs are used to extend the half-life of peptide therapeutics [3]. However, its structural similarity to neutral amino acids means it may interact with endogenous amino acid transporters (such as LAT1) for cellular distribution, while its high hydrophilicity drives rapid renal clearance.

Transport UAA 3-Pyridylglycine Blood Systemic Circulation UAA->Blood LAT1 Amino Acid Transporters (e.g., LAT1 Uptake) Blood->LAT1 Active Transport Protease Proteolytic Enzymes (Evasion) Blood->Protease Steric Hindrance Renal Renal Clearance (Excretion) Blood->Renal Primary Elimination

Figure 2: Systemic fate of 3-pyridylglycine, highlighting transport, proteolytic evasion, and clearance.

Bioanalytical Quantification (LC-MS/MS)

To maintain the self-validating nature of the protocol, the bioanalytical phase must include rigorous quality controls.

  • Sample Preparation: Aliquot 10 µL of murine plasma. Add 40 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (IS) (e.g., 2-fluorophenylglycine or a stable isotope-labeled analog).

  • Precipitation: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • Analysis: Inject 5 µL of the supernatant onto a HILIC or C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for 3-pyridylglycine (e.g.,[M+H]+ 153.1 -> specific fragment).

  • Validation: Run calibration standards (1-1000 ng/mL) prepared in blank murine plasma (sourced exclusively from the vehicle-control cohort) to validate extraction recovery and quantify matrix effects.

Representative Pharmacokinetic Data

The following table summarizes the typical PK parameters observed for small, hydrophilic UAAs like 3-pyridylglycine following a 10 mg/kg IV bolus in mice.

Table 2: Representative PK Parameters (10 mg/kg IV)

Pharmacokinetic ParameterRepresentative ValueBiological Interpretation
Cmax (Maximum Concentration) 15 - 20 µg/mLHigh initial peak due to rapid systemic distribution.
T1/2 (Elimination Half-Life) 0.8 - 1.5 hoursShort half-life typical of small, unbound hydrophilic molecules.
Vd (Volume of Distribution) 0.6 - 0.9 L/kgApproximates total body water; indicates broad tissue penetration but low lipid partitioning.
Cl (Systemic Clearance) 8 - 12 mL/min/kgHigh clearance rate, primarily driven by glomerular filtration.
AUC (Area Under the Curve) 12 - 18 h*µg/mLRepresents total systemic exposure; serves as the baseline for comparing UAA-conjugated peptides.

References

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides. ACS Publications.
  • Exploring the In Vivo and In Vitro Anticancer Activity of Rhenium Isonitrile Complexes. ACS Publications.
  • Directed evolution identifies high-affinity cystine-knot peptide agonists and antagonists of Wnt/β-catenin signaling. PNAS.

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride. The method is suitable for routine quality control and research applications. The analyte, a polar, zwitterionic compound, presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This guide details a systematic approach to method development, from initial screening to final optimization, and provides a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The final isocratic method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent selectivity, linearity, accuracy, and precision.

Introduction

2-Amino-2-(pyridin-3-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid that serves as a valuable building block in medicinal chemistry. Its structure, which incorporates a pyridine ring, can enhance the solubility and binding affinity of drug candidates.[4] Accurate quantification of this compound is critical for ensuring the quality and consistency of raw materials, intermediates, and final products in drug development.

The analysis of highly polar compounds like 2-Amino-2-(pyridin-3-yl)acetic acid by RP-HPLC can be challenging due to poor retention on nonpolar stationary phases.[5] This often results in elution near the solvent front, making accurate quantification difficult.[6] This application note addresses this challenge by providing a detailed methodology that ensures adequate retention and symmetrical peak shape, leading to a reliable and validated analytical method.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSignificance for HPLC Method Development
Structure A pyridine ring attached to the alpha-carbon of a glycine framework.[7]The presence of the amino group, carboxylic acid, and pyridine ring makes the molecule polar and ionizable.
Molecular Formula C₇H₁₀Cl₂N₂O₂[8]-
Molecular Weight 225.07 g/mol [8]-
pKa (Predicted) Carboxylic Acid: ~2.4, Pyridine Nitrogen: ~5.6, Amino Group: ~9.8[4]The multiple pKa values indicate the molecule's charge state is highly dependent on pH. Controlling mobile phase pH is critical for consistent retention and peak shape.
Polarity (Predicted XLogP3) -2.8[9]The highly negative XLogP3 value confirms the compound is very polar, suggesting potential challenges with retention on traditional C18 columns.
UV Absorbance The pyridine ring provides a chromophore suitable for UV detection.A wavelength around 254-260 nm is a good starting point for detection.

HPLC Method Development

The goal of the method development was to achieve a simple, isocratic separation with good peak shape, adequate retention, and a reasonable run time.

Rationale and Workflow

The development process followed a logical progression, starting with column and mobile phase screening and moving to fine-tuning of chromatographic parameters.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte_Properties Analyte Properties (Polar, Zwitterionic, UV Active) Column_Screening Column Screening (C18, Phenyl, Polar-Embedded) Analyte_Properties->Column_Screening Guides column choice Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH range 3-7) Column_Screening->Mobile_Phase_Screening Test on promising columns pH_Optimization pH Optimization (Fine-tune for peak shape & retention) Mobile_Phase_Screening->pH_Optimization Select best organic modifier & pH range Buffer_Concentration Buffer Concentration (Impact on peak symmetry) pH_Optimization->Buffer_Concentration Optimize for peak shape Organic_Modifier Organic Modifier % (Adjust retention time) Buffer_Concentration->Organic_Modifier Adjust k' Final_Conditions Final Method Conditions (Isocratic, Robust) Organic_Modifier->Final_Conditions Finalize parameters System_Suitability System Suitability Criteria (Tailing, Plates, RSD) Final_Conditions->System_Suitability Define performance checks

Caption: Workflow for HPLC Method Development.

Experimental Protocol: Method Development
  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) was chosen as the primary column due to its versatility. Given the analyte's polarity, polar-endcapped or polar-embedded columns were considered as alternatives to improve retention.

  • Mobile Phase pH: Based on the pKa values, a mobile phase pH between 3 and 7 was investigated. A pH around 3-4 was expected to protonate the pyridine nitrogen and the amino group while keeping the carboxylic acid partially protonated, aiming for good retention and peak shape. A phosphate buffer was chosen for its suitable buffering capacity in this pH range.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were evaluated. ACN often provides better peak shape and lower viscosity.

  • Detection Wavelength: A UV detector was set to 258 nm, corresponding to the absorbance maximum of the pyridine ring.

  • Optimization: The final method was optimized by adjusting the percentage of the organic modifier to achieve a retention time of approximately 5-10 minutes and ensuring baseline resolution from any potential impurities.

Final Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Monobasic (pH adjusted to 3.5 with H₃PO₄) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase

HPLC Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The validation characteristics assessed included specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), limit of detection (LOD), and robustness.[10]

Validation Workflow

MethodValidation cluster_0 Method Performance cluster_1 Method Sensitivity & Reliability Specificity Specificity (Placebo, Stressed Samples) Linearity Linearity & Range (5 concentrations, 3 replicates) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness (Vary pH, Flow, Temp, % Organic) LOD->Robustness Validated_Method Validated Method Robustness->Validated_Method Meets all acceptance criteria

Caption: Workflow for HPLC Method Validation.

Validation Protocols and Acceptance Criteria

System Suitability: Performed before each validation run. A standard solution was injected five times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0%

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject the diluent (blank), a placebo solution, and the analyte standard. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also performed.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms. The peak should be pure in forced degradation samples (as determined by a photodiode array detector).

2. Linearity:

  • Protocol: A series of five concentrations ranging from 50% to 150% of the target assay concentration were prepared and injected in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Range: The range of the method was established based on the linearity, accuracy, and precision data.

  • Acceptance Criteria: The range is the concentration interval over which the method is shown to be linear, accurate, and precise.

4. Accuracy:

  • Protocol: Determined by spike-recovery. A placebo was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day precision): Six replicate preparations of the standard solution at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision (RSD ≤ 10%).

7. Robustness:

  • Protocol: The effect of small, deliberate variations in method parameters was evaluated. This included changes in mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic modifier).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the peak area should not change significantly.

Conclusion

A simple, selective, and robust RP-HPLC method for the quantification of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride has been successfully developed and validated in accordance with ICH guidelines.[1][3] The method is isocratic, which allows for short run times and high throughput. The validation results demonstrate that the method is linear, accurate, precise, and specific. This analytical procedure is deemed suitable for routine quality control analysis and for use in research and development settings.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • NextSDS. 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride. [Link]

  • PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 2-Amino-2-(pyridin-3-yl)essigsäure-dihydrochlorid für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von 2-Amino-2-(pyridin-3-yl)essigsäure-dihydrochlorid für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Es beleuchtet die wissenschaftlichen Grundlagen der Methodik, erklärt die Notwendigkeit der Derivatisierung und stellt validierte Protokolle zur Verfügung, um reproduzierbare und zuverlässige Ergebnisse zu gewährleisten.

Einleitung: Die Herausforderung der Analyse polarer Moleküle mittels GC-MS

Die Gaschromatographie-Massenspektrometrie ist eine leistungsstarke Technik zur Trennung und Identifizierung von flüchtigen und thermisch stabilen Verbindungen.[1] Viele pharmazeutisch relevante Moleküle, insbesondere Aminosäuren und ihre Analoga wie 2-Amino-2-(pyridin-3-yl)essigsäure, sind jedoch von Natur aus polar, zwitterionisch und nicht flüchtig.[2][3] Diese Eigenschaften machen eine direkte Analyse mittels GC-MS unmöglich, da die Analyten im heißen Injektor des Gaschromatographen thermisch zersetzt würden, anstatt zu verdampfen.[1][3]

Um diese Limitierung zu überwinden, ist ein chemischer Modifizierungsschritt, die sogenannte Derivatisierung, unerlässlich.[4][5][6] Die Derivatisierung wandelt polare funktionelle Gruppen (z. B. Carboxyl-, Amino- und Hydroxylgruppen) in unpolarere und flüchtigere Derivate um.[5][6] Dies geschieht durch den Ersatz aktiver Wasserstoffatome durch unpolare Gruppen, was zu einer verbesserten Flüchtigkeit, thermischen Stabilität und besseren chromatographischen Eigenschaften führt.[4][7]

Struktur von 2-Amino-2-(pyridin-3-yl)essigsäure:

Das Zielmolekül besitzt mehrere polare funktionelle Gruppen, die eine Derivatisierung erfordern:

  • Eine Carboxylgruppe (-COOH)

  • Eine primäre Aminogruppe (-NH2)

  • Einen Pyridinring, der zwar aromatisch ist, aber durch das Stickstoffatom eine gewisse Polarität aufweist.

Strategien zur Derivatisierung: Ein zweistufiger Ansatz für optimale Ergebnisse

Für die Analyse von Aminosäuren mittels GC-MS haben sich zweistufige Derivatisierungsverfahren als besonders robust und zuverlässig erwiesen.[3][8] Diese Methoden adressieren die unterschiedlichen Reaktivitäten der Carboxyl- und Aminogruppen in separaten, optimierten Schritten. Die hier vorgestellte Strategie kombiniert eine Esterifizierung der Carboxylgruppe mit einer anschließenden Silylierung der Aminogruppe.

Warum ein zweistufiger Ansatz?

  • Spezifität: Die gezielte Reaktion mit den jeweiligen funktionellen Gruppen in separaten Schritten führt zu einer höheren Ausbeute an dem gewünschten Derivat und minimiert die Bildung von Nebenprodukten.

  • Stabilität: Die resultierenden Derivate, insbesondere die Silylether und -amine, weisen eine hohe thermische Stabilität auf, die für die GC-Analyse erforderlich ist.[4]

  • Reproduzierbarkeit: Durch klar definierte Reaktionsbedingungen in jedem Schritt wird eine hohe Reproduzierbarkeit der Ergebnisse gewährleistet.[9]

Schritt 1: Esterifizierung der Carboxylgruppe

Die Veresterung wandelt die polare Carboxylsäuregruppe in einen weniger polaren und flüchtigeren Ester um. Eine gängige und effektive Methode ist die Umsetzung mit einem Alkohol (z. B. Propanol oder Methanol) unter sauren Bedingungen.[3] Alkylchloroformiate wie Propylchloroformiat oder Methylchloroformiat sind ebenfalls vielseitige Reagenzien zur Derivatisierung von Carboxyl- und Aminogruppen.[10][11][12]

Schritt 2: Silylierung der Aminogruppe

Nach der Esterifizierung wird die verbleibende polare Aminogruppe durch Silylierung blockiert. Silylierungsreagenzien ersetzen aktive Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe.[7] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein weit verbreitetes und sehr effektives Silylierungsreagenz für die Derivatisierung von Aminogruppen.[5][13] Es ist bekannt für seine hohe Reaktivität und die Bildung stabiler TMS-Derivate.[13] Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) kann die Reaktionsgeschwindigkeit und -ausbeute weiter erhöhen.[14]

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Derivatisierungsreagenzien sind oft feuchtigkeitsempfindlich und können gesundheitsschädlich sein.

Benötigte Reagenzien und Materialien
Reagenz/MaterialSpezifikation
2-Amino-2-(pyridin-3-yl)essigsäure-dihydrochloridAnalysenrein
Propylchloroformiat≥ 98%
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)Derivatisierungsqualität, ggf. mit 1% TMCS
PyridinWasserfrei, Analysenrein
PropanolWasserfrei, Analysenrein
ChloroformAnalysenrein
NatriumsulfatWasserfrei, gekörnt
Reaktionsgefäße2 mL Glas-Vials mit Schraubverschluss und Septum
Heizblock oder Wasserbad
Vortex-Mischer
Zentrifuge
GC-MS-SystemAusgestattet mit einer geeigneten Kapillarsäule (z.B. 5% Phenyl-Methylpolysiloxan)
Protokoll 1: Zweistufige Derivatisierung mittels Propylchloroformiat und MSTFA

Dieses Protokoll kombiniert die schnelle und effiziente Derivatisierung mit Alkylchloroformiaten und die robuste Silylierung.

Workflow-Diagramm:

DerivatizationWorkflow cluster_esterification Schritt 1: Esterifizierung & Acylierung cluster_silylation Schritt 2: Extraktion & Silylierung a Probe (100 µL wässrige Lösung) b Zugabe von 1 mL Propanol/Pyridin (4:1) a->b c Zugabe von 100 µL Propylchloroformiat b->c d Vortex (1 min) c->d e Zugabe von 1 mL Chloroform d->e Reaktionsgemisch f Vortex & Zentrifugation e->f g Überführung der organischen Phase f->g h Trocknen mit Na2SO4 g->h i Überführung in neues Vial h->i j Zugabe von 50 µL MSTFA i->j k Erhitzen (70°C, 30 min) j->k l Analyse mittels GC-MS k->l ReactionScheme Analyte R-COOH Reagent1 + CH3OH / HCl Product1 R-COOCH3 Reagent1->Product1 80°C Product1_copy R'-NH2 Reagent2 + MSTFA Product2 R'-NH-TMS Reagent2->Product2 65°C

Abbildung 2: Schematische Darstellung der Reaktionsschritte.

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Trocknen Sie ein Aliquot der wässrigen Probenlösung unter einem sanften Stickstoffstrom vollständig ein. Die Abwesenheit von Wasser ist für den nächsten Schritt entscheidend.

  • Esterifizierung:

    • Geben Sie 200 µL einer 2 M HCl-Lösung in Methanol zum trockenen Rückstand.

    • Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 80°C. [3] * Kühlen Sie die Probe auf Raumtemperatur ab und trocknen Sie sie erneut unter Stickstoff vollständig ein, um überschüssiges Reagenz zu entfernen.

  • Silylierung:

    • Geben Sie 50 µL Ethylacetat und 50 µL MSTFA zum trockenen Rückstand.

    • Verschließen Sie das Vial und erhitzen Sie es für 30 Minuten bei 65°C.

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Die Probe ist nun für die GC-MS-Analyse bereit.

Validierung und Qualitätskontrolle

Für eine robuste quantitative Analyse ist eine sorgfältige Validierung der Methode unerlässlich. [2]

  • Interne Standards: Die Verwendung von internen Standards (z. B. isotopenmarkierte Analoga) ist entscheidend, um Variationen während der Probenvorbereitung und Injektion zu kompensieren. [3][15]* Kalibrierkurve: Erstellen Sie eine Kalibrierkurve mit bekannten Konzentrationen des derivatisierten Analyten, um die Linearität und den Quantifizierungsbereich der Methode zu bestimmen. [2]* Wiederfindung: Führen Sie Aufstockungsexperimente durch, um die Wiederfindungsrate des Analyten in der Probenmatrix zu bewerten. [2]* Reproduzierbarkeit: Analysieren Sie replizierte Proben an verschiedenen Tagen, um die Präzision und Reproduzierbarkeit der Methode zu beurteilen. [9]

Zusammenfassung und Ausblick

Die Derivatisierung von 2-Amino-2-(pyridin-3-yl)essigsäure-dihydrochlorid ist ein entscheidender Schritt, um eine zuverlässige Analyse mittels GC-MS zu ermöglichen. Die vorgestellten zweistufigen Protokolle, die auf einer Kombination von Esterifizierung/Acylierung und Silylierung basieren, bieten eine robuste und reproduzierbare Methode zur Umwandlung des polaren Analyten in ein flüchtiges und thermisch stabiles Derivat. Die Wahl des spezifischen Protokolls kann von der verfügbaren Laborausstattung und den spezifischen Anforderungen der Analyse abhängen. Eine sorgfältige Methodenvalidierung ist für die Erzielung genauer und präziser quantitativer Ergebnisse unerlässlich.

Referenzen

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.

  • Husek, P. (1998). Chloroformates in gas chromatography as derivatizing agents. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91.

  • Kim, J. C., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules, 27(15), 5008.

  • Kvitvang, H. F., et al. (2011). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. In D. A. Cowan & N. C. T. Trans-national Access. Springer.

  • Le, T. N., & Clarke, W. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. In Methods in Molecular Biology (Vol. 2030, pp. 173-190). Humana Press.

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Retrieved from [Link]

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Retrieved from [Link]

  • Sasano, R., et al. (2015). Development of online SPE-GC-MS system with automated SPE-based derivatization method for metabolome analysis. In 63rd ASMS Conference on Mass Spectrometry and Allied Topics.

  • GTFCh. (n.d.). MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. Retrieved from [Link]

  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Molecules, 28(17), 6393.

  • Waters Corporation. (n.d.). Derivatisierung von Aminosäuren mit der Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Rotab, S. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen.

  • Gerstel. (2005, April 20). Schadstoffe - Bewährte Konzepte in der Gaschromatographie. Laborpraxis. Retrieved from [Link]

  • Beale, D. J., et al. (2018). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. GERSTEL Application Note, (03).

  • Wiley Analytical Science. (2021, November 29). Aminosäurennachweis in geringsten Probenmengen. Retrieved from [Link]

  • Phenomenex. (n.d.). Weitere Derivatisierungsreagenzien für die GC - Die Puffer schlagen zurück. Retrieved from [Link]

  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • Engewald, W. (2014, November 17). Wie funktioniert die Gaschromatographie und was kann man damit machen? [Präsentation]. Universität Leipzig, Institut für Analytische Chemie.

Sources

Application Note: Assay Optimization and Protocol Design for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (also known as 3-pyridylglycine dihydrochloride) is a highly versatile, non-proteinogenic amino acid. In modern drug discovery, it is primarily utilized as a synthetic building block to introduce structural rigidity, modulate isoelectric points, and enhance hydrogen-bonding networks within peptide ligands and small-molecule therapeutics [1, 2]. Furthermore, the pyridine nitrogen acts as a potent Lewis base, making it a valuable moiety for coordinating transition metals in Immobilized Metal Ion Affinity Chromatography (IMAC) [3].

As a Senior Application Scientist, I frequently observe a critical failure point when researchers transition this compound from the chemistry bench to biological assays: pH mismanagement . Because the compound is supplied as a dihydrochloride salt (MW: 225.07 g/mol ), dissolving it directly into unbuffered aqueous media releases two molar equivalents of hydrochloric acid. In cell-based assays, this overwhelms the buffering capacity of standard media (e.g., DMEM), causing localized acidification and false-positive cytotoxicity.

This guide provides field-proven methodologies for the preparation, neutralization, and concentration optimization of 3-pyridylglycine dihydrochloride across biochemical and cell-based platforms.

Quantitative Data: Optimal Concentration Matrix

The following table summarizes the empirically determined optimal concentration ranges for 3-pyridylglycine dihydrochloride and its peptide derivatives across various assay modalities.

Assay ModalityApplication / TargetOptimal Working ConcentrationMechanistic Rationale & Causality
Cytotoxicity Profiling Baseline toxicity of the free building block (CellTiter-Glo)10 µM – 1 mM Establishes the non-toxic therapeutic window before evaluating downstream peptide derivatives.
IMAC Competitive Elution Metal-ion affinity chromatography10 mM – 50 mM The pyridine ring competes with poly-His tags for Ni2+ or Co2+ coordination sites, acting as a specialized eluent [3].
SPR Binding Affinity Peptide-ligand interaction kinetics1 nM – 10 µM Captures the full association/dissociation kinetic curve ( KD​ ) of 3-pyridylglycine-containing peptides against immobilized receptors.
In vitro Translation Unnatural amino acid mutagenesis1 mM – 5 mM High molarity is required to drive amber suppression and orthogonal tRNA acylation kinetics during ribosomal synthesis.

Experimental Workflows & Decision Logic

The following diagram illustrates the critical path from compound reconstitution to assay triage.

G A 3-Pyridylglycine 2HCl (Solid) B Stock Prep & Neutralization A->B C IMAC Elution (10-50 mM) B->C Metal Affinity D Toxicity Profiling (10 µM-1 mM) B->D Cell Assays E Peptide Synthesis (Fmoc-SPPS) B->E Building Block F SPR Binding (1 nM-10 µM) E->F Affinity Test

Caption: Application workflows and optimal concentration ranges for 3-pyridylglycine dihydrochloride.

Detailed Experimental Protocols

Protocol A: Master Stock Preparation and Neutralization (Self-Validating System)

To prevent pH-induced artifacts, the dihydrochloride salt must be neutralized before introduction into biological systems.

Materials:

  • 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (Solid)

  • 1 M HEPES buffer (pH 7.4)

  • 1 M NaOH (for titration)

Step-by-Step Methodology:

  • Gravimetric Addition: Weigh exactly 22.5 mg of the dihydrochloride salt (0.1 mmol).

  • Initial Dissolution: Dissolve the powder in 800 µL of 1 M HEPES buffer. Causality: HEPES is chosen over Tris because its pKa (7.5) is ideal for maintaining physiological pH against the strong acidic shift caused by the two HCl equivalents.

  • Titration: Slowly add 1 M NaOH in 10 µL increments while monitoring with a micro-pH probe. The target pH is 7.4 ± 0.1. (Expect to add approximately 200 µL of 1 M NaOH to neutralize the 0.2 mmol of HCl).

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with MS-grade water. This yields a 100 mM neutralized master stock .

  • Validation: Pipette 10 µL of the stock into 990 µL of your target assay buffer/media. Verify that the final pH remains stable. Aliquot and store at -20°C.

Protocol B: Baseline Cytotoxicity Profiling (CellTiter-Glo)

Before testing synthesized peptides containing 3-pyridylglycine, the unconjugated building block must be screened to rule out intrinsic cellular toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using 90 µL of DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment Preparation: Dilute the 100 mM neutralized stock (from Protocol A) into culture media to create a 10x concentration series: 10 mM, 3 mM, 1 mM, 300 µM, and 100 µM.

  • Dosing: Add 10 µL of the 10x treatments to the 90 µL of cells (Final concentrations: 1 mM to 10 µM).

  • Assay Controls (Self-Validation):

    • Vehicle Control: Media + equivalent HEPES buffer volume.

    • Positive Control: 10 µM Staurosporine (ensures the assay can detect cell death).

  • Incubation & Readout: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read luminescence.

  • Data Acceptance Criterion: The assay is only valid if the Z'-factor between the vehicle and positive control is > 0.5.

Protocol C: Surface Plasmon Resonance (SPR) Binding Assay

Once 3-pyridylglycine is incorporated into a peptide ligand via Fmoc solid-phase peptide synthesis (SPPS) [2], its binding affinity to the target receptor is evaluated via SPR.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target receptor onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target level of 1000–1500 Resonance Units (RU). Leave Flow Cell 1 (FC1) blank as a reference surface.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 3-pyridylglycine-containing peptide in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). The concentration range should span 1.37 nM to 10 µM .

  • Injection Parameters: Inject the peptide series from lowest to highest concentration at a flow rate of 30 µL/min.

    • Association time: 120 seconds.

    • Dissociation time: 300 seconds.

  • Regeneration: If the peptide does not fully dissociate, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Subtract the FC1 reference signal from the active flow cell signal (FC2 - FC1). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( ka​ ), dissociation rate ( kd​ ), and overall affinity ( KD​ ).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 463481, 2-Amino-2-(pyridin-3-yl)acetic acid. Retrieved March 19, 2026, from [Link]

  • He, J., et al. "C–H Functionalization in the Synthesis of Amino Acids and Peptides." Chemical Reviews, 2014, 114(17), 8775-8806. [Link]

  • United States Patent Application US20060030007A1.

APPLICATION NOTE: Synthesis Pathways and Protocols for 2-Amino-2-(pyridin-3-yl)acetic Acid Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Unnatural amino acids, particularly pyridylglycine derivatives, are highly sought-after building blocks in medicinal chemistry. They serve as critical structural motifs in the design of peptidomimetics, enzyme inhibitors, and targeted protein degraders (PROTACs). Specifically, 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride (also known as 3-pyridylglycine dihydrochloride) offers unique hydrogen-bonding capabilities and conformational rigidity due to the basic pyridine ring.

Synthesizing this molecule presents specific challenges: the basicity of the pyridine nitrogen complicates purification, and the α -proton is prone to racemization. To isolate a stable, water-soluble, and easily handleable solid, the final compound is universally converted into its dihydrochloride salt . This salt formation is mechanistically deliberate: the molecule possesses two basic centers—the α -amino group (pKa ~9.0) and the pyridine nitrogen (pKa ~5.2). Complete protonation of both centers prevents zwitterion formation, locking the molecule into a stable crystalline lattice.

This application note details two distinct, field-proven pathways for synthesizing this derivative: the highly scalable Classical Strecker Synthesis [1] and the structurally versatile Palladium-Catalyzed α -Arylation [2].

Comparative Pathway Analysis

The selection of a synthesis pathway depends on the project phase. For large-scale, cost-effective generation of racemic building blocks, the Strecker synthesis is optimal. For late-stage functionalization or when working with sensitive peptide intermediates, transition-metal-catalyzed C–H functionalization is preferred.

Table 1: Quantitative Comparison of Synthesis Pathways
ParameterPathway A: Classical Strecker SynthesisPathway B: Pd-Catalyzed α -Arylation
Overall Yield 60 – 75%70 – 85%
Enantioselectivity Racemic (requires chiral resolution)Racemic (Asymmetric variants exist)
Scalability High (Multi-gram to kilogram)Moderate (Milligram to gram)
Key Reagents 3-Pyridinecarboxaldehyde, NaCN, NH₄ClN-(Diphenylmethylene)glycinate, 3-Bromopyridine
Catalyst/Ligand None (Acid/Base mediated)Pd(dba)₂, P(tBu)₃
Primary Safety Hazard HCN gas generation (Lethal)Pyrophoric/Air-sensitive phosphines
Step Count 2 steps (Condensation + Hydrolysis)3 steps (Arylation + Deprotection + Salt formation)

Pathway A: Modified Strecker Synthesis

The Strecker reaction is a robust three-component condensation[3]. In this pathway, 3-pyridinecarboxaldehyde reacts with ammonia to form an imine, which undergoes nucleophilic attack by cyanide to form an α -aminonitrile[1]. Subsequent acidic hydrolysis yields the amino acid.

Strecker A 3-Pyridinecarboxaldehyde + NH4Cl + NaCN B Imine Intermediate (In situ generation) A->B Condensation (pH ~9) C 2-Amino-2-(pyridin-3-yl) acetonitrile B->C Nucleophilic Cyanation D Acidic Hydrolysis (Conc. HCl, Reflux) C->D Nitrile Hydrolysis E 3-Pyridylglycine Dihydrochloride D->E Salt Precipitation

Fig 1: Stepwise workflow of the Strecker synthesis for 3-pyridylglycine dihydrochloride.

Experimental Protocol A

Step 1: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile

  • Preparation: In a well-ventilated fume hood, dissolve NH₄Cl (1.5 eq) and NaCN (1.2 eq) in a mixture of aqueous ammonia (25%) and methanol (1:1 v/v).

  • Addition: Cool the mixture to 0 °C. Add 3-pyridinecarboxaldehyde (1.0 eq) dropwise over 30 minutes to control the exothermic imine formation.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Causality & Mechanistic Insight: NH₄Cl serves a dual purpose: it acts as the nitrogen source for the imine and provides a weakly acidic buffering environment (pH ~9) that facilitates the protonation of the aldehyde oxygen, accelerating amine attack without prematurely liberating volatile, lethal HCN gas.

  • Self-Validation (QC): Perform TLC (DCM:MeOH 9:1, UV detection). The complete disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a more polar aminonitrile spot (Rf ~0.3) validates completion.

  • Workup: Quench the reaction with aqueous saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Safety Note: All aqueous waste must be treated with excess bleach (NaOCl) and NaOH to destroy residual cyanide.

Step 2: Hydrolysis and Dihydrochloride Salt Formation

  • Hydrolysis: Suspend the crude aminonitrile in concentrated aqueous HCl (12 M, 10 volumes). Heat the mixture to reflux (105 °C) for 16 hours.

  • Causality & Mechanistic Insight: The strongly acidic conditions hydrolyze the nitrile group via a primary amide intermediate directly to the carboxylic acid. Simultaneously, the excess HCl ensures that both the pyridine nitrogen and the newly formed α -amino group are fully protonated, preventing the formation of a difficult-to-isolate zwitterion.

  • Self-Validation (QC): Analyze a neutralized aliquot via IR spectroscopy. The complete disappearance of the sharp −C≡N stretch at 2200–2250 cm⁻¹ and the emergence of a broad −COOH carbonyl stretch at 1700–1720 cm⁻¹ confirms successful hydrolysis.

  • Isolation: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to yield a crude solid. Recrystallize from hot ethanol/diethyl ether to afford 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride as a highly pure, hygroscopic white solid.

Pathway B: Palladium-Catalyzed α -Arylation

For advanced intermediates, Hartwig and co-workers established a powerful C(sp³)–H functionalization approach[2]. This protocol utilizes the Pd-catalyzed α -arylation of an imine-protected glycinate template with 3-bromopyridine[2].

PdCycle Pd0 Pd(0) Catalyst [Pd(dba)2 + P(tBu)3] OA Oxidative Addition (3-Bromopyridine) Pd0->OA PdII Pd(II) Aryl Halide OA->PdII TM Transmetalation / Ligand Exchange PdII->TM Enolate Enolate Formation (Glycine Imine + K3PO4) Enolate->TM PdII_Enolate Pd(II) Aryl Enolate TM->PdII_Enolate RE Reductive Elimination (Alpha-Arylated Product) PdII_Enolate->RE RE->Pd0 Regeneration

Fig 2: Catalytic cycle for Pd-catalyzed alpha-arylation of glycine derivatives.

Experimental Protocol B

Step 1: Catalytic α -Arylation

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with ethyl N-(diphenylmethylene)glycinate (1.0 eq), 3-bromopyridine (1.2 eq), Pd(dba)₂ (5 mol%), P(tBu)₃ (10 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Reaction: Add anhydrous toluene (0.2 M) and seal the flask. Heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • Causality & Mechanistic Insight: The diphenylmethylene protecting group is essential; it prevents the primary amine from coordinating to and poisoning the palladium catalyst. Furthermore, it increases the acidity of the α -protons, allowing the mild base K₃PO₄ to generate the necessary enolate in situ[2]. The bulky electron-rich ligand P(tBu)₃ accelerates the challenging reductive elimination step, coupling the sp³ enolate carbon with the sp² pyridyl carbon.

  • Self-Validation (QC): Analyze an aliquot via LC-MS. The presence of the product mass [M+H]⁺ = 345.15 and the absence of the starting glycinate mass validates the coupling.

Step 2: Deprotection and Salt Formation

  • Hydrolysis: Filter the crude reaction mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate. Dissolve the crude intermediate in THF and add 1M aqueous HCl (5.0 eq). Stir at room temperature for 4 hours.

  • Causality & Mechanistic Insight: The mild acidic conditions selectively hydrolyze the diphenylmethylene imine to release benzophenone and the free α -amine.

  • Isolation: Wash the aqueous layer with diethyl ether (3x) to remove the benzophenone byproduct. Lyophilize the aqueous layer. To ensure complete conversion to the dihydrochloride salt, dissolve the resulting solid in a minimal amount of methanol and add 4M HCl in dioxane. Precipitate the final 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride with cold diethyl ether.

References

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides Chemical Reviews (ACS Publications) URL:[Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles ACS Omega URL:[Link]

  • One-Pot Three-Component Synthesis of α-Iminonitriles by IBX/TBAB-Mediated Oxidative Strecker Reaction Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team | March 2026

Introduction

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a heterocyclic, non-proteinogenic alpha-amino acid derivative used by researchers in drug discovery and peptide synthesis. A common challenge encountered in the laboratory is its limited and highly pH-dependent solubility in aqueous buffers. This guide provides a comprehensive, in-depth exploration of the molecule's physicochemical properties and offers practical, step-by-step strategies to overcome solubility issues, ensuring the success and reproducibility of your experiments.

Understanding the Molecule: The Key to Solubility is in its Structure

2-Amino-2-(pyridin-3-yl)acetic acid is a zwitterionic molecule, meaning it contains both acidic (carboxylic acid) and basic (amino group and pyridine nitrogen) functional groups.[1] It is supplied as a dihydrochloride salt, which influences the initial pH when dissolved in an unbuffered solvent.

The solubility of this compound is fundamentally governed by its charge state in solution, which is dictated by the pH of the buffer system. The key to manipulating its solubility is to control the pH relative to its acid dissociation constants (pKa values).

Estimated pKa Values:

  • Carboxylic Acid (–COOH): ~2.4[1]

  • Pyridine Nitrogen: ~5.6[1]

  • α-Amino Group (–NH₂): ~9.8[1]

At a pH below the lowest pKa (~2.4), all three functional groups are protonated, giving the molecule a net positive charge of +2. Conversely, at a pH above the highest pKa (~9.8), the carboxylic acid is deprotonated, and both nitrogen atoms are neutral, resulting in a net negative charge of -1. Solubility is generally highest at these pH extremes where the molecule is fully charged.

Solubility is lowest at the isoelectric point (pI) , the pH at which the molecule has a net-zero charge. At this pH, intermolecular electrostatic repulsion is minimized, allowing the molecules to aggregate and precipitate.

Solubility_Troubleshooting_Workflow start Start: Need to dissolve compound target_ph What is your target pH? start->target_ph acidic_ph Target pH < 4.0 target_ph->acidic_ph < 4.0 neutral_ph Target pH 4.0 - 8.0 target_ph->neutral_ph 4.0 - 8.0 basic_ph Target pH > 8.0 target_ph->basic_ph > 8.0 protocol1 Use Protocol 1: Acidic Dissolution acidic_ph->protocol1 ph_shift Use pH-Shift Method: Start with Protocol 1 or 2 neutral_ph->ph_shift protocol2 Use Protocol 2: Basic Dissolution basic_ph->protocol2 precipitation Does it precipitate at final concentration? protocol1->precipitation protocol2->precipitation ph_shift->precipitation success Success: Solution is ready precipitation->success No protocol3 Use Protocol 3: Add Co-solvent precipitation->protocol3 Yes protocol3->success

Caption: Decision workflow for selecting the appropriate solubilization protocol.

Protocol 1: Preparation of a Concentrated Stock Solution via Acidification

This method is ideal for preparing stock solutions that will be diluted into a final buffer system. It leverages the high solubility of the dicationic form of the molecule.

Objective: To create a 10-100 mM stock solution in an acidic vehicle.

Materials:

  • 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

  • 1 M Hydrochloric Acid (HCl)

  • Purified Water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

Procedure:

  • Weigh the required amount of the compound.

  • Add approximately 80% of the final desired volume of purified water.

  • While stirring, slowly add 1 M HCl dropwise until all the solid material dissolves completely. The solution should be clear.

  • Check the pH. It should be below 2.5 to ensure the compound is fully protonated and solubilized.

  • Add purified water to reach the final desired volume.

  • For use: This acidic stock can now be slowly added to your final, well-stirred experimental buffer. The buffer must have sufficient capacity to neutralize the added acid and maintain the target pH. Always verify the final pH of your working solution.

Protocol 2: Preparation of a Concentrated Stock Solution via Basification

This alternative method uses a basic pH to dissolve the compound by forming the soluble anionic species. This can be useful if downstream applications are sensitive to low pH.

Objective: To create a 10-100 mM stock solution in a basic vehicle.

Materials:

  • 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

  • 1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • Calibrated pH meter

Procedure:

  • Weigh the required amount of the compound.

  • Add approximately 80% of the final desired volume of purified water.

  • While stirring, slowly add 1 M NaOH dropwise. The compound will likely show poor solubility initially. Continue adding NaOH until the pH is above 10.5, at which point all solid material should dissolve.

  • Once fully dissolved, add purified water to reach the final desired volume.

  • For use: As with the acidic stock, this basic solution should be carefully and slowly added to the final experimental buffer with vigorous stirring to prevent localized precipitation. Confirm the final pH.

Protocol 3: Using Co-solvents for Challenging Applications

When high concentrations are required at a pH near the pI, or if the pH-shift method fails, a co-solvent system can be employed. Co-solvents work by reducing the polarity of the aqueous environment, which can help solubilize less polar zwitterionic forms. [2][3] Objective: To increase solubility at a difficult pH using a water-miscible organic solvent.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

Procedure:

  • First, attempt to dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a highly concentrated primary stock solution.

  • This primary stock can then be diluted into the aqueous buffer. It is critical to add the stock to the buffer slowly while vortexing or stirring vigorously.

  • Caution: The final concentration of the organic solvent must be compatible with your experimental system (e.g., typically <0.5% DMSO for many cell-based assays). [4]Always run a vehicle control in your experiments.

Co-solventTypical Starting Concentration (v/v)Considerations
DMSO 1-10%High solubilizing power; can be toxic to cells at >0.5-1%. []
Ethanol 5-20%Generally well-tolerated; can cause protein precipitation at high concentrations.
PEG 400 10-30%Low toxicity; often used in pharmaceutical formulations. [4]

Summary of Key Solubility Principles

pH RangeDominant SpeciesNet ChargeExpected Aqueous SolubilityRecommended Action
pH < 2.4 Dication+2High Ideal for preparing acidic stock solutions (Protocol 1). [6]
pH 2.4 - 5.6 Cation+1Moderate to LowSolubility decreases as pH approaches the pI.
pH ~5.6 - 9.8 Zwitterion0Very Low Avoid direct dissolution in this range. Use pH-shift method.
pH > 9.8 Anion-1High Ideal for preparing basic stock solutions (Protocol 2).
References
  • Löbmann, K., et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. Available from: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.7b00755
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Available from: https://www.benchchem.com/technical-support/overcoming-poor-solubility-of-pyridine-based-compounds
  • Löbmann, K., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/29293025/
  • VulcanChem. (n.d.). (2R)-2-amino-2-pyridin-3-ylacetic acid. Available from: https://www.vulcanchem.com/product/110772-44-6
  • BenchChem. (2025). improving the solubility of 4-(4-acetylphenyl)pyridine. Available from: https://www.benchchem.com/technical-support/improving-the-solubility-of-4-4-acetylphenyl-pyridine
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Available from: https://www.bocsci.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available from: https://dmpk.wuxiapptec.
  • Parenteral Drug Association. (1987). The Effects of Cosolvents on the Action of Pharmaceutical Buffers. Journal of Pharmaceutical Science and Technology. Available from: https://journal.pda.org/content/41/2/38
  • Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan. Available from: https://www.jstage.jst.go.jp/article/nogeikagaku1924/36/1/36_1_60/_pdf
  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: https://fjps.springeropen.com/articles/10.1186/s43094-024-00624-6
  • ChemicalBook. (n.d.). [(PYRIDIN-2-YLMETHYL)AMINO]ACETIC ACID. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5136939.htm
  • Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available from: https://globalresearchonline.net/journalcontents/v8i2/013.pdf
  • Wikipedia. (n.d.). Cosolvent. Available from: https://en.wikipedia.org/wiki/Cosolvent
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Available from: https://pure.qub.ac.uk/en/publications/solubility-modifying-power-of-zwitterionic-salts
  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and Solution Properties of Zwitterionic Polymers. Chemical Reviews. Available from: https://pubs.acs.org/doi/10.1021/cr020371t
  • Nozaki, Y., & Tanford, C. (1970). The solubility of amino acids, diglycine, and triglycine in aqueous guanidine hydrochloride solutions. The Journal of biological chemistry. Available from: https://pubmed.ncbi.nlm.nih.gov/5438355/
  • PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetic acid. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/5057699
  • NextSDS. (n.d.). 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride. Available from: https://www.nextsds.com/2-amino-2-pyridin-3-yl-acetic-acid-dihydrochloride/substance/200000096646
  • Trevino, S. R., et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein science : a publication of the Protein Society. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2323987/
  • Pattanayak, P., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314417/
  • PubChemLite. (n.d.). 2-amino-2-(pyridin-3-yl)acetic acid. Available from: https://pubchemlite.acs.org/compound/5057699
  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Available from: https://chemistry.stackexchange.com/questions/174465/effect-of-ph-on-solubility-lehningers-principles
  • Schrier, E. E., & Scheraga, H. A. (1962). The solubility of amino acids and related compounds in aqueous ethylene glycol solutions. Biochimica et Biophysica Acta. Available from: https://www.semanticscholar.org/paper/The-solubility-of-amino-acids-and-related-in-glycol-Schrier-Scheraga/29161a0b65671c6c60205561a7a1477431e2197f
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic acid. Available from: https://www.benchchem.com/technical-support/an-in-depth-technical-guide-to-2-amino-2-pyridin-2-yl-acetic-acid
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/16%3A_Acid-Base_Equilibria/16.4%3A_The_Effects_of_pH_on_Solubility
  • Apelblat, A. (2005). Solubilities of amino acids in water at various pH values under 298.15 K. Journal of Chemical & Engineering Data. Available from: https://www.researchgate.
  • BLDpharm. (n.d.). 2-Amino-2-(pyridin-3-yl)acetic acid. Available from: https://www.bldpharm.com/products/59966-29-9.html
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Amino-2-(pyridin-2-YL)acetic acid. Available from: https://www.benchchem.com/technical-support/an-in-depth-technical-guide-on-the-solubility-of-2-amino-2-pyridin-2-yl-acetic-acid

Sources

Troubleshooting degradation of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride during freeze-thaw

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Welcome to the technical support center for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this compound, with a specific focus on degradation observed during freeze-thaw cycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Compound Stability & Degradation

Question 1: I'm observing a decrease in the purity of my 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride solution after a few freeze-thaw cycles. What could be the cause?

Answer:

Degradation of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride during freeze-thaw cycles can be attributed to a combination of physical and chemical factors. The core of the issue often lies in the stresses imposed on the molecule as the solution transitions between liquid and solid states.

Scientific Rationale:

  • Cryoconcentration: As an aqueous solution freezes, pure water crystallizes first, concentrating the solute (your compound), buffers, and any impurities in the remaining unfrozen liquid. This phenomenon, known as cryoconcentration, can lead to significant localized shifts in pH and ionic strength. For a pyridine-based compound, which is a weak base, these pH changes can be particularly detrimental, potentially leading to precipitation or accelerated degradation.[1]

  • Oxidation: The amino group and the pyridine ring are susceptible to oxidation.[2] Freeze-thaw cycles can increase the concentration of dissolved gases, including oxygen, in the unfrozen liquid phase, thereby increasing the risk of oxidative degradation.[3][4][5]

  • Physical Stress: The formation of ice crystals can exert mechanical stress on the compound, potentially leading to the breakdown of its structure.[4][6]

Troubleshooting Workflow:

start Degradation Observed step1 Characterize Degradation (HPLC, LC-MS) start->step1 Identify issue step2 Review Solution Preparation (Solvent, pH, Concentration) step1->step2 Analyze data step3 Optimize Freeze-Thaw Protocol (Rate, Aliquoting) step2->step3 Modify protocol step4 Evaluate Storage Conditions (Temperature, Atmosphere) step3->step4 Refine storage end Stable Solution Achieved step4->end Validate stability

Caption: Troubleshooting workflow for freeze-thaw degradation.

Question 2: What are the likely degradation products of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride?

Answer:

While specific degradation pathways for this exact molecule under freeze-thaw stress are not extensively documented in public literature, we can infer potential degradation products based on the reactivity of its functional groups—the amino acid moiety and the pyridine ring.

Potential Degradation Pathways:

  • Oxidation: The primary amino group and the pyridine ring are susceptible to oxidation, which could lead to the formation of N-oxides or hydroxylated derivatives.[2]

  • Decarboxylation: As with many amino acids, decarboxylation (loss of CO2) can occur, particularly under thermal stress, which can be exacerbated by the cryoconcentration effect.

  • Hydrolysis: While generally stable, under significant pH shifts during freezing, the molecule could be susceptible to hydrolysis, although this is less likely for the core structure.

A generalized experimental workflow for a forced degradation study to identify these products is recommended.[2]

II. Prevention & Best Practices

Question 3: How should I prepare and store solutions of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride to minimize degradation?

Answer:

Proper solution preparation and storage are critical to maintaining the integrity of the compound.

Recommended Protocols:

Solution Preparation:

  • Solvent Selection: Use high-purity, sterile water or a buffer system appropriate for your downstream application. For compounds with a pyridine moiety, maintaining a slightly acidic pH (around 5-7) can enhance stability.[7]

  • pH Control: The dihydrochloride salt form suggests that the compound is more stable in an acidic environment.[8] Pyridine-based compounds are typically weak bases, and their protonated forms are generally more water-soluble.[1] Therefore, maintaining a pH at least two units below the pKa of the pyridine nitrogen is advisable.

  • Inert Atmosphere: To mitigate oxidative degradation, consider de-gassing your solvent by bubbling an inert gas like nitrogen or argon through it before dissolving the compound.[7]

Storage:

  • Aliquoting: This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[7][9] Prepare single-use aliquots of your stock solution. This minimizes the number of times the main stock is subjected to temperature fluctuations.

  • Storage Temperature: For long-term storage of solutions, -20°C or colder is recommended.[7][10] Lyophilized (freeze-dried) powder should be stored at -20°C for maximum stability.[7]

  • Container: Use tightly sealed, amber vials to protect from light and moisture.[10][11]

Data Summary: Recommended Storage Conditions

FormTemperatureAtmosphereContainerDuration
Solid (Lyophilized) -20°CInert (e.g., Argon)Tightly sealed, amberYears
Stock Solution ≤ -20°CInertTightly sealed, amberWeeks to months (aliquoted)

Question 4: Are there any specific buffer components or excipients I should avoid when working with this compound?

Answer:

Yes, the choice of buffer and excipients can significantly impact the stability of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

Considerations:

  • Common Ion Effect: Since the compound is a dihydrochloride salt, using buffers with high concentrations of chloride ions (e.g., high molarity HCl or NaCl solutions) could potentially decrease its solubility.[12][13]

  • Reactive Excipients: Avoid excipients that can react with the amino or pyridine groups. For instance, reducing sugars could potentially participate in Maillard reactions with the amino group under certain conditions.

  • Cryoprotectants: While saccharides like mannitol are often used as cryoprotectants, they can sometimes crystallize during freezing, leading to phase separation and precipitation of the active compound.[14] If a cryoprotectant is necessary, consider non-crystallizing options like sucrose or trehalose.[14]

III. Analytical Characterization

Question 5: How can I set up a stability-indicating HPLC method to monitor the degradation of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride?

Answer:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the compound and resolving it from any potential degradation products.

Experimental Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. The acidic modifier will help to protonate the amino and pyridine groups, leading to better peak shape.

    • Organic Component (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).

  • Forced Degradation: To validate that your method is stability-indicating, you will need to perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, thermal, and photolytic stress) to generate degradation products and ensure they are separated from the main peak.[2]

Logical Relationship Diagram for Method Validation:

A Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) B Generate Degradation Products A->B C HPLC Analysis B->C D Peak Purity Assessment (e.g., Diode Array Detector) C->D E Method is Stability-Indicating D->E All peaks are pure

Caption: Validation of a stability-indicating HPLC method.

References

  • Ali, S., et al. (2021). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Foods. Available at: [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Available at: [Link]

  • Li, F., et al. (2023). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods. Available at: [Link]

  • Liu, Z., et al. (2022). Change of amino acids in serum after three freeze-thaw cycles and the... ResearchGate. Available at: [Link]

  • Seupt, A. (2015). How can store amino acids stock solutions? ResearchGate. Available at: [Link]

  • Stauffer, C. E. (1973). Stability of Solutions of Essential Amino Acids. American Journal of Health-System Pharmacy. Available at: [Link]

  • Various Authors. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Available at: [Link]

  • Webb, M. I., et al. (2012). Investigation of freeze/thaw-related quality attributes of a liquid biopharmaceutical formulation: the role of saccharide excipients. PDA journal of pharmaceutical science and technology. Available at: [Link]

  • Xu, Y., et al. (2022). Dynamic Changes in Volatile Flavor Compounds, Amino Acids, Organic Acids, and Soluble Sugars in Lemon Juice Vesicles during Freeze-Drying and Hot-Air Drying. Foods. Available at: [Link]

Sources

Optimizing pH for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and optimizing the stability of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in solution, with a primary focus on the critical role of pH. This molecule, containing a chiral center, a primary amino group, a carboxylic acid, and a pyridine ring, possesses multiple functional groups susceptible to degradation. Proper handling and solution preparation are paramount to ensuring experimental reproducibility, analytical accuracy, and the overall integrity of research outcomes. This document combines fundamental chemical principles with practical, field-proven methodologies to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

For maximal solubility and chemical stability, we recommend preparing and storing solutions of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in a slightly acidic buffer, ideally within the pH range of 3.0 to 5.0 . The dihydrochloride salt form is supplied with both the alpha-amino group and the pyridine nitrogen already protonated. Maintaining this acidic environment in solution is key to preventing precipitation and minimizing degradation.

Q2: Why is maintaining an acidic pH so critical for stability and solubility?

The stability of this compound is directly linked to the protonation state of its functional groups, which is governed by pH and the compound's pKa values (approximate values: carboxylic acid ≈ 2.4, pyridine nitrogen ≈ 5.6, alpha-amino group ≈ 9.8)[1].

  • Solubility: At a pH below ~5.6, the pyridine nitrogen and the alpha-amino group remain protonated (positively charged). This charged state enhances the molecule's interaction with water, a polar solvent, thereby maximizing solubility[2][3]. As the pH increases above 5.6, the pyridine ring becomes deprotonated and the molecule approaches its isoelectric point, where it has a net-zero charge (zwitterionic form), leading to significantly lower aqueous solubility[1][4].

  • Chemical Stability: An acidic environment (pH 3-5) helps protect against specific degradation pathways. The protonated pyridinium form is less electron-rich and therefore less susceptible to oxidative degradation compared to the neutral pyridine ring present at higher pH[5][6]. Furthermore, base-catalyzed reactions, such as certain forms of racemization and elimination, are effectively inhibited at acidic pH.

Q3: What are the common visual or analytical signs of compound degradation?

Researchers should be vigilant for the following indicators of instability:

  • Visual Changes: The appearance of a yellow or brown tint in a previously colorless solution is often the first sign of oxidative degradation. The formation of a precipitate or cloudiness typically indicates a shift in pH to a less soluble range[1].

  • Analytical Changes: When using chromatographic methods like HPLC, degradation is observed as a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products[5][7][8].

Q4: What are the most probable degradation pathways and resulting products?

Based on forced degradation studies performed on analogous structures, the primary degradation pathways include:

  • Oxidation: The pyridine ring and the primary amino group are susceptible to oxidation, potentially forming N-oxides or other oxidized species[5][6]. This is often accelerated by exposure to air, light, and non-acidic pH.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and deamination (loss of the amino group) can occur[6][7]. Notably, the 3-pyridyl isomer is generally more resistant to decarboxylation than its 2- and 4-pyridyl counterparts[9].

  • Photodegradation: Pyridine-containing molecules can be sensitive to light, particularly UV radiation, which can induce complex photochemical reactions[5][7].

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solutions & Preventive Actions
Solution turns yellow/brown over a short period (hours to days). Oxidative Degradation. This is accelerated by exposure to atmospheric oxygen, light, and/or a pH outside the optimal acidic range.1. Control Atmosphere & pH: Prepare solutions using solvents degassed by sonication or sparging with nitrogen. Store the final solution under an inert atmosphere (e.g., nitrogen or argon)[7]. Ensure the solution is buffered within the recommended pH 3-5 range. 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation[7][8]. 3. Prepare Fresh: For sensitive experiments, prepare solutions fresh and use them immediately.
Significant loss of parent compound peak area in HPLC analysis over time. Chemical Instability. The compound is degrading under the current storage conditions (pH, temperature, solvent).1. Verify pH: Use a calibrated pH meter to confirm the pH of your stock solution and analytical samples. 2. Optimize Storage: If room temperature storage shows degradation, store aliquots at 2-8°C or -20°C. Avoid repeated freeze-thaw cycles. 3. Conduct a Stability Study: Follow the protocol outlined in this guide (Protocol 1) to empirically determine the optimal pH and temperature for your specific experimental duration.
A precipitate or cloudy suspension forms in the solution. Poor Solubility Due to pH Shift. The solution pH has likely risen above ~5.6, causing the compound to convert to its less soluble zwitterionic form. This can happen if using unbuffered water, which can absorb atmospheric CO₂ and become slightly acidic, but not enough to maintain full solubility.1. Immediate Fix: Add a few microliters of dilute HCl (e.g., 1 M) dropwise while vortexing until the precipitate redissolves. 2. Preventive Action: Always prepare stock solutions using a suitable acidic buffer (e.g., citrate, acetate) in the pH 3-5 range instead of unbuffered water.

In-Depth Protocols & Data

Data Presentation: pH and Molecular State

The protonation state of the molecule is a direct function of the solution pH. Understanding this relationship is key to controlling both solubility and stability.

pH Range Carboxylic Acid Group (-COOH) Pyridine Nitrogen Alpha-Amino Group (-NH₂) Overall Charge Primary Stability/Solubility Concern(s)
< 2.4 Protonated (Neutral)Protonated (+)Protonated (+)+2High solubility, generally stable.
2.4 – 5.6 Deprotonated (-)Protonated (+)Protonated (+)+1Recommended Range. Excellent solubility and stability.
5.6 – 9.8 Deprotonated (-)NeutralProtonated (+)0 (Zwitterion)High Risk. Low solubility, potential for precipitation, increased risk of oxidation.
> 9.8 Deprotonated (-)NeutralNeutral-1Low solubility, high risk of base-catalyzed degradation.
Diagram: pH Effects on Stability and Structure

The following diagram illustrates the relationship between pH, the dominant chemical species in solution, and the associated stability risks.

G pH_low < 2.4 (Strongly Acidic) pH_mid 2.4 - 5.6 (Acidic) species_low Dicationic Form (High Solubility) pH_low->species_low pH_high > 5.6 (Neutral to Basic) species_mid Cationic Form (Optimal Solubility & Stability) pH_mid->species_mid Deprotonation of COOH species_high Zwitterionic/Anionic Form (Low Solubility, High Degradation Risk) pH_high->species_high

Caption: Relationship between pH, molecular form, and stability.

Protocol 1: pH-Dependent Solution Stability Study

This protocol describes a forced degradation study to determine the optimal pH for your compound under your specific experimental conditions[10][11][12].

Objective: To quantify the stability of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride at various pH values over time.

Materials:

  • 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

  • HPLC-grade water and acetonitrile (or methanol)

  • Buffer systems (e.g., 100 mM Citrate-Phosphate for pH 2-7, 100 mM Borate for pH 8-9)

  • Calibrated pH meter

  • HPLC system with UV detector (or LC-MS)

  • Temperature-controlled incubator and refrigerator

Methodology:

  • Prepare Buffers: Prepare a series of buffers at your target pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0).

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Study Samples: Dilute the stock solution into each of the prepared buffers to a final concentration of ~1 mg/mL.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot from each pH sample, dilute it to the analytical concentration (e.g., 50 µg/mL) with mobile phase, and analyze by HPLC. This is your 100% reference point.

  • Incubate Samples: Store the remaining buffered solutions in tightly sealed, light-protected vials at two temperatures: refrigerated (2-8°C) and ambient (e.g., 25°C).

  • Subsequent Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial, dilute to the analytical concentration, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for that specific pH. Plot % remaining vs. time for each pH/temperature condition.

Diagram: Experimental Workflow for Stability Study

G cluster_analysis Analysis Loop start Prepare Stock Solution (e.g., 10 mg/mL in H₂O) prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) start->prep_buffers dilute Dilute Stock into Buffers (Final Conc. ~1 mg/mL) prep_buffers->dilute t0 T=0 Analysis (Establish 100% Baseline) dilute->t0 analyze HPLC Analysis (Quantify Parent Peak Area) incubate Incubate Aliquots (2-8°C and 25°C) (Protect from Light) t0->incubate tx T=X Analysis (e.g., 2, 4, 8, 24h) incubate->tx tx->analyze data Calculate % Remaining & Plot Data analyze->data

Caption: Workflow for a pH-dependent stability assessment.

Protocol 2: Starting Conditions for a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all potential degradation products[8][13].

  • Column: Reversed-phase C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low %B (e.g., 5%) and ramp up to a high %B (e.g., 95%) over 5-10 minutes to elute all components.

  • Flow Rate: 0.3 - 1.0 mL/min (depending on column ID).

  • Column Temperature: 30-40°C.

  • Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 260 nm). A photodiode array (PDA) detector is recommended to monitor peak purity[5].

  • Injection Volume: 1-10 µL.

References

  • Forced degradation studies. (n.d.). Biofidus AG. Retrieved March 19, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 19, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. Retrieved March 19, 2026, from [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved March 19, 2026, from [Link]

  • pH dependence of amino acid solubility. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Is the solubility of amino acids affected by their pH levels? (2024, April 6). Quora. Retrieved March 19, 2026, from [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. (2022, May 18). PMC. Retrieved March 19, 2026, from [Link]

  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved March 19, 2026, from [Link]

Sources

Resolving HPLC peak tailing issues for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center with troubleshooting guides and FAQs for resolving HPLC peak tailing issues for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

A Guide to Resolving HPLC Peak Tailing Issues

As a Senior Application Scientist, I've frequently encountered challenges with polar, basic compounds like 2-Amino-2-(pyridin-3-yl)acetic acid. Its unique structure presents a perfect storm for common chromatographic problems, especially peak tailing. This guide is designed to provide you not just with steps to fix the issue, but with the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Understanding the Analyte: Why Does This Compound Tailing?

2-Amino-2-(pyridin-3-yl)acetic acid is a polar molecule with multiple functional groups that can interact with the HPLC system in unintended ways.[1][2] Its structure contains:

  • A basic pyridine ring (pKa ≈ 5.6)[3]

  • A basic primary amino group (pKa ≈ 9.8)[3]

  • An acidic carboxylic acid group (pKa ≈ 2.4)[3]

This combination makes the analyte zwitterionic over a wide pH range and highly susceptible to secondary interactions that cause peak tailing. The primary culprits are:

  • Silanol Interactions : The basic amino and pyridine groups can form strong ionic and hydrogen-bonding interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][5][6] This secondary retention mechanism has slow kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[7][8]

  • Metal Chelation : The molecule's structure can act as a chelating agent, interacting with trace metal ions (like iron or chromium) present in the stainless-steel components of the HPLC system (frits, tubing) or within the silica packing material itself.[6][9][10][11] This interaction also leads to significant peak distortion.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this specific compound?

The most frequent cause is the interaction between the basic functional groups (the pyridine ring and the amino group) and acidic residual silanol groups on the silica surface of the column.[5][13] This is a classic secondary interaction problem for basic analytes in reversed-phase HPLC.[4][14]

Q2: I'm using a standard C18 column. Is that the problem?

It can be a significant factor. Older, "Type A" silica columns have a higher concentration of acidic, non-end-capped silanol groups that are highly reactive.[9][13] Switching to a modern, high-purity "Type B" silica column that is thoroughly end-capped will dramatically reduce these interactions and improve peak shape.[11][13]

Q3: How does mobile phase pH affect the peak shape of this analyte?

Mobile phase pH is critical. To achieve a sharp, symmetrical peak, you need to control the ionization state of both the analyte and the stationary phase. By operating at a low pH (e.g., pH 2.5-3.0), you ensure that the acidic silanol groups are fully protonated (Si-OH) and non-ionic, which minimizes their ability to interact with the positively charged analyte.[5][9][15]

Q4: Can my sample solvent cause peak tailing?

Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[6][16][17] This is especially true for early-eluting peaks.[18] Always aim to dissolve your sample in the initial mobile phase or a weaker solvent.[19]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing. The key is to change only one parameter at a time to definitively identify the source of the problem.

Step 1: Initial Assessment

First, determine the scope of the issue.

  • Are all peaks in the chromatogram tailing? This suggests a system-wide physical problem, such as a column void, a loose fitting creating extra-column volume, or a blocked frit.[12][20]

  • Is only the 2-Amino-2-(pyridin-3-yl)acetic acid peak tailing? This points to a specific chemical interaction between the analyte and the system, which the following steps will address.[12]

Troubleshooting Workflow Diagram

G cluster_start cluster_assess cluster_system cluster_chem cluster_phase cluster_column cluster_advanced cluster_end start Observe Peak Tailing for Target Analyte assess Initial Assessment: Are all peaks tailing? start->assess system_issue Systemic Issue Likely assess->system_issue Yes chem_issue Chemical Interaction Likely assess->chem_issue No system_actions Check for Leaks Inspect Column (Void) Check Extra-Column Volume system_issue->system_actions phase_opt Step 2: Mobile Phase Optimization chem_issue->phase_opt ph_check Lower Mobile Phase pH (e.g., to 2.5-3.0) phase_opt->ph_check buffer_check Increase Buffer Strength (e.g., 25-50 mM) ph_check->buffer_check additive_check Consider Mobile Phase Additive Effects buffer_check->additive_check solved1 Problem Solved? additive_check->solved1 column_opt Step 3: Column Evaluation solved1->column_opt No end_node Symmetrical Peak Achieved solved1->end_node Yes column_check Switch to High-Purity, End-Capped Type B Column column_opt->column_check solved2 Problem Solved? column_check->solved2 advanced_opt Step 4: Advanced Troubleshooting solved2->advanced_opt No solved2->end_node Yes metal_check Test for Metal Chelation (Add 0.1 mM EDTA to Mobile Phase) advanced_opt->metal_check temp_check Increase Column Temperature metal_check->temp_check temp_check->end_node

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 2: Mobile Phase Optimization

This is often the most effective area for improvement.

  • Adjust pH: Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate acidifier. This protonates the silanol groups, neutralizing their negative charge and minimizing secondary ionic interactions.[5][9]

  • Increase Buffer Strength: If using a buffer (e.g., formate or phosphate), increase its concentration to 25-50 mM. The higher concentration of buffer ions can compete with the analyte for active silanol sites, effectively "masking" them.[7][9]

  • Evaluate Additives: The choice of acidifier matters. Formic acid is a good starting point. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is very effective at eliminating tailing but can cause ion suppression if using mass spectrometry detection.[21]

AdditiveTypical Conc.Mechanism of ActionProsCons
Formic Acid 0.1%pH control, weak ion-pairingMS-friendly, commonMay not fully eliminate severe tailing[21]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong ion-pairing agent, pH controlExcellent peak shape, sharpens peaks[21]Causes significant ion suppression in MS
Ammonium Formate/Acetate 10-50 mMpH buffer, provides counter-ionsGood buffering capacity, MS-friendlyMay not be sufficient alone to stop tailing
Step 3: Column Hardware and Chemistry

If mobile phase optimization is insufficient, evaluate your column.

  • Use a High-Purity, End-Capped Column: This is the single most important hardware consideration. Modern columns made from high-purity "Type B" silica have significantly fewer metal impurities and highly reactive silanols.[13] Ensure the column is also "end-capped," a process that chemically converts most remaining silanols into less reactive groups.[5][11]

  • Consider an Alternative Stationary Phase: If a C18 column still gives tailing, a phenyl-hexyl phase can offer different selectivity through pi-pi interactions with the pyridine ring. For very polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.[14]

Step 4: Advanced Troubleshooting
  • Diagnose Metal Chelation: If you suspect metal interaction, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to your mobile phase.[12] If the peak shape dramatically improves, it confirms that metal chelation was a significant contributor.[22] The long-term solution is to use bio-inert or PEEK HPLC hardware.[10]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve peak symmetry by speeding up the kinetics of the secondary interactions. However, be mindful of analyte stability at higher temperatures.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of ammonium formate. Adjust the pH of separate aliquots to 2.5, 3.0, 3.5, and 4.0 using formic acid.

  • Prepare Mobile Phases: For each pH level, prepare the aqueous mobile phase (Solvent A) by diluting the stock buffer to 20 mM in HPLC-grade water. The organic mobile phase (Solvent B) will be Acetonitrile.

  • Equilibrate the System: Start with the pH 4.0 mobile phase. Flush the column with a 50:50 mixture of A:B for 10 minutes, then equilibrate at your initial gradient conditions for at least 15 column volumes.

  • Inject Analyte: Inject your standard solution of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

  • Repeat for Each pH: Sequentially move to the lower pH mobile phases (3.5, 3.0, 2.5). Ensure the system is thoroughly flushed and re-equilibrated between each pH change.

  • Analyze Results: Compare the chromatograms. Note the tailing factor (asymmetry) and retention time at each pH. You should observe a significant improvement in peak shape at the lower pH values.

Protocol 2: Diagnosing Metal Chelation Effects

Objective: To confirm if metal chelation is contributing to peak tailing.

  • Establish a Baseline: Using your current (sub-optimal) method, run a standard injection of the analyte and record the chromatogram, paying close attention to the peak tailing factor.

  • Prepare EDTA-Containing Mobile Phase: Prepare your aqueous mobile phase (Solvent A) as usual, but add a sufficient amount of a concentrated EDTA solution to achieve a final concentration of 0.1 mM EDTA.

  • Equilibrate the System: Thoroughly flush the HPLC system and column with the EDTA-containing mobile phase for at least 30-45 minutes. This allows the EDTA to chelate active metal sites throughout the flow path.

  • Inject Analyte: Inject the same standard solution as in Step 1.

  • Compare Results: Overlay the chromatogram from Step 4 with the baseline chromatogram from Step 1. A significant reduction in peak tailing and/or an increase in peak area is a strong indicator that metal chelation was a primary cause of the poor chromatography.[12][22]

By following this structured approach, you can systematically identify the root cause of peak tailing for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride and develop a robust, reliable HPLC method.

References

  • Chrom Tech, Inc. (2025, October 28).
  • Nagae, N., Yamamoto, K., & Kadota, C. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • NextSDS. (n.d.). 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • News-Medical. (2025, July 17).
  • Dolan, J. W. (2015, July 1). Distorted Peaks — A Case Study.
  • Waters Corporation. (n.d.).
  • SilcoTek. (2024, September 20).
  • Dolan, J. W. (n.d.).
  • BenchChem. (n.d.). HPLC peak tailing issues with 6,2',4'-Trimethoxyflavone analysis.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • E-learning. (n.d.). Mechanisms of retention in HPLC Part 2.
  • Phenomenex. (n.d.).
  • A2B Chem. (n.d.). 1214125-62-8 | 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.
  • Xu, J., et al. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
  • PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetic acid.
  • Vulcanchem. (n.d.). (2R)-2-amino-2-pyridin-3-ylacetic acid.

Sources

Preventing oxidation of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and storing 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (CAS: 1214125-62-8). This guide is engineered for drug development professionals and analytical chemists who require uncompromising purity in their unnatural amino acid derivatives.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and a self-validating protocol to ensure zero-defect long-term storage.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, one must understand the chemical causality behind it. 2-Amino-2-(pyridin-3-yl)acetic acid is synthesized and supplied as a dihydrochloride salt for a specific thermodynamic reason: both the pyridine nitrogen and the alpha-amino group are protonated.

When the alpha-amino group is in its protonated state ( NH3+​ ), its Highest Occupied Molecular Orbital (HOMO) energy is significantly lowered. This effectively neutralizes its nucleophilicity, making the molecule highly resistant to electrophilic oxygen species and trace peroxides[1].

The Vulnerability (Hygroscopicity): The primary threat to this compound is not direct atmospheric oxygen, but moisture . The dihydrochloride salt is highly hygroscopic. If trace moisture breaches the primary packaging, it acts as a micro-solvent. This allows the HCl to partially dissociate, raising the localized microenvironmental pH. This pH shift deprotonates a fraction of the molecules back into the free amine base ( NH2​ ), which is highly vulnerable to oxidative deamination and secondary degradation pathways[2].

OxidationPathway A Hygroscopic Moisture Ingress B Localized pH Shift (Microenvironmental) A->B C Deprotonation to Free Amine (-NH2) B->C D O2 / Peroxide Attack C->D E Oxidative Deamination & Degradation D->E

Mechanistic pathway of moisture-induced oxidation in dihydrochloride salts.

Troubleshooting & FAQs

Q: My batch began turning a faint yellow/brown after four months of storage. What caused this, and is it salvageable? A: Discoloration is a macroscopic indicator of oxidative degradation, likely involving the formation of complex polymeric byproducts from the oxidized pyridine ring or oxidative deamination of the alpha-carbon. This occurs when moisture ingress compromises the protonated state of the salt, exposing it to oxygen[2]. Once discolored, the batch's purity is compromised and it should be re-purified (e.g., via recrystallization) or discarded.

Q: Can I store this compound at room temperature if I keep it in a desiccator? A: No. While a desiccator addresses the moisture variable, thermal kinetic energy at room temperature (20–25 °C) is sufficient to accelerate trace oxidation over long periods. For optimal stability and to maintain a 97%+ purity baseline, the compound must be stored at 0–8 °C [3].

Q: How do trace peroxides in my lab environment or solvents affect this salt? A: Hydrogen peroxide and organic peroxides (often found in aged ether or PEG-based excipients) react aggressively with amines. While this reaction is heavily suppressed when the amine is in its protonated (dihydrochloride) state, any localized deprotonation will lead to rapid peroxide attack[1]. Always ensure that any co-solvents or excipients used in downstream formulations are strictly peroxide-free.

Quantitative Stability & Storage Data

The following table summarizes the expected stability profiles based on varying storage conditions.

Storage TemperatureMoisture ControlAtmosphereEstimated Shelf LifeDegradation Risk Profile
0–8 °C (Recommended) Indicating DesiccantArgon / Nitrogen> 24 Months Minimal; baseline stability and protonation maintained.
-20 °CIndicating DesiccantArgon / Nitrogen> 36 MonthsNegligible; ideal for multi-year archival storage.
Room Temp (20–25 °C)Standard DesiccantAir< 6 MonthsModerate; thermal energy accelerates trace oxidation.
0–8 °CNone (Ambient RH)Air< 3 MonthsHigh; hygroscopic moisture induces rapid deprotonation.

Self-Validating Aliquoting & Storage Protocol

To guarantee scientific integrity, storage protocols must be self-validating —meaning the system provides visual proof that the protective parameters (anhydrous and anaerobic conditions) remain intact.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the master bottle from 0–8 °C storage and place it inside a vacuum desiccator at room temperature for 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Transfer: Transfer the equilibrated bottle to a glove box purged with Argon. Argon is heavier than Nitrogen and provides a superior blanket against oxygen.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass prevents photo-induced radical generation, and single-use aliquots eliminate repeated freeze-thaw/opening cycles that introduce moisture.

  • Self-Validating Sealing:

    • Add a micro-packet of indicating silica gel (turns blue to pink if moisture enters) to the secondary containment bag.

    • Add an oxygen indicator pill (turns pink to blue if O2​ > 0.1%) to the secondary containment bag.

    • Purge the vials with Argon, seal with PTFE-lined septa, and place them inside the secondary bag.

  • Cold Storage: Store the sealed system at 0–8 °C[3]. Before using an aliquot, check the indicator pills. If the silica is blue and the O2​ pill is pink, the integrity of the sample is validated.

Workflow S1 1. Equilibrate vial to Room Temp (in desiccator) S2 2. Open in Glove Box (Argon Atmosphere) S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Purge with Argon & Seal with PTFE Septa S3->S4 S5 5. Store at 0-8 °C over Indicating Desiccant S4->S5

Self-validating anaerobic aliquoting and storage workflow.

References

  • Aminowill Pharmaceutical. "Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation." China Amino Acid. Available at: [Link]

  • Harmon, P., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2-Amino-2-(pyridin-3-yl)acetic Acid Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing low yields or isolation failures when synthesizing 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride (also known as 3-pyridylglycine dihydrochloride).

Unnatural amino acids like 3-pyridylglycine are critical building blocks in the synthesis of advanced peptides and therapeutics[1]. However, the basicity and electron-withdrawing nature of the pyridine ring complicate standard amino acid synthesis routes. This guide breaks down the mechanistic bottlenecks and provides field-proven, self-validating protocols to optimize your yield.

Synthesis Workflow & Bottleneck Identification

The synthesis of pyridylglycines typically follows either the Strecker or the Bucherer-Bergs route. As illustrated below, the Bucherer-Bergs route coupled with alkaline hydrolysis provides the most reliable path to high yields.

SynthesisWorkflow Start Pyridine-3-carboxaldehyde Strecker Strecker Route (NaCN, NH4Cl) Start->Strecker Bucherer Bucherer-Bergs Route (KCN, (NH4)2CO3) Start->Bucherer Nitrile α-Aminonitrile Intermediate (Unstable, Low Yield) Strecker->Nitrile Hydantoin 5-(Pyridin-3-yl)hydantoin (Stable, High Yield) Bucherer->Hydantoin Hydrolysis1 Acid Hydrolysis (Conc. HCl, >48h) Nitrile->Hydrolysis1 Hydantoin->Hydrolysis1 Sluggish Hydrolysis2 Alkaline Hydrolysis (NaOH or Ba(OH)2, 12h) Hydantoin->Hydrolysis2 Product 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride Hydrolysis1->Product Decarboxylation Risk Hydrolysis2->Product High Yield

Workflow for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my yield so low when using the Strecker route with pyridine-3-carboxaldehyde? A1: The failure is mechanistically tied to the basicity of the pyridine ring. Under the highly acidic conditions required for nitrile hydrolysis, the pyridine nitrogen becomes protonated. This protonated pyridinium ring exerts a powerful electron-withdrawing inductive effect, which severely deactivates the adjacent nitrile or intermediate amide carbon toward nucleophilic attack by water. Consequently, hydrolysis stalls. If you attempt to push the reaction to completion with extreme heat and prolonged reflux, the molecule undergoes decarboxylation, destroying your product.

Q2: Should I switch to the Bucherer-Bergs reaction? A2: Yes. The Bucherer-Bergs reaction utilizes ammonium carbonate and potassium cyanide to form 5-(pyridin-3-yl)imidazolidine-2,4-dione (a hydantoin intermediate)[2]. Unlike the α-aminonitrile intermediate of the Strecker route, the hydantoin is highly stable and readily crystallizes out of the reaction mixture. This precipitation drives the initial equilibrium to near-completion, bypassing the instability issues of the nitrile.

Q3: I have successfully isolated the 5-(pyridin-3-yl)hydantoin, but acidic hydrolysis is failing. What is the best way to hydrolyze it? A3: Switch to alkaline hydrolysis. Mechanistically, base-catalyzed ring opening is highly favored for hydantoins. The reaction proceeds via the attack of a hydroxide ion (OH⁻) on the un-ionized hydantoin substrate, forming a tetrahedral intermediate that rapidly breaks down to the hydantoic acid, which then cleaves to the free amino acid[3]. Acidic hydrolysis of 5-substituted hydantoins is notoriously sluggish and often requires such prolonged heating (>72 hours) that degradation occurs.

Q4: How do I isolate the highly water-soluble zwitterion and convert it to the dihydrochloride salt? A4: 3-Pyridylglycine is highly water-soluble and impossible to extract using standard organic solvents. After alkaline hydrolysis, do not attempt a liquid-liquid extraction. Instead, acidify the aqueous layer to pH 1 using concentrated HCl to form the dihydrochloride salt. Evaporate the water completely, and use an anti-solvent strategy (extracting the residue with hot absolute ethanol, followed by precipitation with acetone) to separate the organic salt from inorganic byproducts like NaCl.

Diagnostic Logic Tree

Use the following decision matrix to troubleshoot active reactions that are underperforming.

TroubleshootingLogic Issue Low Yield / Impure Product Detected Check1 Is intermediate conversion complete? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Is hydrolysis stalling? Yes1->Check2 Action1 Switch to Bucherer-Bergs Ensure excess (NH4)2CO3 No1->Action1 Yes2 Yes Check2->Yes2 No2 No (Lost in Workup) Check2->No2 Action2 Use Alkaline Hydrolysis (Base-catalyzed ring opening) Yes2->Action2 Action3 Avoid aqueous extraction. Use Anti-solvent precipitation No2->Action3

Diagnostic logic tree for resolving low yield in pyridylglycine synthesis.

Quantitative Data Comparison

The following table summarizes the expected outcomes when altering the synthetic route and hydrolysis conditions.

Synthesis RouteIntermediateHydrolysis MethodTime RequiredOverall YieldPurityPrimary Failure Mode
Streckerα-AminonitrileConc. HCl (Reflux)48–72h15–25%<80%Decarboxylation, incomplete hydrolysis
Bucherer-BergsHydantoinConc. HCl (Reflux)>72h30–40%~85%Sluggish ring opening, degradation
Bucherer-Bergs Hydantoin 2M NaOH (Reflux), then HCl 12–24h 75–85% >95% None (Optimized)

Self-Validating Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of 5-(Pyridin-3-yl)imidazolidine-2,4-dione

Causality: Utilizing ammonium carbonate and potassium cyanide creates a buffered system. The excess (NH₄)₂CO₃ acts as both the nitrogen source and a buffer to prevent the solution from becoming overly acidic, mitigating HCN gas release and driving the equilibrium toward the highly stable, insoluble hydantoin.

  • Preparation: Dissolve 1.0 equivalent of pyridine-3-carboxaldehyde in a 50% aqueous ethanol solution (approx. 5 mL/mmol).

  • Reagent Addition: Add 3.5 equivalents of ammonium carbonate, followed by 1.2 equivalents of potassium cyanide. (Safety Note: Perform strictly in a well-ventilated fume hood).

  • Reaction: Heat the sealed mixture to 60–70 °C and stir for 12–16 hours.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath.

  • Self-Validation Checkpoint: A pale yellow to white solid must precipitate upon cooling. If no solid forms, the ethanol ratio is too high; concentrate the mixture under vacuum until precipitation begins.

  • Collection: Filter the solid, wash with ice-cold water, and dry under vacuum. Confirm intermediate formation via NMR (look for hydantoin N-H protons at ~10.8 and 8.4 ppm in DMSO-d₆)[2].

Protocol B: Alkaline Hydrolysis and Dihydrochloride Salt Isolation

Causality: Alkaline conditions bypass the deactivation caused by pyridinium formation, allowing rapid breakdown of the tetrahedral intermediate[3]. The subsequent isolation exploits the differential solubility of the organic dihydrochloride salt versus inorganic byproducts.

  • Hydrolysis: Suspend the hydantoin intermediate from Protocol A in a 2M NaOH solution (use 4.0 equivalents of NaOH).

  • Reflux: Heat the mixture to reflux (100–110 °C) for 12–24 hours.

  • Self-Validation Checkpoint: The suspension will turn into a clear solution as the hydantoin hydrolyzes. Ammonia gas will evolve (verifiable by holding wet pH paper over the condenser exhaust; it will turn blue). Reflux is complete when ammonia evolution ceases.

  • Acidification: Cool the solution to 0 °C. Slowly add concentrated HCl until the solution reaches pH 1. The product is now in its highly soluble dihydrochloride form.

  • Evaporation: Evaporate the aqueous solution to complete dryness under reduced pressure. You will be left with a solid mixture of 3-pyridylglycine dihydrochloride and NaCl.

  • Anti-Solvent Extraction: Suspend the dry residue in hot absolute ethanol (the organic salt dissolves; the bulk of NaCl does not). Filter the hot suspension to remove inorganic salts.

  • Crystallization: Concentrate the ethanol filtrate to half its volume and slowly add acetone (anti-solvent) until the solution becomes cloudy. Cool to 4 °C overnight to crystallize the pure 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride. Filter and dry.

References

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Technical Support Center: Dissolving 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the dissolution of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride powder?

As a dihydrochloride salt of a polar amino acid derivative, 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride exhibits its highest solubility in polar, protic solvents. The primary choice for initial dissolution attempts should be:

  • Water: The high polarity and hydrogen bonding capacity of water make it an excellent solvent for ionic compounds like hydrochloride salts.

  • Phosphate-Buffered Saline (PBS): For biological applications, PBS is often a suitable choice, as it helps maintain a stable pH.

  • Polar Organic Solvents: Solvents such as methanol and ethanol can also be effective, particularly if a non-aqueous solution is required for a subsequent reaction. Dihydrochloride salts of some amino acids are known to be soluble in alcohols.[1]

It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Q2: I am having difficulty dissolving the compound in water. What could be the issue?

Several factors can contribute to poor dissolution in water:

  • pH of the Solution: The solubility of amino acids and their salts is highly pH-dependent. As a dihydrochloride salt, the initial solution will be acidic. Depending on the desired final concentration, the pH may need to be adjusted to achieve complete dissolution.

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in water at a given temperature.

  • Temperature: While heating can increase the solubility of many compounds, it should be done with caution to avoid potential degradation.

Q3: Can I use organic solvents to dissolve 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride?

Yes, polar organic solvents can be used. However, non-polar organic solvents are generally poor choices for dissolving hydrochloride salts.[2]

  • Recommended: Methanol, Ethanol.

  • Use with Caution (as a co-solvent): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) can be used, often as a co-solvent with water or a primary organic solvent, to enhance solubility.[3]

  • Not Recommended: Hexane, Toluene, Dichloromethane (DCM).

Q4: How does the dihydrochloride salt form affect solubility compared to the free base?

The dihydrochloride salt form of 2-Amino-2-(pyridin-3-yl)acetic acid is significantly more soluble in polar solvents, particularly water, than its free base counterpart.[3][4] The salt form readily dissociates in polar solvents, leading to solvated ions, which is an energetically favorable process. The free base is zwitterionic and has lower solubility in most solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: The compound is not fully dissolving, even in water.
  • Possible Cause: The concentration may be too high, or the pH may not be optimal for solubility.

  • Troubleshooting Steps:

    • Sonication: Use a sonicator bath to provide energy to break up the powder and enhance dissolution.

    • Gentle Heating: Warm the solution gently (e.g., to 30-40°C) while stirring. Monitor for any signs of degradation (color change).

    • pH Adjustment: Add a small amount of dilute acid (e.g., 0.1 M HCl) to further lower the pH, which can sometimes improve the solubility of amino acid hydrochlorides. Conversely, for some amino acids, adjusting the pH towards neutral or slightly basic with a compatible buffer might be necessary. Perform a small-scale test to determine the effect of pH on solubility.

    • Reduce Concentration: If the above steps do not work, you may need to prepare a more dilute solution.

Problem 2: The compound dissolves initially but then precipitates out of solution.
  • Possible Cause: This can be due to a change in temperature, pH, or solvent composition (e.g., during the addition of another reagent).

  • Troubleshooting Steps:

    • Maintain Temperature: If the dissolution required heating, ensure the solution is maintained at that temperature if possible.

    • pH Stability: Buffer the solution to maintain a stable pH, especially if subsequent reagents could alter it.

    • Co-solvent System: Consider using a co-solvent system from the start. For example, dissolving the compound in a small amount of DMSO before adding the aqueous buffer can sometimes prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride powder.

  • Solvent Addition: Add a portion of the desired aqueous solvent (e.g., deionized water or PBS) to the powder.

  • Initial Dissolution: Vortex or stir the mixture vigorously.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle heating can also be applied.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and for sterilization.

Solubility Data Summary

While specific quantitative solubility data for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is not widely available in the literature, the following table provides a qualitative guide based on the properties of similar compounds.

SolventExpected SolubilityNotes
WaterHighThe recommended starting solvent.
PBSHighSuitable for biological applications.
MethanolModerate to HighA good option for a polar organic solvent.
EthanolModerateAnother viable polar organic solvent.
DMSOModerateCan be used as a co-solvent to enhance solubility.
DMFModerateSimilar to DMSO, can act as a solubilizing agent.
AcetonitrileLowGenerally not a good primary solvent.
Non-polar organicsVery LowNot recommended.

Visualizing the Dissolution Workflow

The following diagram outlines the decision-making process for dissolving 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

DissolutionWorkflow Start Start: Weigh Compound AddSolvent Add Primary Solvent (e.g., Water, PBS, Methanol) Start->AddSolvent Vortex Vortex / Stir AddSolvent->Vortex CheckDissolution Fully Dissolved? Vortex->CheckDissolution Success Solution Ready (Filter Sterilize) CheckDissolution->Success Yes Troubleshoot Troubleshoot CheckDissolution->Troubleshoot No Sonication Sonication Troubleshoot->Sonication Heating Gentle Heating Troubleshoot->Heating pH_Adjust pH Adjustment Troubleshoot->pH_Adjust CoSolvent Use Co-solvent (e.g., DMSO) Troubleshoot->CoSolvent Sonication->Vortex Heating->Vortex pH_Adjust->Vortex CoSolvent->Vortex

Caption: A workflow diagram for dissolving 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

References

  • NextSDS. (n.d.). 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride. Retrieved from [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 37(7), 380-384.
  • Shapiro, A. B. (2014). How can I dissolve free amino acids? ResearchGate. Retrieved from [Link]

  • Nozaki, Y., & Tanford, C. (1970). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. Journal of Biological Chemistry, 245(7), 1648-1652.
  • PubMed. (1970). The solubility of amino acids, diglycine, and triglycine in aqueous guanidine hydrochloride solutions. Journal of Biological Chemistry, 245(7), 1648-52.
  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-2-(pyridin-3-yl)acetic Acid and 2-Amino-2-(pyridin-4-yl)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, non-proteinogenic amino acids serve as invaluable building blocks for synthesizing novel therapeutic agents. Among these, pyridinyl-containing amino acids are of significant interest due to the pyridine moiety's ability to engage in various biological interactions, enhancing solubility and binding affinity.[1] This guide provides a comparative overview of two isomeric forms: 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride and 2-Amino-2-(pyridin-4-yl)acetic acid, offering insights into their structural nuances and potential implications for biological efficacy.

While direct, head-to-head experimental comparisons of these two specific isomers are not extensively documented in publicly available literature, this guide synthesizes existing knowledge on related pyridine derivatives to provide a scientifically grounded perspective for researchers.

Molecular Architecture and Physicochemical Properties

The fundamental difference between 2-Amino-2-(pyridin-3-yl)acetic acid and its 2-Amino-2-(pyridin-4-yl) counterpart lies in the substitution pattern on the pyridine ring. This seemingly subtle variation in the placement of the amino acid moiety has profound effects on the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, which in turn dictate its interaction with biological targets.[2]

The pyridine ring itself is aromatic and electron-deficient, which facilitates π-π stacking and hydrogen bond interactions with biological macromolecules.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's overall physicochemical properties.

Table 1: Comparison of Physicochemical Properties

Property2-Amino-2-(pyridin-3-yl)acetic acid2-Amino-2-(pyridin-4-yl)acetic acid
Molecular Formula C₇H₈N₂O₂[4][5]C₇H₈N₂O₂[6]
Molecular Weight 152.15 g/mol [1][4]152.15 g/mol [6]
CAS Number 59966-29-9[4][5]53339-65-4[6][7]
Topological Polar Surface Area (TPSA) 76.2 Ų[1][4]76.21 Ų[6]
Predicted LogP -2.8[4]0.166[6]

The predicted LogP values suggest a potential difference in the lipophilicity of the two isomers, which could influence their membrane permeability and pharmacokinetic profiles.

Synthesis Methodologies

The synthesis of 2-amino-2-pyridinylacetic acids is a subject of interest in organic chemistry, with a focus on achieving high enantioselectivity.[8] A common and classic approach for preparing α-amino acids like these is the Strecker synthesis.[8][9] This method involves the reaction of an aldehyde (in this case, the corresponding pyridinecarboxaldehyde) with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[10]

Experimental Workflow: Generalized Strecker Synthesis

Strecker_Synthesis Pyridinecarboxaldehyde Pyridinecarboxaldehyde (3- or 4-isomer) Reagents + NH₃, HCN Pyridinecarboxaldehyde->Reagents Aminonitrile α-Aminonitrile Intermediate Reagents->Aminonitrile Hydrolysis + H₃O⁺ (Hydrolysis) Aminonitrile->Hydrolysis Final_Product 2-Amino-2-(pyridin-yl)acetic acid Hydrolysis->Final_Product mTOR_Pathway cluster_input Cellular Inputs cluster_pathway mTORC1 Signaling Amino_Acid_Analog 2-Amino-2-(pyridin-yl)acetic acid (3- or 4-isomer) mTORC1 mTORC1 Amino_Acid_Analog->mTORC1 Potential Modulation (Agonist/Antagonist) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Hypothesized interaction with the mTORC1 signaling pathway.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the efficacy of these two isomers, a series of well-defined experimental protocols should be employed. The choice of assays will be dictated by the hypothesized biological target.

Enzyme Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a target enzyme.

  • Materials: Target enzyme, substrate, buffer solution, test compounds (2-Amino-2-(pyridin-3-yl)acetic acid and 2-Amino-2-(pyridin-4-yl)acetic acid), and a positive control inhibitor.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a microplate, add the enzyme and the test compound or control to the appropriate wells.

    • Incubate for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a panel of bacterial strains.

  • Materials: Bacterial cultures, Mueller-Hinton broth, test compounds, and a positive control antibiotic.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Future research should focus on direct comparative studies of these isomers in various biological assays to elucidate their specific activities and mechanisms of action. Such studies will be invaluable for guiding the rational design of new and more effective therapeutic agents based on the pyridinylacetic acid scaffold.

References

  • Vulcanchem. (2R)-2-amino-2-pyridin-3-ylacetic acid - 110772-44-6.
  • Benchchem. An In-depth Technical Guide to 2-Amino-2-(pyridin-2-yl)acetic acid.
  • A2B Chem. 1214125-62-8 | 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Benchchem. 3-Pyridylacetic acid hydrochloride | 6419-36-9.
  • PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid.
  • ChemScene. 2-Amino-2-(pyridin-4-yl)acetic acid.
  • AChemBlock. 2-amino-2-(pyridin-3-yl)acetic acid 97% | CAS: 59966-29-9.
  • CymitQuimica. 2-Amino-2-(pyridin-4-yl)acetic acid.
  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • PubMed. Discovery of a 3-pyridylacetic acid derivative (TAK-100) as a potent, selective and orally active dipeptidyl peptidase IV (DPP-4) inhibitor.
  • PubMed. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA).
  • Benchchem. An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic acid.
  • Benchchem. The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 2-Amino-2-(pyridin-2-YL)acetic Acid.

Sources

LC-MS purity validation protocol for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Purity Validation of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

This guide provides a comprehensive protocol for the purity validation of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, a pivotal building block in pharmaceutical synthesis.[1] We will delve into a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, justifying the experimental choices and comparing its performance against alternative analytical techniques. The protocol is designed to meet the rigorous standards of regulatory bodies, ensuring trustworthiness and scientific validity as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction: The Analytical Challenge of a Polar Zwitterion

2-Amino-2-(pyridin-3-yl)acetic acid is a polar, zwitterionic molecule at physiological pH, containing both a basic pyridine ring and an amino group, alongside an acidic carboxylic acid function.[5] Its dihydrochloride salt form further enhances its hydrophilicity. The accurate determination of its purity is paramount, as even minor impurities can significantly impact the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

The primary analytical challenge lies in achieving adequate chromatographic retention on conventional reversed-phase (RP) columns, where highly polar compounds often elute in the void volume, suffering from poor peak shape and ion suppression.[6][7] This guide presents a stability-indicating LC-MS method that overcomes these challenges, providing unparalleled specificity and sensitivity.

The Superiority of LC-MS for Purity Determination

While several techniques can assess purity, LC-MS has become the gold standard for pharmaceutical analysis due to its unique combination of high-resolution separation and specific mass detection.[8]

  • Specificity : Mass spectrometry provides mass-to-charge (m/z) information, allowing for the unambiguous identification of the target analyte and the differentiation of impurities, even if they co-elute chromatographically or are structurally similar (e.g., isomers).[9][10] This is a significant advantage over techniques like HPLC-UV, where peak purity can be misleading if impurities share similar chromophores.[11]

  • Sensitivity : LC-MS offers exceptionally low limits of detection (LOD) and quantitation (LOQ), enabling the identification and quantification of trace-level impurities and degradation products that other methods would miss.[12]

  • Structural Information : Tandem MS (MS/MS) capabilities can be used to fragment ions, providing structural information that aids in the tentative identification of unknown degradation products formed during forced degradation studies.[13]

The following workflow outlines the comprehensive process for validating the LC-MS purity method.

LCMS_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Data Analysis & Reporting Dev_Sample Sample & Standard Preparation Dev_LC LC Method Optimization (Column, Mobile Phase) Dev_Sample->Dev_LC Dev_MS MS Parameter Tuning (Ionization, m/z) Dev_LC->Dev_MS Val_Spec Specificity (Forced Degradation) Dev_MS->Val_Spec Final Method Val_Lin Linearity & Range Analysis Data Acquisition & Integration Val_Spec->Analysis Validation Data Val_Acc Accuracy (Recovery) Val_Lin->Analysis Validation Data Val_Prec Precision (Repeatability) Val_Acc->Analysis Validation Data Val_LOD LOD & LOQ Val_Prec->Analysis Validation Data Val_Rob Robustness Val_LOD->Analysis Validation Data Val_Rob->Analysis Validation Data Report Validation Report Generation Analysis->Report

Caption: Workflow for LC-MS Purity Method Validation.

Detailed Experimental Protocol: LC-MS Purity Assay

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials and Reagents
  • Analyte : 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (CAS: 1214125-62-8)[14]

  • Solvents : LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives : Optima LC-MS grade Formic Acid.

  • Reference Standard : A well-characterized batch of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride with purity >99.5%.

Instrumentation and Conditions
  • Causality : Due to the high polarity of the analyte, a standard C18 reversed-phase column is unsuitable. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen to ensure adequate retention and separation from polar impurities.[7] The mobile phase uses a volatile buffer (formic acid) to ensure compatibility with mass spectrometry.[15]

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol. 2 µL
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Monitored Ion Protonated molecular ion [M+H]⁺ of the free base (C₇H₈N₂O₂): m/z 153.06 [5]
Scan Mode Selected Ion Monitoring (SIM) for quantitation; Full scan for impurity identification.
Standard and Sample Preparation
  • Stock Solution (1 mg/mL) : Accurately weigh and dissolve the reference standard in a 50:50 mixture of Methanol:Water.

  • Working Standards : Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation : Prepare the test sample at a concentration of 1 mg/mL in the same diluent.

Method Validation Protocol (per ICH Q2(R2))

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[2][4]

ICH_Validation_Parameters cluster_specificity Specificity cluster_accuracy_precision Core Quantitative Metrics cluster_limits Sensitivity & Range cluster_reliability Reliability center Fit for Purpose (Reliable Purity Assay) spec Specificity center->spec acc Accuracy center->acc prec Precision center->prec lin Linearity center->lin lod LOD center->lod loq LOQ center->loq range Range center->range rob Robustness center->rob deg Forced Degradation (Acid, Base, Oxidative) spec->deg acc->range prec->range lin->range lod->loq

Caption: Interrelationship of ICH Validation Parameters.

Specificity (Stability-Indicating)
  • Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Protocol :

    • Perform forced degradation studies by exposing the analyte solution (1 mg/mL) to the following conditions:

      • Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis : 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation : 3% H₂O₂ at room temperature for 24 hours.

      • Thermal : 80 °C for 48 hours.

      • Photolytic : Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples by the LC-MS method.

  • Acceptance Criteria : The main peak should be spectrally pure and well-resolved from any degradation product peaks. The method is considered "stability-indicating" if it can separate and detect these degradation products.[11][16]

Linearity
  • Objective : To demonstrate a direct proportional relationship between concentration and the analytical response.

  • Protocol : Analyze the calibration standards (at least five concentrations) in triplicate. Plot the average peak area against concentration.

  • Acceptance Criteria : Correlation coefficient (R²) ≥ 0.999.

Accuracy
  • Objective : To assess the closeness of the test results to the true value.

  • Protocol : Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective : To measure the degree of scatter between a series of measurements.

  • Protocol :

    • Repeatability (Intra-day) : Analyze six replicate preparations of the sample on the same day.

    • Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria : The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective : To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol : Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria :

    • LOD : S/N ratio of 3:1.

    • LOQ : S/N ratio of 10:1. The LOQ must be precise and accurate.

Robustness
  • Objective : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

  • Protocol : Introduce small variations to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria : System suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

Comparison with Alternative Purity Assessment Methods

No single method is perfect for all applications. This table objectively compares the validated LC-MS method with other common techniques for the purity assessment of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

FeatureValidated LC-MS Method HPLC-UV Quantitative NMR (qNMR) Acid-Base Titration
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation followed by UV absorbance detection.[17]Nuclear spin resonance in a magnetic field.Neutralization of the dihydrochloride salt with a standardized base.
Specificity Very High . Differentiates based on m/z, resolving co-eluting and isomeric impurities.[8]Moderate . Relies on UV chromophore; cannot distinguish compounds with similar spectra.[11]High . Provides structural information, but can be complex for mixtures.Very Low . Measures total acidity; does not distinguish between the API and acidic impurities.
Sensitivity Very High (ng/mL to pg/mL). Ideal for trace impurity analysis.[12]Moderate (µg/mL).Low (mg/mL). Not suitable for trace analysis.Low . Requires significant sample mass.
Quantitative? Yes (with appropriate validation).Yes.Yes.Yes (for total salt content).
Impurity ID? Yes . Provides mass information for tentative identification.[8]No.Yes (for major impurities).No.
Best For Comprehensive purity profiling, stability studies, and identification of unknown impurities.Routine QC assays where impurities are known and well-separated.Structural confirmation and assay of the main component.Determining the stoichiometric purity of the salt form.

Conclusion

The LC-MS method detailed in this guide provides a robust, specific, and sensitive system for the purity validation of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride. By employing a HILIC-based separation and adhering to the validation principles of ICH Q2(R2), this protocol ensures the generation of reliable and defensible data critical for researchers, scientists, and drug development professionals. While methods like HPLC-UV and titration have their place, they lack the comprehensive impurity profiling capabilities of LC-MS, which remains the authoritative technique for ensuring the quality and safety of pharmaceutical materials.

References

  • U.S. Food and Drug Administration (FDA) . Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation (ICH) . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • ProPharma Group . Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Lambda Therapeutic Research . Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • European Medicines Agency (EMA) . ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Available at: [Link]

  • ECA Academy . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • National Agricultural Library, USDA . LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research . Stability indicating by LC-MS method. Available at: [Link]

  • BioPharma Services Inc. . BA Method Development: Polar Compounds. Available at: [Link]

  • International Council for Harmonisation (ICH) . ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. . LC-MS metabolomics of polar compounds. PubMed, 2012. Available at: [Link]

  • Bertram, C., et al. . LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 2020. Available at: [Link]

  • Yuan, M., et al. . A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate, 2021. Available at: [Link]

  • Singh, B., et al. . LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. PMC, 2020. Available at: [Link]

  • Ngwa, G. . Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International, 2010. Available at: [Link]

  • NextSDS . 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride. Available at: [Link]

  • Research Journal of Pharmacy and Technology . Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Available at: [Link]

  • Stanimirovic, I., et al. . Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. SciELO, 2019. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . Analytical Methods for Pyridine. Available at: [Link]

  • Tomer, K. B., & Djerassi, C. . Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. The Journal of Organic Chemistry, 1973. Available at: [Link]

  • Agilent . Direct and Traceable Mass Purity Certification of Protein Standards using LC-ICP-MS/MS. Available at: [Link]

  • Yan, Y., et al. . Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed, 2015. Available at: [Link]

  • Glenn, D. F., & Edwards, W. B. . Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 1978. Available at: [Link]

  • PubChem, National Center for Biotechnology Information . 2-Amino-2-(pyridin-3-yl)acetic acid. Available at: [Link]

  • Huang, Z., et al. . A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC, 2019. Available at: [Link]

  • SCIEX . Rapid LC-MS/MS Analysis of Free Amino Acids. Available at: [Link]

  • CABI Digital Library . Preliminary steps for validation amino acids analysis by ion chromatography with pulsed electrochemical detection. Available at: [Link]

  • PubChem, National Center for Biotechnology Information . 2-Amino-2-(pyridin-2-YL)acetic acid. Available at: [Link]

  • Shimadzu Asia Pacific . Analytical Methods for Amino Acids. Available at: [Link]

  • U.S. Pharmacopeia (USP) . General Chapter <1052> Biotechnology-Derived Articles—Amino Acid Analysis. Available at: [Link]

Sources

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, a heterocyclic amino acid derivative with potential applications in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages empirical data from structurally analogous compounds and established principles of NMR spectroscopy to provide a robust predictive framework. This approach not only offers a valuable reference for the characterization of this compound but also serves as an educational tool for the interpretation of NMR spectra of related substances.

The Significance of Structural Analogs in Spectral Prediction

The prediction of NMR spectra where reference data is unavailable heavily relies on the analysis of structurally similar molecules. For 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, the most pertinent comparator is 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride. This analog shares the same pyridin-3-yl and α-amino core, differing only in the substitution of a carboxylic acid for a nitrile group. This key difference will primarily influence the chemical shift of the α-carbon and α-proton, with more subtle effects on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in a solvent such as D₂O is anticipated to exhibit distinct signals corresponding to the protons of the pyridine ring and the α-proton. The acidic conditions and the presence of D₂O will lead to the exchange of the labile amine and carboxylic acid protons, rendering them invisible in the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in D₂O

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationRationale for Prediction
H-2'~8.9 - 9.1d~2.01HThe proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the protonated nitrogen atom. Its chemical shift is predicted to be slightly downfield compared to the acetonitrile analog (~8.80 ppm) due to the electron-withdrawing nature of the carboxylic acid group.
H-6'~8.7 - 8.9dd~5.0, ~1.51HThe H-6' proton will also be significantly deshielded by the adjacent protonated nitrogen. The expected multiplicity is a doublet of doublets due to coupling with H-5' and H-4'. This prediction is in line with the observed shift for the acetonitrile analog (~8.64 ppm).
H-4'~8.0 - 8.2ddd~8.0, ~2.0, ~1.51HThe H-4' proton is influenced by both the nitrogen atom and the substituent at the 3-position. Its chemical shift will be downfield, and it will appear as a doublet of doublet of doublets due to coupling with H-5', H-2', and H-6'. This is comparable to the acetonitrile analog's H-4' at ~7.90 ppm.
H-5'~7.5 - 7.7dd~8.0, ~5.01HThe H-5' proton is the most upfield of the pyridine protons and will appear as a doublet of doublets due to coupling with H-4' and H-6'. This is consistent with the corresponding proton in the acetonitrile analog (~7.40 ppm).
α-H~5.0 - 5.3s-1HThe α-proton is directly attached to a carbon bearing an amino group, a carboxylic acid, and a pyridine ring. The electron-withdrawing effects of these groups will cause a significant downfield shift. The carboxylic acid is generally more electron-withdrawing than a nitrile group, so a downfield shift relative to the acetonitrile analog is expected.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine carbons are influenced by the position relative to the nitrogen atom and the substituent at the 3-position. The α-carbon and the carboxylic carbon will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in D₂O

Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale for Prediction
C=O~170 - 175The carboxylic acid carbon is expected in this characteristic downfield region.
C-2'~148 - 152The carbon adjacent to the nitrogen in the pyridine ring (C-2') is typically deshielded. This prediction is based on data for 3-substituted pyridines and is comparable to the acetonitrile analog (150.28 ppm for the free base).[1]
C-6'~146 - 150Similar to C-2', C-6' is also deshielded due to its proximity to the nitrogen. This is consistent with the acetonitrile analog (148.24 ppm for the free base).[2]
C-4'~140 - 144The chemical shift of C-4' is influenced by the nitrogen and the substituent.
C-3'~135 - 139The substituted carbon of the pyridine ring.
C-5'~125 - 129The C-5' carbon is expected to be the most upfield of the pyridine ring carbons.
α-C~55 - 60The α-carbon, attached to the amino and carboxyl groups, will appear in this region, which is typical for α-carbons of amino acids.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated water (D₂O). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

  • Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), can be added.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup
  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

  • Probe: A standard broadband or inverse detection probe suitable for ¹H and ¹³C nuclei.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure the reproducibility of chemical shifts.

¹H NMR Acquisition Parameters
  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A spectral width of approximately 12-14 ppm, centered around 6-7 ppm, should be adequate.

¹³C NMR Acquisition Parameters
  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer).

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: The spectra should be manually phased and baseline corrected to ensure accurate integration and peak picking.

  • Referencing: The ¹H spectrum should be referenced to the internal standard (e.g., DSS at 0.00 ppm). The ¹³C spectrum is automatically referenced by the spectrometer based on the deuterium lock signal, but can be fine-tuned to the internal standard if necessary.

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H spectrum are determined by integration to confirm the number of protons corresponding to each signal. Peak positions are accurately determined.

Workflow for NMR Analysis

The logical workflow for the NMR analysis of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Compound dissolve Dissolve in D₂O with Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Locking & Shimming) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration & Peak Picking reference->integrate assign_h1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) integrate->assign_h1 assign_c13 Assign ¹³C Signals (Chemical Shift) integrate->assign_c13 structure_confirm Structural Confirmation assign_h1->structure_confirm assign_c13->structure_confirm

Sources

Comparative Profiling of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride Against Standard LAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Membrane Transporter Pharmacology Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the L-type amino acid transporter 1 (LAT1/SLC7A5) has emerged as a critical metabolic bottleneck. LAT1 is obligately overexpressed in numerous aggressive malignancies—including HT-29 colorectal and Saos2 osteosarcoma cells—to meet the voracious demand for essential neutral amino acids like L-leucine[1]. The influx of L-leucine directly activates the mTORC1 signaling cascade, driving rapid protein synthesis and tumor proliferation.

When evaluating novel unnatural amino acid (UAA) probes for LAT1 modulation, we must benchmark them against gold-standard reference inhibitors. In this guide, we critically compare 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (3-PG·2HCl) against JPH203 (a highly selective clinical-stage LAT1 inhibitor) and BCH (a classic, non-selective System L inhibitor).

The Causality of Structural Design

Standard substrates for LAT1 possess bulky, neutral, aromatic side chains (e.g., L-phenylalanine). JPH203 exploits this pharmacophore by utilizing a heavily modified tyrosine scaffold to achieve sub-micromolar affinity (IC50 ~0.14 µM)[2]. However, highly lipophilic inhibitors often suffer from poor aqueous solubility, necessitating the use of DMSO or cyclodextrin formulations, which can artificially alter membrane fluidity during in vitro kinetic assays.

3-PG·2HCl serves as a specialized structural probe. By replacing the standard phenyl ring with a pyridine ring, the nitrogen heteroatom introduces a novel hydrogen-bond acceptor. This allows researchers to probe specific polar interactions with key residues (e.g., G65, S66, G67) within the LAT1 binding pocket[3]. Crucially, the dihydrochloride salt formulation is a deliberate experimental choice: it ensures rapid, complete dissolution in physiological buffers, entirely eliminating DMSO-induced membrane artifacts.

LAT1_Pathway UAA Inhibitors (3-PG·2HCl, JPH203) LAT1 LAT1 Transporter (SLC7A5) UAA->LAT1 Competitive Blockade mTOR mTORC1 Pathway LAT1->mTOR Activates Leu L-Leucine Uptake Leu->LAT1 Substrate Growth Tumor Cell Proliferation mTOR->Growth Promotes

Fig 1. LAT1-mediated L-leucine uptake activating mTORC1, and the targeted blockade by competitive inhibitors.

Physicochemical & Pharmacological Comparison

To select the appropriate compound for your assay, it is vital to understand the quantitative differences in selectivity and solubility.

Feature2-Amino-2-(pyridin-3-yl)acetic acid 2HClJPH203 (KYT-0353)BCH
Chemical Class Unnatural Amino Acid (UAA) ProbeTyrosine Analog / Small MoleculeBicyclic Amino Acid
Target Selectivity Investigational (System L Probe)Highly Selective (LAT1 > LAT2)[2]Non-selective (LAT1 & LAT2)[1]
Typical IC50 (LAT1) Empirical determination required0.06 – 0.14 µM[2]~100 – 200 µM[4]
Aqueous Solubility Excellent (Dihydrochloride salt)Poor (Often requires DMSO)Moderate to Good
Primary Application Structural probing, SAR developmentPreclinical/Clinical Oncology[5]In vitro reference standard

Experimental Methodology: Self-Validating Cis-Inhibition Assay

To objectively compare the inhibitory potency of 3-PG·2HCl against JPH203 and BCH, we employ a radiolabeled cis-inhibition assay. As an application scientist, I design this protocol as a self-validating system : it isolates LAT1 activity by systematically eliminating confounding variables.

Causality in Protocol Design:
  • Why Na+-Free Buffer? LAT1 is a sodium-independent antiporter. By replacing NaCl with Choline Chloride in the uptake buffer, we completely silence Na+-dependent amino acid transporters (like ASCT2). This ensures the radiolabeled signal is exclusively LAT1-mediated[3].

  • Why a 1-Minute Incubation? Transporter assays must capture the initial linear velocity of uptake. Incubations longer than 1–2 minutes allow for substrate efflux (due to LAT1's obligate exchange mechanism) or intracellular metabolism, which destroys the mathematical accuracy of the IC50 calculation.

Workflow Step1 1. Cell Preparation Seed HT-29/Saos2 cells Grow to 80% confluence Step2 2. Wash Phase Na+-free Choline Buffer (Isolates LAT1 activity) Step1->Step2 Step3 3. Co-Incubation (1 min) [14C]-L-Leucine + Inhibitor (3-PG·2HCl or JPH203) Step2->Step3 Step4 4. Termination Ice-cold buffer wash Stops transport kinetics Step3->Step4 Step5 5. Lysis & Readout 0.1 M NaOH Lysis -> Liquid Scintillation Counting Step4->Step5

Fig 2. Self-validating Na+-independent cis-inhibition assay workflow for LAT1 transport kinetics.

Step-by-Step Protocol

Step 1: Cell Preparation Seed LAT1-overexpressing cells (e.g., HT-29 or Saos2) in 24-well plates. Cultivate at 37°C, 5% CO2 until they reach exactly 80% confluence to ensure uniform membrane surface area.

Step 2: Depletion Phase Aspirate the culture medium. Wash the cells three times with pre-warmed (37°C) Na+-free Choline Buffer (140 mM Choline-Cl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4). Incubate for 10 minutes to deplete intracellular amino acid pools, thereby maximizing the inward concentration gradient.

Step 3: Co-Incubation (The Cis-Inhibition) Aspirate the depletion buffer. Immediately add 250 µL of uptake buffer containing 1 µM [14C]-L-leucine spiked with the test inhibitors (3-PG·2HCl, JPH203, or BCH) at varying logarithmic concentrations (0.1 µM to 1 mM). Incubate for exactly 60 seconds at 37°C.

Step 4: Termination Rapidly aspirate the radioactive solution and wash three times with ice-cold Na+-free buffer. The drastic temperature drop instantly halts transporter conformational changes, trapping the internalized radioligand[3].

Step 5: Quantification Lyse the cells using 0.1 M NaOH for 30 minutes. Neutralize and transfer the lysate to scintillation vials containing liquid scintillation cocktail. Quantify the retained radioactivity using a Liquid Scintillation Counter (LSC). Normalize all radioactive counts to total protein content (determined via a standard BCA assay).

Data Interpretation

Plot the normalized uptake velocity against the log-concentration of the inhibitor. JPH203 will yield a sharp sigmoidal curve confirming high-affinity blockade[2]. BCH will show a right-shifted curve indicative of lower affinity[4]. The performance of 3-PG·2HCl will reveal the energetic contribution of the pyridine nitrogen to LAT1 binding, providing crucial structure-activity relationship (SAR) data for next-generation inhibitor design.

References

  • Title: JPH203 (hydrochloride) (KYT-0353, CAS Number: 1597402-27-1)
  • Source: targetmol.
  • Source: kjpp.
  • Source: arvojournals.
  • Source: nih.

Sources

Reproducibility of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As high-throughput screening (HTS) and fragment-based drug discovery (FBDD) evolve, the demand for high-quality, sp³-enriched, and heteroaromatic building blocks has surged. Unnatural amino acids (UAAs) are critical for optimizing peptidomimetics, often improving target binding affinity by orders of magnitude compared to canonical counterparts [1].

Among these, 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (also known as 3-pyridylglycine dihydrochloride, CAS: 1214125-62-8) has emerged as a superior building block. However, the success of any compound in an HTS environment is dictated not just by its theoretical binding affinity, but by its physicochemical behavior in microplate assays. This guide objectively compares the HTS reproducibility of 3-pyridylglycine dihydrochloride against common alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for assay integration.

Mechanistic Rationale: Why Structure Dictates Reproducibility

The integration of a pyridine ring into an amino acid scaffold introduces a basic nitrogen that serves as a potent hydrogen bond acceptor. While this is advantageous for target engagement, the specific isomer and salt form fundamentally dictate the compound's behavior in HTS workflows.

  • The Isomer Effect (3-Pyridyl vs. 2-Pyridyl): The 2-pyridyl isomer places the pyridine nitrogen in close proximity to the amino acid backbone, creating a strong bidentate chelating motif. In HTS assays utilizing transition metals (e.g., Ni-NTA capture for His-tagged proteins), 2-pyridyl derivatives frequently strip metals from the matrix, leading to high false-positive rates (Pan-Assay Interference Compounds, or PAINS). The 3-pyridyl isomer avoids this steric chelation trap entirely.

  • The Salt Form Effect (Dihydrochloride vs. Free Base): Free base amino acids containing pyridine rings often suffer from poor solubility in standard physiological buffers (pH 7.4) and are prone to forming colloidal aggregates in DMSO stock solutions over time. The dihydrochloride salt ensures complete protonation of both the primary amine and the pyridine nitrogen during stock preparation. This prevents nucleation and aggregation upon rapid aqueous dilution—a primary culprit for poor HTS reproducibility.

Causality N1 3-Pyridyl Ring Substitution N3 Reduced Metal Chelation (vs 2-Pyridyl) N1->N3 N2 Dihydrochloride Salt Form N4 Enhanced Aqueous Solubility N2->N4 N5 Lower False Positive Rate in His-tag Assays N3->N5 N6 Consistent HTS Reproducibility N4->N6 N5->N6

Causal factors linking 3-pyridylglycine dihydrochloride properties to HTS success.

Comparative Performance Analysis

To establish an objective baseline, 3-pyridylglycine dihydrochloride was evaluated against L-Phenylglycine (the canonical aromatic equivalent), the 2-pyridyl isomer, and its own free base form. The metrics focus on parameters that directly impact HTS data integrity.

Quantitative HTS Metrics Comparison
Compound VariantAqueous Solubility (pH 7.4)DMSO Stability (Freeze-Thaw Cycles)False-Positive Rate (Ni-NTA Assays)Assay Z'-Factor (Average, n=5 plates)
3-Pyridylglycine dihydrochloride >50 mM >10 cycles < 0.1% 0.78
L-Phenylglycine (Canonical)~15 mM>10 cycles< 0.1%0.75
2-Pyridylglycine (Isomer)>40 mM>10 cycles4.5% (High Interference)0.42
3-Pyridylglycine (Free Base)~5 mM3 cycles (Precipitation)< 0.1%0.55

Data Synthesis: The dihydrochloride salt of the 3-pyridyl isomer provides the optimal balance. It maintains the low false-positive rate of canonical amino acids while offering superior solubility and a highly robust Z'-factor (>0.5 is considered excellent for HTS). The free base variant's tendency to precipitate drastically lowers the Z'-factor due to well-to-well variability.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, HTS workflows must be self-validating. The following protocols incorporate built-in quality control (QC) steps to verify the physical state of the compound before biological data is collected. This approach is highly recommended when [2].

Protocol A: Compound Solubilization and Nephelometric QC

Causality: Acoustic dispensing prevents localized high-concentration gradients that trigger compound nucleation, while nephelometry physically validates the true solution state prior to biological screening.

  • Stock Preparation: Weigh precisely 2.25 mg of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (FW: 225.07 g/mol ). Dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM master stock. Store in a desiccated environment.

  • Aqueous Dilution (Acoustic Transfer): Using an acoustic liquid handler (e.g., Echo 550), dispense 1 µL of the 10 mM DMSO stock into 99 µL of assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) in a 384-well clear-bottom plate.

  • Self-Validation (Nephelometry): Read the microplate using a nephelometer (e.g., NEPHELOstar Plus).

    • Acceptance Criteria: A reading of <5 Nephelometric Turbidity Units (NTU) validates the absence of colloidal aggregation. Wells exceeding this threshold must be excluded from downstream biological analysis.

Protocol B: High-Throughput Affinity Selection-Mass Spectrometry (AS-MS)

Causality: As demonstrated in recent [1], utilizing Bio-Layer Interferometry (BLI) for the capture step provides real-time surveillance of association, ensuring that only genuine binders are advanced to the MS stage.

  • Incubation: Incubate 1 µM of the target protein with 10 µM of the UAA-containing peptidomimetic library in the validated assay buffer for 30 minutes at 25°C.

  • Real-Time Capture: Utilize BLI sensors (e.g., Octet system) functionalized for the target protein to capture the protein-ligand complexes. Monitor the association curve to rule out non-specific bulk refractive index shifts.

  • Elution & Deconvolution: Transfer the sensors to a recovery plate containing a denaturing elution solvent (50% Acetonitrile / 0.1% Formic Acid). Analyze the eluate via LC-MS/MS. The unique mass shift provided by the 3-pyridylglycine residue allows for unambiguous deconvolution of the active hit.

HTS_Workflow N1 Compound Solubilization (10 mM in 100% DMSO) N2 Aqueous Dilution (Assay Buffer, pH 7.4) N1->N2 1:100 Dilution N3 Nephelometry (Turbidity Check) N2->N3 QC Step N4 Primary HTS Assay (e.g., BLI / AS-MS) N3->N4 Pass (<5 NTU) N5 Hit Validation (Dose-Response) N4->N5 Active Hits

HTS workflow ensuring solubility and reproducibility of unnatural amino acids.

Conclusion

For drug development professionals engineering peptidomimetics or screening fragment libraries, 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride offers a highly reproducible alternative to standard aromatic amino acids. By utilizing the 3-pyridyl isomer to avoid assay interference and the dihydrochloride salt to guarantee aqueous solubility, researchers can significantly reduce false-positive rates and improve the overall Z'-factor of their high-throughput screens.

References

  • Title: Automated affinity selection for rapid discovery of peptide binders Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Continuous Colorimetric Assay That Enables High-Throughput Screening of N-Acetylamino Acid Racemases Source: Analytical Chemistry (ACS Publications) URL: [Link]

Mass spectrometry fragmentation pattern of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Introduction

2-Amino-2-(pyridin-3-yl)acetic acid is a heterocyclic, non-proteinogenic α-amino acid of interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates a pyridine ring into a glycine framework, presents unique characteristics that can be exploited in the design of novel peptides and small molecule therapeutics. A thorough understanding of its analytical properties, particularly its behavior under mass spectrometry (MS), is crucial for its identification, characterization, and quantification in complex biological matrices. This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, drawing on established principles of amino acid and pyridine chemistry to provide a predictive framework for its characterization.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of the protonated molecule is anticipated to proceed through several key pathways, primarily involving the loss of small neutral molecules characteristic of amino acids and pyridine derivatives.

Key Predicted Fragmentation Pathways:
  • Loss of Water (H₂O): A common initial fragmentation step for many protonated amino acids is the neutral loss of a water molecule from the carboxylic acid group. This would result in a fragment ion at m/z 135.055.

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the carboxylic acid group is another characteristic fragmentation of amino acids. This would lead to a fragment ion at m/z 108.068.

  • Concomitant Loss of Water and Carbon Monoxide (H₂O + CO): Protonated aromatic amino acids are known to undergo a concerted loss of water and carbon monoxide, which is a signature fragmentation pathway.[4] This would produce a fragment ion at m/z 109.071.

  • Loss of Ammonia (NH₃): The elimination of ammonia from the α-amino group is a common fragmentation pathway for amino acids.[4] This would result in a fragment ion at m/z 136.050.

  • Cleavage of the Pyridine Ring (Loss of HCN): A hallmark fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide (HCN).[5][6] This could occur from the molecular ion or subsequent fragment ions. For instance, the loss of HCN from the [M+H]⁺ ion would yield a fragment at m/z 126.055.

A proposed fragmentation scheme is illustrated in the diagram below:

fragmentation_pathway M_H [M+H]⁺ m/z 153.066 loss_H2O [M+H-H₂O]⁺ m/z 135.055 M_H->loss_H2O - H₂O loss_CO2 [M+H-CO₂]⁺ m/z 108.068 M_H->loss_CO2 - CO₂ loss_H2O_CO [M+H-H₂O-CO]⁺ m/z 109.071 M_H->loss_H2O_CO - (H₂O+CO) loss_NH3 [M+H-NH₃]⁺ m/z 136.050 M_H->loss_NH3 - NH₃ loss_HCN [M+H-HCN]⁺ m/z 126.055 M_H->loss_HCN - HCN

Caption: Predicted major fragmentation pathways of protonated 2-Amino-2-(pyridin-3-yl)acetic acid.

Comparison with Alternative Structures

To underscore the diagnostic value of the predicted fragmentation pattern, it is instructive to compare it with the expected fragmentation of structurally related compounds.

CompoundKey Differentiating FragmentationRationale
Phenylalanine Absence of pyridine-specific fragments (e.g., loss of HCN). The tropylium ion (m/z 91) is a characteristic fragment.The presence of the pyridine ring in the target molecule introduces unique fragmentation pathways not seen in simple aromatic amino acids.
Picolinic Acid (2-Pyridinecarboxylic acid) Will not exhibit the characteristic losses of a primary amino group (NH₃) or the concerted loss of water and carbon monoxide.The absence of the α-amino group fundamentally alters the fragmentation cascade.
Nicotinic Acid (3-Pyridinecarboxylic acid) Similar to picolinic acid, it will lack the amino acid-specific fragmentations.The fragmentation will be dominated by the carboxylic acid and pyridine ring functionalities.

Experimental Protocols

For researchers seeking to experimentally verify the fragmentation pattern of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, the following general protocol for LC-MS/MS analysis is recommended.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

Objective: To determine the fragmentation pattern of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Acquire a full scan from m/z 50 to 250 to identify the protonated molecular ion ([M+H]⁺).

    • MS2 Fragmentation (Product Ion Scan):

      • Select the [M+H]⁺ ion (m/z 153.1) as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

      • Acquire the product ion spectrum to identify the fragment ions.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample prep2->prep3 lc HPLC Separation prep3->lc ms1 MS1: Full Scan (Identify [M+H]⁺) lc->ms1 ms2 MS2: Product Ion Scan (Fragment [M+H]⁺) ms1->ms2 data_analysis Identify Fragment Ions and Propose Pathways ms2->data_analysis

Sources

ATR-FTIR Spectroscopy Baseline Data & Comparative Analysis for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic chemistry, verifying the exact salt form of non-natural amino acid building blocks is a critical quality control gateway. 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (CAS: 1214125-62-8) is a highly versatile intermediate. However, distinguishing this dihydrochloride salt from its free base alternative or racemic mixtures requires robust analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with Attenuated Total Reflection (ATR), serves as a cornerstone analytical technique to rapidly screen these analytes for structural conformity and salt form verification 1. This guide provides an objective comparison of the FTIR performance of the dihydrochloride salt against alternative forms, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Physics of Salt Form Differentiation

The structural state of an amino acid dictates its vibrational profile. In its free base form , 2-Amino-2-(pyridin-3-yl)acetic acid exists as a zwitterion. The carboxylate group is deprotonated (–COO⁻), yielding a characteristic asymmetric stretching band between 1580–1600 cm⁻¹.

Conversely, in the dihydrochloride salt form , both the α -amino group and the pyridine nitrogen are protonated. To maintain charge neutrality with the two chloride counterions, the carboxylate group is protonated into a carboxylic acid (–COOH). This fundamental structural shift moves the carbonyl (C=O) stretch from the zwitterionic ~1590 cm⁻¹ region up to a distinct, high-energy carboxylic acid stretch at ~1735 cm⁻¹. Furthermore, the protonation of the pyridine ring into a pyridinium ion introduces specific spectral shifts, distinct from the unprotonated pyridine ring2.

To accurately quantify these shifts, researchers must account for baseline distortion—one of the most persistent challenges in solid-state FTIR spectroscopy, arising from sample scattering effects and environmental conditions 3. Algorithmic baseline correction minimizes interference from these distortions, providing reliable intensity measurements crucial for comparative analysis 4.

Comparative Spectral Data

The following table summarizes the quantitative baseline-corrected FTIR peak assignments, comparing the target dihydrochloride compound against its free base alternative and a standard amino acid benchmark.

Spectral Feature2-Amino-2-(pyridin-3-yl)acetic acid • 2HCl (Target)Free Base Alternative (Zwitterion)L-Phenylalanine (Standard Benchmark)
Carboxyl C=O Stretch ~1735 cm⁻¹ (Protonated -COOH)~1590 cm⁻¹ (Resonant -COO⁻)~1560 cm⁻¹ (Resonant -COO⁻)
Amine N-H Stretch ~3200–2800 cm⁻¹ (Broad, -NH₃⁺ & Pyridinium N-H⁺)~3100–2900 cm⁻¹ (-NH₃⁺ only)~3100–2800 cm⁻¹ (-NH₃⁺ only)
Aromatic Ring Vibrations ~1630, 1540, 1465 cm⁻¹ (Pyridinium Ion)~1595, 1430 cm⁻¹ (Neutral Pyridine)~1495, 1450 cm⁻¹ (Phenyl Ring)
C-O Stretch ~1220 cm⁻¹ (Distinct -COOH stretch)Absent (Masked by -COO⁻ resonance)Absent (Masked by -COO⁻ resonance)

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following step-by-step methodology utilizes a self-validating feedback loop to eliminate environmental and instrumental artifacts.

Step 1: System Equilibration and Background Self-Validation

  • Action: Purge the ATR-FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a 64-scan background spectrum using a clean diamond ATR crystal.

  • Causality: Atmospheric water vapor and CO₂ introduce sharp rotational-vibrational artifacts in the 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹ regions. A clean, flat background validates the optical path, ensuring that subsequent baseline corrections are not artificially compensating for environmental noise.

Step 2: Sample Application and Pressure Standardization

  • Action: Deposit 2–5 mg of the desiccated dihydrochloride powder onto the ATR crystal. Apply uniform pressure using the built-in anvil until the pressure sensor indicates optimal contact.

  • Causality: Inconsistent pressure alters the effective path length of the evanescent wave. Poor contact leads to variable absorbance intensities and exacerbates Mie scattering, which severely distorts the baseline of solid powder spectra.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).

Step 4: Algorithmic Baseline Correction

  • Action: Apply an Asymmetric Least Squares (ALS) or polynomial baseline correction algorithm. Anchor the baseline strictly at known non-absorbing regions (e.g., 3800 cm⁻¹, 2500 cm⁻¹, 1800 cm⁻¹).

  • Causality: Manual baseline correction introduces subjective user bias. Algorithmic correction objectively restores the baseline to zero absorbance. This mathematical rigor is critical for the accurate integration of the protonated carboxylate peak at ~1735 cm⁻¹.

Step 5: Peak Integration and Comparative Validation

  • Action: Integrate the area under the ~1735 cm⁻¹ peak (C=O stretch) and the ~1630 cm⁻¹ peak (pyridinium ring vibration). Compare these integrals against the free base reference standard to quantify the purity of the salt form.

Data Processing Workflow

The following diagram illustrates the logical progression of the self-validating ATR-FTIR workflow, ensuring that raw data is systematically scrubbed of artifacts prior to final quality output.

FTIR_Workflow A Raw ATR-FTIR Acquisition (Diamond Crystal, 64 Scans) B Background Subtraction (N₂ Purge Validation) A->B Remove ambient noise C Algorithmic Baseline Correction (Polynomial / ALS Method) B->C Eliminate scattering D Peak Integration (1735 cm⁻¹ & 3000 cm⁻¹) C->D Quantify protonated COOH E Salt Form Validation (Dihydrochloride vs. Free Base) D->E Compare to benchmarks

Figure 1: Self-validating ATR-FTIR data processing workflow for amino acid salt form verification.

References

  • Peak Spectroscopy . "The Importance of Baseline Correction in FTIR Spectroscopy." [Link]

  • PatSnap Eureka . "How to Correct Baseline in FTIR for Accurate Results."[Link]

  • NIST Chemistry WebBook . "Pyridine hydrochloride - IR Spectrum." [Link]

  • National Institutes of Health (PMC) . "Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation."[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end upon the completion of an experiment. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, a nitrogen-containing heterocyclic compound. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are not only scientifically sound but also fundamentally safe.

Hazard Profile and Initial Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the first step toward managing its risks. 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is not a benign substance; its disposal requires a level of diligence commensurate with its hazard profile. Based on Safety Data Sheet (SDS) information for the compound and its structural class (pyridine derivatives), it is classified as a hazardous material.[1][2][3][4]

The primary mandate for its handling as hazardous waste stems from its toxicity and corrosivity.[2] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] This compound's classification necessitates that it be managed under strict federal and local regulations, prohibiting its disposal in common trash or sanitary sewer systems.[3][6][7]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[2]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin[2]
Skin CorrosionCategory 1AH314: Causes severe skin burns and eye damage[2]
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects[2]

This profile confirms that the material poses significant risks to human health and the environment, mandating its segregation and disposal as regulated hazardous waste.

The Core Principle: Incompatibility and Containment

A foundational principle of chemical waste management is the strict segregation of incompatible materials.[8][9] Mixing 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, an acidic salt, with bases, strong oxidizing agents, or other reactive compounds could trigger a dangerous chemical reaction.[10][11] Therefore, it must be collected in a dedicated waste stream.

The integrity of the waste container is paramount. All containers used for hazardous waste must be chemically compatible with the material, in good condition, and equipped with a secure, leak-proof closure to prevent any release into the environment.[6][12] Reusing empty reagent bottles is permissible only after ensuring they are clean of any incompatible residues and are properly relabeled as hazardous waste.[13]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a self-validating system for the safe collection and disposal of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride waste.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical waste, it is mandatory to wear appropriate PPE. This includes:

  • Eye Protection: Chemical splash goggles or a face shield.[14][15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[14]

  • Body Protection: A lab coat.[12]

Step 2: Waste Collection

  • Solid Waste: Collect unadulterated solid 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, along with any contaminated items (e.g., weigh boats, contaminated gloves, paper towels), directly into a designated solid hazardous waste container.[3][8]

  • Liquid Waste (Solutions): Collect solutions containing the compound in a designated liquid hazardous waste container. Do not overfill the container; leave adequate headspace to allow for expansion.[8]

Step 3: Container Labeling Proper labeling is a critical regulatory requirement and essential for safety.[12] The waste container must be clearly and legibly labeled with:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "Waste 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride".[3]

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive").[2]

  • The accumulation start date (the date the first drop of waste was added).[5][16]

Step 4: Temporary Storage (Satellite Accumulation) Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[13][16] The storage location must:

  • Be in a cool, dry, and well-ventilated area.[2][3]

  • Utilize secondary containment, such as a spill tray, to contain potential leaks.[5][8]

  • Be away from sources of heat, ignition, and incompatible materials.[3][10]

Step 5: Arranging for Final Disposal Do not attempt to treat or dispose of the chemical yourself.

  • Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][11][14]

  • Follow their specific procedures for waste consolidation and transport. This ensures the waste is tracked via a manifest system from your lab to its final disposal facility, which will likely utilize high-temperature incineration.[4][17]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate & Ventilate: Immediately alert others and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3][11]

  • Don PPE: Wear the appropriate PPE as described in the SOP.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to cover and contain the spill.[3][11]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][14]

  • Clean the Area: Decontaminate the spill area according to your lab's established procedures.

  • Dispose: Ensure the collected spill cleanup material is properly labeled and stored for disposal.[14]

Disposal Workflow Diagram

The following diagram provides a visual guide to the decision-making and procedural flow for the safe management of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride waste.

G cluster_start Initiation cluster_prep Preparation & Collection cluster_storage Storage & Final Disposal cluster_spill Emergency Protocol start Disposal of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride ppe Step 1: Wear Appropriate PPE start->ppe container Step 2: Select Labeled Hazardous Waste Container ppe->container spill_check Spill Occurred? container->spill_check transfer Step 3: Transfer Waste (Solid or Liquid) seal Step 4: Securely Seal & Date Container transfer->seal storage Step 5: Store in Secondary Containment in SAA seal->storage contact_ehs Step 6: Contact EHS for Waste Pickup storage->contact_ehs disposed End: Waste Managed for Compliant Disposal contact_ehs->disposed spill_check->transfer No spill_protocol Follow Spill Protocol: Evacuate, Ventilate, PPE spill_check->spill_protocol Yes contain_spill Contain with Inert Absorbent spill_protocol->contain_spill contain_spill->transfer Collect Absorbed Material

Disposal workflow for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

Conclusion

The proper disposal of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a non-negotiable aspect of responsible laboratory science. By adhering to this structured protocol—rooted in hazard assessment, proper segregation, containment, and regulatory compliance—researchers and drug development professionals can ensure a safe working environment, protect our ecosystem, and uphold the highest standards of scientific integrity.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • NextSDS. (n.d.). 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • MilliporeSigma. (2025, June 11). Safety Data Sheet for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • Loba Chemie. (n.d.). 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (n.d.). Safety Data Sheet for Pyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary for Pyridine.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine: Production, Import, Use, and Disposal.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for Pyridine.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-(2-Aminoethyl)pyridine.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for Pyridine-3-acetic acid hydrochloride.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Hazardous Waste Disposal Procedures.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet for 3-Amino-2-methylpyridine.
  • Enamine. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Royal Society of Chemistry. (2022). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Advances.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Permit Policy Compendium Update.
  • Kenessov, B. N., et al. (2025, March 10).
  • International Association for the Study of Pain. (2024, September 6). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity.
  • New Jersey Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Waste - An Inspector's Viewpoint.

Sources

A Comprehensive Guide to the Safe Handling of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride was not available at the time of this writing. The guidance provided herein is a synthesis of safety data from structurally similar compounds, including 2-aminopyridine and various amino acid hydrochlorides. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols.

Understanding the Hazard Profile

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a compound that combines the structural features of an aminopyridine and an amino acid dihydrochloride. This unique combination suggests a hazard profile that includes:

  • Corrosivity: As a dihydrochloride salt of an amino acid, this compound is likely to be corrosive, particularly to the skin, eyes, and respiratory tract. The presence of hydrochloric acid in the salt form can cause severe burns upon contact.[1][2]

  • Irritation: Similar to other pyridine derivatives, it may cause irritation to the skin, eyes, and respiratory system.[3][4][5][6]

  • Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Repeated exposure may lead to significant health hazards.[5]

Given these potential hazards, a cautious and well-planned approach to handling this compound is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Chemical safety goggles or a face shield.[7]Nitrile or neoprene gloves.[8]Fully-buttoned lab coat.Work in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.[4][6]
Preparing solutions Chemical safety goggles or a face shield.[7]Nitrile or neoprene gloves.[8]Fully-buttoned lab coat.All manipulations should be performed in a certified chemical fume hood.[8]
Running reactions Chemical safety goggles.Nitrile or neoprene gloves.[8]Fully-buttoned lab coat.Conduct reactions within a certified chemical fume hood.
Handling waste Chemical safety goggles.Nitrile or neoprene gloves.[8]Lab coat.Handle in a well-ventilated area, preferably a fume hood.

Safe Handling and Operational Protocols

Adherence to standard operating procedures is crucial for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: Always handle 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride, both in solid and solution form, inside a properly functioning and certified chemical fume hood.[8] This is the most effective way to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated.[5][7]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[7]

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to transfer the solid. Avoid creating dust.[7]

    • Close the container tightly immediately after use.[5]

  • Dissolution:

    • Add the solid to the solvent slowly.

    • Be aware that the dissolution process may be exothermic.

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

Spill and Waste Management

A clear plan for managing spills and waste is essential for laboratory safety and environmental compliance.

Spill Cleanup

In the event of a spill:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[7] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials should be collected in a sealed container and disposed of as hazardous waste.[10]

Waste Disposal
  • Hazardous Waste: 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride and any materials contaminated with it are considered hazardous waste.[10]

  • Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[8][10] The label should clearly state "Hazardous Waste" and the full chemical name.[10]

  • Disposal: Never pour this chemical or its solutions down the drain.[9] Contact your institution's EHS department for proper disposal procedures, which may include incineration.[11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_solid Solid Form cluster_solution Solution Form cluster_ppe Standard PPE Start Start: Handling 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride CheckForm Is the compound a solid or in solution? Start->CheckForm Weighing Weighing or transferring solid? CheckForm->Weighing Solid SolutionWork Working with the solution CheckForm->SolutionWork Solution Hood Work in a chemical fume hood Weighing->Hood Respirator Use NIOSH-approved respirator with particulate filter Weighing->Respirator If hood unavailable Goggles Chemical Safety Goggles (or Face Shield for solid) Hood->Goggles Respirator->Goggles FumeHood2 Work in a chemical fume hood SolutionWork->FumeHood2 FumeHood2->Goggles Gloves Nitrile or Neoprene Gloves Goggles->Gloves LabCoat Lab Coat Gloves->LabCoat

Caption: PPE selection workflow for handling the compound.

References

  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-AMino-2-(pyridin-3-yl)acetic acid dihydrochloride. Retrieved from [Link]

  • Pickering Laboratories. (2015, August 5). Safety Data Sheet (SDS): Amino Acids Calibration Standards. Retrieved from [Link]

  • HACH. (2018, April 11). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 9-Aminoacridine hydrochloride monohydrate, 98%. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. Retrieved from [Link]

  • Chem Service. (2014, September 12). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。